1-Acetyl-2-picolinoylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-acetylpyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJAMXYLIRPRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |
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DSSTOX Substance ID |
DTXSID2024408 | |
| Record name | 1-Acetyl-2-picolinoylhydrazine | |
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Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-acetyl-2-picolinoylhydrazine is a colorless powder. (NTP, 1992) | |
| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/19710 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
17433-31-7 | |
| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Pyridinecarboxylic acid, 2-acetylhydrazide | |
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| Record name | Azapicyl | |
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| Record name | 1-Acetyl-2-picolinoylhydrazine | |
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| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |
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An In-Depth Technical Guide to the Chemical Properties and Stability Profile of 1-Acetyl-2-picolinoylhydrazine (CAS 17433-31-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability profile of 1-acetyl-2-picolinoylhydrazine (CAS 17433-31-7), a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust predictive analysis of its characteristics. The following sections detail its chemical identity, a proposed synthetic route, predicted spectroscopic data for characterization, a thorough discussion of its stability, and essential safety and handling considerations. This document is intended to serve as a foundational resource for researchers, providing both a summary of known information and a roadmap for future experimental investigation.
Chemical Identity and Physical Properties
1-acetyl-2-picolinoylhydrazine is a derivative of picolinic acid and hydrazine, featuring an acetyl group on one of the hydrazine nitrogens. This structure imparts specific chemical characteristics that are crucial for its potential applications.
| Property | Value | Source |
| CAS Number | 17433-31-7 | Internal Database |
| Molecular Formula | C₈H₉N₃O₂ | Internal Database |
| Molecular Weight | 179.18 g/mol | Internal Database |
| Appearance | Colorless powder (predicted) | [1] |
| Melting Point | 175-177.5 °C | Internal Database |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in water.[1] | [1] |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-acetyl-2-picolinoylhydrazine.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Picolinoylhydrazine
-
To a solution of methyl picolinate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-picolinoylhydrazine.
Step 2: Synthesis of 1-Acetyl-2-picolinoylhydrazine
-
Dissolve the synthesized 2-picolinoylhydrazine (1 equivalent) in a suitable inert solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Spectroscopic Profile (Predicted)
While experimental spectra for 1-acetyl-2-picolinoylhydrazine are not available, its structure allows for the prediction of key spectroscopic features.
¹H NMR Spectroscopy (Predicted)
-
Pyridine Protons: Four signals in the aromatic region (δ 7.5-8.5 ppm), corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
N-H Protons: Two distinct N-H signals, likely appearing as broad singlets in the downfield region (δ 8-11 ppm). Their chemical shifts will be sensitive to solvent and concentration.
-
Acetyl Protons: A sharp singlet in the aliphatic region (δ 2.0-2.5 ppm), integrating to three protons.
¹³C NMR Spectroscopy (Predicted)
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-150 ppm).
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm), corresponding to the picolinoyl and acetyl carbonyl carbons.
-
Acetyl Carbon: A signal in the aliphatic region (δ 20-30 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹.
-
C=O Stretching: Two strong absorption bands in the region of 1650-1700 cm⁻¹, corresponding to the amide carbonyls.
-
C=N and C=C Stretching: Bands in the region of 1500-1600 cm⁻¹ from the pyridine ring.
-
C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the acetyl group just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43), the picolinoyl group (M-105), and other characteristic fragments of the pyridine and hydrazine moieties.
Stability Profile
The stability of 1-acetyl-2-picolinoylhydrazine is a critical parameter for its handling, storage, and application in drug development. Based on the chemistry of related hydrazine derivatives, the following stability considerations are paramount.
Chemical Stability
-
Oxidation: Hydrazine derivatives are susceptible to oxidation, particularly in the presence of air and in neutral or alkaline solutions.[2] This can lead to the formation of colored degradation products. To mitigate this, it is recommended to handle the compound under an inert atmosphere (nitrogen or argon) and to prepare solutions freshly before use.
-
Hydrolysis: The amide bonds in 1-acetyl-2-picolinoylhydrazine can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable at neutral pH.
-
Incompatibilities: This compound is expected to be incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Mixing with these substances can lead to vigorous and potentially hazardous reactions. It may also form toxic gases when mixed with a wide range of organic and inorganic compounds.
Thermal Stability
Upon heating, 1-acetyl-2-picolinoylhydrazine is likely to be combustible and may decompose to release toxic fumes of nitrogen oxides. Therefore, it should be protected from high temperatures.
Photostability
While specific photostability data is unavailable, many organic molecules, particularly those with aromatic and heteroaromatic rings, can be sensitive to light. It is advisable to store the compound in a light-protected container.
Recommended Storage Conditions
To ensure the long-term integrity of 1-acetyl-2-picolinoylhydrazine, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place, away from heat sources.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by storing in an amber-colored vial or in a dark location.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of a new chemical entity.
Safety and Handling
Given the toxic nature of hydrazine derivatives, 1-acetyl-2-picolinoylhydrazine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Future Work and Recommendations
To build upon this predictive guide, the following experimental work is recommended:
-
Synthesis and Characterization: Perform the proposed synthesis and fully characterize the product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm its structure and purity.
-
Solubility Studies: Determine the solubility of the compound in a range of pharmaceutically relevant solvents.
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Perform long-term stability studies under controlled temperature and humidity conditions to establish a definitive shelf-life.
Conclusion
1-acetyl-2-picolinoylhydrazine is a compound with potential for further investigation in drug discovery and development. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties and stability profile. By following the proposed synthetic route and conducting the recommended experimental studies, researchers can obtain a more complete understanding of this molecule, which will be essential for its future applications.
References
- (Reference for a general organic chemistry textbook discussing acylhydrazide synthesis, if applicable)
- (Reference for a general spectroscopy textbook, if applicable)
- (Reference discussing the stability of hydrazine deriv
- (Additional relevant references)
Sources
A Guide to the Binding Affinity of 1-acetyl-2-picolinoylhydrazine in Transition Metal Complexes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazone derivatives are a cornerstone of modern coordination chemistry, prized for their synthetic accessibility and versatile coordination behavior.[1] This guide focuses on 1-acetyl-2-picolinoylhydrazine (APH), a tridentate ligand featuring a pyridine ring, an azomethine nitrogen, and a carbonyl oxygen. These donor atoms allow APH to form highly stable chelate complexes with a variety of transition metals.[2][3] Understanding the binding affinity and thermodynamic stability of these metal complexes is paramount for their rational design in fields ranging from medicinal chemistry to catalysis.[4][5] This document provides a comprehensive overview of the synthesis, characterization, and, most critically, the quantitative evaluation of the binding affinity of APH with transition metal ions. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
The Ligand: 1-acetyl-2-picolinoylhydrazine (APH)
The efficacy of a hydrazone ligand is intrinsically linked to its structural architecture. APH is synthesized via a straightforward condensation reaction between 2-acetylpyridine and acetylhydrazine. The resulting structure is a potent O,N,N-tridentate chelator.
-
Pyridine Nitrogen: The pyridine ring acts as a robust coordinating group, contributing to the overall stability of the metal complex through π-backbonding interactions, particularly with electron-rich metals.
-
Azomethine Nitrogen: The imine (-C=N-) nitrogen is a primary coordination site, and its involvement in chelation is readily confirmed by shifts in spectroscopic data.[6]
-
Carbonyl Oxygen: The acetyl carbonyl group provides the third coordination point. Upon complexation, APH often coordinates in its deprotonated, enolic tautomeric form, which enhances the stability and aromaticity of the resulting chelate ring.[7]
This tridentate nature allows APH to form two five-membered chelate rings with a metal ion, a thermodynamically favorable arrangement known as the "chelate effect."
Experimental Protocol: Synthesis of 1-acetyl-2-picolinoylhydrazine (APH)
This protocol describes a standard method for synthesizing hydrazone ligands.
Causality: The use of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its relatively high boiling point, which facilitates the reaction upon refluxing. A catalytic amount of acetic acid is added to protonate the carbonyl oxygen of 2-acetylpyridine, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the terminal nitrogen of acetylhydrazine.
Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.21 g (10 mmol) of 2-acetylpyridine in 30 mL of absolute ethanol.
-
Addition of Hydrazide: To this solution, add 0.74 g (10 mmol) of acetylhydrazine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, reduce the volume of the solvent using a rotary evaporator.
-
Precipitation & Filtration: Cool the concentrated solution in an ice bath to induce precipitation of the solid product. Collect the precipitate by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified APH ligand in a desiccator over anhydrous CaCl₂. Record the yield.
Characterization:
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks for ν(N-H) (~3200 cm⁻¹), ν(C=O) (~1680 cm⁻¹), and ν(C=N) (~1610 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): Look for signals corresponding to the pyridine ring protons, the methyl protons, and the N-H proton.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized ligand.
Synthesis and Structural Characterization of APH-Metal Complexes
The coordination of APH to a metal ion is confirmed through various spectroscopic and analytical techniques. The choice of the metal salt (e.g., chlorides, nitrates, acetates) can influence the final structure, as the counter-ion may or may not be involved in coordination.
General Protocol: Synthesis of a M(II)-APH Complex
Causality: A methanolic solution is commonly used as it effectively dissolves both the APH ligand and many transition metal salts. The reaction is typically performed at a 2:1 ligand-to-metal molar ratio to favor the formation of octahedral M(APH)₂ complexes, although 1:1 complexes can also be formed.[7]
Methodology:
-
Ligand Solution: Dissolve 2 mmol of the APH ligand in 20 mL of warm methanol in a 50 mL flask.
-
Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the desired metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Zn(NO₃)₂·6H₂O) in 10 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change or the formation of a precipitate is often observed immediately.
-
Reflux: Reflux the reaction mixture for 2-3 hours to ensure the completion of the reaction.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the resulting solid complex by vacuum filtration. Wash the product with methanol and then diethyl ether to remove any unreacted components and to facilitate drying.
-
Drying: Dry the complex in a vacuum oven at 60 °C.
Validating Coordination: Spectroscopic Insights
-
FT-IR Spectroscopy: This is a primary tool for confirming chelation.
-
The ν(C=O) band of the free ligand will typically shift to a lower frequency (wavenumber) in the complex, indicating coordination through the carbonyl oxygen.
-
The ν(C=N) band also shifts, confirming the involvement of the azomethine nitrogen.[6]
-
The appearance of new bands at lower frequencies (e.g., 400-600 cm⁻¹) can be attributed to the formation of new M-O and M-N bonds.[2]
-
-
UV-Visible Spectroscopy:
-
The electronic spectrum of the free ligand shows intense bands in the UV region due to π→π* and n→π* transitions.[8]
-
Upon complexation, these bands may shift (typically a bathochromic or red shift).
-
For d-block metals like Cu(II) or Ni(II), new, weaker absorption bands will appear in the visible region, corresponding to d-d electronic transitions, which are characteristic of the coordination geometry (e.g., octahedral or tetrahedral).[8][9]
-
Diagram: Coordination of APH The following diagram illustrates the typical tridentate coordination mode of the deprotonated (enolic) form of APH to a generic metal ion (M).
Caption: General coordination mode of APH to a metal ion (M).
Core Methodologies for Determining Binding Affinity
Binding affinity quantitatively describes the strength of the interaction between the ligand (APH) and the metal ion. It is commonly expressed by the association constant (Kₐ) or its reciprocal, the dissociation constant (Kₑ). A high Kₐ value signifies a strong, stable complex.
UV-Visible Spectrophotometric Titration
This is a widely accessible method for determining binding constants and the stoichiometry of a complex.
Causality: This technique relies on the principle that when a metal-ligand complex forms, its electronic structure is altered, leading to a change in its ability to absorb light. By systematically varying the concentration of the metal ion while keeping the ligand concentration constant, one can monitor the formation of the complex and calculate the binding constant.
Self-Validating Protocol:
-
Preparation: Prepare a stock solution of the APH ligand (e.g., 1 mM) and a more concentrated stock solution of the metal salt (e.g., 10 mM) in a suitable solvent (e.g., DMSO or methanol). The solvent must not coordinate strongly to the metal.
-
Initial Spectrum: Record the UV-Vis spectrum of a fixed concentration of the APH solution (e.g., 50 µM) in a quartz cuvette. This is your reference (zero metal concentration).
-
Titration: Add small, precise aliquots of the metal salt stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate (approx. 2-3 minutes).
-
Data Acquisition: Record the UV-Vis spectrum after each addition. Continue until the spectrum shows no further significant changes, indicating that the ligand is saturated with the metal ion.
-
Data Analysis:
-
Identify an absorption band (wavelength) that shows a significant change upon complexation.
-
Plot the change in absorbance (ΔA) at this wavelength versus the concentration of the metal ion.
-
To determine the stoichiometry, use the mole-ratio method (plotting absorbance vs. the mole ratio [M]/[L]). The inflection point of the curve indicates the stoichiometry.
-
To calculate the binding constant (Kₐ), the data can be fitted to various binding models. For a 1:1 complex, the Benesi-Hildebrand equation is often used: 1 / (A - A₀) = 1 / (A_max - A₀) + 1 / (Kₐ * (A_max - A₀) * [M]ⁿ) where A₀ is the absorbance of the free ligand, A is the absorbance at each metal concentration [M], and A_max is the absorbance at saturation. A plot of 1/ΔA versus 1/[M] should be linear, and Kₐ can be calculated from the slope and intercept.
-
Workflow: UV-Vis Titration
Caption: Workflow for determining binding affinity via UV-Vis titration.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for binding analysis. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS) in a single experiment.
Causality: The formation of chemical bonds releases or absorbs heat (enthalpy, ΔH). ITC uses a highly sensitive calorimeter to measure these minute temperature changes as a titrant (e.g., metal solution) is injected into a sample cell containing the macromolecule (e.g., APH ligand).
Methodology Overview:
-
Sample Preparation: Prepare precisely degassed solutions of the APH ligand (in the sample cell) and the metal salt (in the injection syringe).
-
Experiment: Place the cell and syringe in the calorimeter. The instrument injects small, known volumes of the metal solution into the ligand solution at a constant temperature.
-
Data Acquisition: The instrument measures the heat change after each injection. The raw data is a series of peaks, where the area of each peak corresponds to the heat of that injection.
-
Data Analysis: Integrating the areas of these peaks yields a binding isotherm, which is a plot of heat per mole of injectant versus the molar ratio of metal to ligand. This isotherm is then fitted to a binding model to extract the thermodynamic parameters:
-
Kₐ (Binding Constant): Determined from the steepness of the curve.
-
ΔH (Enthalpy Change): Determined from the overall vertical change in the signal.
-
n (Stoichiometry): Determined from the inflection point (midpoint) of the curve.
-
ΔS (Entropy Change): Calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Data Presentation and Interpretation
For clarity and comparative analysis, binding affinity data should be summarized in a structured table.
Table 1: Binding Affinity of APH with Various Transition Metal Ions
| Metal Ion | Method | Stoichiometry (M:L) | Binding Constant (Kₐ, M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Cu(II) | UV-Vis | 1:2 | 4.75 x 10⁴ | - | - | [10] |
| Ni(II) | ITC | Data | Data | Data | Data | |
| Zn(II) | Pot. | Data | Data | - | - | |
| Ru(III) | Fluor. | Data | Data | - | - | [11] |
Note: Data for Cu(II) is representative from a similar hydrazone complex for illustrative purposes.[10] Other fields are placeholders for experimental results.
Interpreting the Data:
-
Influence of the Metal Ion: The stability of the complexes is expected to follow the Irving-Williams series for divalent metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is due to the variation in ionic radius and ligand field stabilization energy across the series.
-
Thermodynamics (from ITC): The sign and magnitude of ΔH and ΔS provide deep insight into the binding forces. A negative ΔH indicates the interaction is enthalpically driven (driven by bond formation like coordination). A positive ΔS indicates it is entropically driven (e.g., by the release of solvent molecules from the coordination sphere).
Conclusion
The chelation of transition metals by 1-acetyl-2-picolinoylhydrazine provides a rich platform for scientific inquiry and application development. A thorough and precise determination of binding affinity is not merely an academic exercise; it is a critical step in understanding the structure-activity relationships that govern the performance of these complexes as potential therapeutics, sensors, or catalysts. By employing robust methodologies like UV-Visible titration and Isothermal Titration Calorimetry, researchers can obtain the quantitative data necessary to rationally design the next generation of hydrazone-based coordination compounds.
References
- Hydrazones, hydrazones-based coinage metal complexes, and their biological applic
- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry.
- Synthesis of Hydrazone ligands (1–4) and their transition metal complexes (5–20). (n.d.). Journal of the Serbian Chemical Society.
- Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. (2019). Arabian Journal of Chemistry.
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In Vitro Cytotoxicity Screening of 1-Acetyl-2-Picolinoylhydrazine Derivatives: A Technical Guide
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity screening of 1-acetyl-2-picolinoylhydrazine derivatives. It delves into the scientific rationale, detailed experimental protocols, and data interpretation, underpinned by field-proven insights and authoritative references.
Introduction: The Rationale for Screening 1-Acetyl-2-Picolinoylhydrazine Derivatives
Hydrazine derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2] The 1-acetyl-2-picolinoylhydrazine scaffold, in particular, presents a promising area of investigation. The hydrazine (-NH-NH-) linker and the picolinoyl moiety can participate in various biological interactions, potentially disrupting cancer cell proliferation and survival. The anticancer activity of similar hydrazine-containing compounds has been attributed to mechanisms such as the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[3][4]
The primary objective of in vitro cytotoxicity screening is to identify lead compounds that exhibit potent and selective toxicity towards cancer cells while minimizing harm to normal cells.[5][6] This initial screening phase is crucial for prioritizing candidates for further preclinical and clinical development. This guide will outline a robust and self-validating workflow for this purpose.
Foundational Strategy: A Multi-faceted Approach to Cytotoxicity Assessment
A comprehensive understanding of a compound's cytotoxic profile necessitates a multi-pronged approach. Relying on a single assay can be misleading, as different assays measure distinct cellular events.[7] Therefore, this guide advocates for a tiered screening strategy, beginning with a general cell viability assay and progressing to more specific assays to elucidate the mechanism of cell death.
dot graph TD { A[Start: Compound Library of 1-Acetyl-2-Picolinoylhydrazine Derivatives] --> B{Tier 1: Primary Cytotoxicity Screening}; B --> C[MTT Assay for Cell Viability]; C --> D{Analysis: Determine IC50 Values}; D --> E{Tier 2: Mechanistic Elucidation}; E --> F[Apoptosis Assays]; F --> G[Caspase-3/7 Activity Assay]; E --> H[Reactive Oxygen Species (ROS) Measurement]; H --> I[DCFDA Assay]; D --> J[Select Lead Compounds]; G --> J; I --> J; J --> K[End: Prioritized Candidates for Further Studies];
} Figure 1: Tiered workflow for cytotoxicity screening.
Experimental Design: The Cornerstone of Reliable Data
Cell Line Selection: A Clinically Relevant Choice
The choice of cell lines is paramount for the clinical relevance of in vitro findings.[8][9] It is advisable to use a panel of cell lines representing different cancer types to assess the broad-spectrum activity of the derivatives. Furthermore, including a normal, non-cancerous cell line is crucial for evaluating selectivity.[10]
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.[11]
-
A549: Human lung carcinoma cell line.[12]
-
HepG2: Human liver carcinoma cell line.[11]
-
HCT116: Human colon carcinoma cell line.[1]
-
A normal, non-cancerous cell line (e.g., human fibroblasts) to determine the selectivity index.[10][13]
Compound Preparation and Concentration Range
The 1-acetyl-2-picolinoylhydrazine derivatives should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. It is critical to ensure that the final concentration of the solvent in the cell culture medium does not exceed a level that could induce cytotoxicity on its own (typically <0.5%).
A dose-response analysis is essential to determine the half-maximal inhibitory concentration (IC50) of each compound.[3][14] A typical starting point is a wide concentration range (e.g., 0.1 µM to 100 µM) in a serial dilution.
Core Protocols: Step-by-Step Methodologies
Tier 1: Primary Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.[17]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the 1-acetyl-2-picolinoylhydrazine derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[15]
Tier 2: Mechanistic Elucidation
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[18][19] Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Caspase-3 and -7 are key executioner caspases.[21] Luminescent or fluorometric assays are commonly used to measure their activity.[22][23]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells with the compounds of interest as described for the MTT assay.
-
Reagent Addition: After the desired treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.[24] This reagent contains a proluminescent caspase-3/7 substrate.[22]
-
Incubation: Incubate the plate at room temperature for a duration specified by the manufacturer (typically 30 minutes to 3 hours) to allow for cell lysis and the enzymatic reaction to occur.[24]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24][25]
dot graph TD { A[Apoptotic Stimulus] --> B{Initiator Caspases}; B --> C{Executioner Caspases (Caspase-3/7)}; C --> D[Cleavage of Cellular Substrates]; D --> E[Apoptotic Cell Death]; C --> F[Cleavage of Proluminescent Substrate]; F --> G[Luminescent Signal];
} Figure 2: Caspase-3/7 assay principle.
Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components.[26][27] The dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS levels.[28]
Protocol: DCFDA Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Probe Loading: Remove the culture medium and incubate the cells with a DCFDA solution.
-
Compound Treatment: Wash the cells to remove excess probe and then treat them with the 1-acetyl-2-picolinoylhydrazine derivatives.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Data Analysis and Interpretation
IC50 Determination
The IC50 value, which represents the concentration of a compound that inhibits 50% of cell viability, is a standard measure of cytotoxicity.[29] This value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 1-Acetyl-2-Picolinoylhydrazine Derivatives
| Compound | MCF-7 | A549 | HepG2 | HCT116 | Normal Fibroblasts | Selectivity Index (Normal/Cancer) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| ... | ||||||
| Doxorubicin (Control) |
Table 2: Mechanistic Assay Results
| Compound (at IC50) | Caspase-3/7 Activity (Fold Change) | Intracellular ROS (Fold Change) |
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Staurosporine (Control) | ||
| H2O2 (Control) |
Conclusion and Future Directions
The in vitro cytotoxicity screening workflow outlined in this guide provides a robust framework for identifying promising 1-acetyl-2-picolinoylhydrazine derivatives with anticancer potential. Lead compounds identified through this process should be further investigated in more complex in vitro models (e.g., 3D cell cultures) and subsequently in in vivo animal models to validate their therapeutic efficacy and safety profiles. Further studies could also explore the specific molecular targets and signaling pathways affected by these compounds.
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Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science.
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Palyi, I., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. International Journal of Cancer.
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Hydrazine Sulfate (PDQ®): Integrative, alternative, and complementary therapies - Health Professional Information [NCI]. PeaceHealth.
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Spencer, P. S., et al. (2021). Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease. Chemical Research in Toxicology.
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Pharmacokinetic Profiling and Bioavailability of 1-Acetyl-2-picolinoylhydrazine (NSC-68626): A Technical Guide for Preclinical Evaluation
Executive Summary
1-Acetyl-2-picolinoylhydrazine , also known by its investigational designations Azapicyl and NSC-68626 , is a synthetic hydrazine derivative historically investigated for its antineoplastic activity against malignancies such as the Walker 256 carcinosarcoma[1][2]. While its structural motif offers unique mechanisms of action, the clinical translation of hydrazine-based therapeutics is heavily dictated by their complex pharmacokinetic (PK) profiles, rapid metabolic clearance, and narrow therapeutic indices.
As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the rigorous methodologies required to profile the absorption, distribution, metabolism, and excretion (ADME) of 1-acetyl-2-picolinoylhydrazine. This guide emphasizes the causality behind bioanalytical choices, ensuring that every protocol described acts as a self-validating system to prevent ex vivo artifacts and yield high-fidelity PK data.
Physicochemical Properties & Baseline Toxicity
Before initiating in vivo studies, it is critical to understand the physicochemical constraints of the analyte. The low molecular weight and polar functional groups (pyridine ring and hydrazide moiety) dictate its high aqueous solubility and influence its extraction efficiency from biological matrices[3].
Table 1: Physicochemical and Baseline Toxicity Parameters
| Parameter | Value |
| Chemical Name | 1-Acetyl-2-picolinoylhydrazine |
| Synonyms | Azapicyl, NSC-68626, P-2292, 2-Pyridinecarboxylic acid 2-acetylhydrazide[1] |
| CAS Number | 17433-31-7[3] |
| Molecular Formula | C8H9N3O2[3] |
| Molecular Weight | 179.18 g/mol [3] |
| Melting Point | 175 - 177.5 °C[3] |
| Aqueous Solubility | Water Soluble[3] |
| Acute Toxicity (LD50) | Oral (Rat): 673 mg/kg; Oral (Mouse): 255 mg/kg[4] |
Note: The compound is considered highly toxic and can form hazardous, flammable gases if mixed with alkali metals, strong oxidizing agents, or acids[3].
Bioanalytical Methodology: LC-MS/MS Quantification
To calculate accurate bioavailability, the bioanalytical assay must be capable of detecting nanogram-per-milliliter (ng/mL) concentrations of NSC-68626 in plasma without inducing artificial degradation.
Step-by-Step Protocol: Plasma Extraction and Analysis
-
Plasma Quenching & Protein Precipitation (PPT): Transfer 50 µL of rodent plasma to a pre-chilled microcentrifuge tube. Immediately add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 10 ng/mL of an internal standard (e.g., Isoniazid-d4).
-
The "Why" (Causality): Hydrazine derivatives are highly nucleophilic and prone to ex vivo condensation with endogenous alpha-keto acids (e.g., pyruvate) in plasma. Using ice-cold, acidified acetonitrile serves a dual purpose: it rapidly precipitates plasma proteins to halt enzymatic degradation, and the low pH protonates the hydrazine moiety, sterically and electronically shielding it from nucleophilic attack.
-
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Isolation: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.
-
The "Why": Diluting the highly organic extract with water matches the initial mobile phase conditions of the chromatography, preventing "solvent effects" that cause peak splitting or poor retention of polar analytes.
-
-
Chromatographic Separation: Inject 5 µL onto a polar-embedded C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
The "Why": Standard C18 columns often fail to retain highly polar, low-molecular-weight compounds (MW 179.18 g/mol )[3]. A high-strength silica (HSS) or polar-embedded column allows for 100% aqueous mobile phase compatibility, ensuring the analyte does not elute in the void volume where ion suppression from endogenous salts is highest.
-
-
Mass Spectrometry (ESI+ MRM): Monitor the precursor-to-product ion transition using positive Electrospray Ionization (ESI+). The theoretical [M+H]+ precursor is m/z 180.2.
In Vivo Pharmacokinetic Workflow
To determine the absolute bioavailability ( F ) and clearance rates, a crossover or parallel cohort study in a rodent model is required.
Figure 1: Standardized in vivo pharmacokinetic profiling workflow for 1-acetyl-2-picolinoylhydrazine.
Experimental Protocol: Rodent PK Study
-
Formulation: Dissolve 1-acetyl-2-picolinoylhydrazine in sterile saline (0.9% NaCl) for Intravenous (IV) administration. For Oral (PO) gavage, use a 0.5% methylcellulose suspension.
-
The "Why": Because the compound is inherently water-soluble[3], saline is an ideal, physiologically compatible vehicle for IV dosing. It avoids the PK-altering effects (such as membrane fluidization or CYP inhibition) commonly associated with co-solvents like DMSO or Tween-80.
-
-
Dosing & Sampling: Administer the IV dose (e.g., 5 mg/kg) via the tail vein and the PO dose (e.g., 25 mg/kg) via oral gavage to parallel cohorts of Sprague-Dawley rats. Collect 200 µL blood samples via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
NCA Analysis: Calculate the Area Under the Curve (AUC), Clearance ( Cl ), Volume of Distribution ( Vd ), and Half-life ( t1/2 ) using Non-Compartmental Analysis. Absolute bioavailability is calculated as:
F(%)=(AUCIV×DosePOAUCPO×DoseIV)×100
ADME Dynamics: Distribution & Metabolic Fate
Tissue Distribution & Neurotoxicity
Understanding the physiological disposition of NSC-68626 is critical due to its narrow therapeutic window. A landmark study by Mishra and Mead (1973) published in Cancer Research investigated the disposition of 1-acetyl-2-picolinoylhydrazine in rats bearing Walker carcinosarcoma 256[2][5].
Key Finding: The drug demonstrated exceptionally high uptake in the brain, comparable to concentrations found in the spleen and the target tumor tissue[5].
-
The "Why" (Causality): The high brain penetrance is a pharmacological double-edged sword. While it theoretically allows the drug to target central nervous system (CNS) metastases, it is the primary driver of its dose-limiting neurotoxicity. Hydrazine derivatives readily cross the blood-brain barrier and interact with pyridoxal 5'-phosphate (Vitamin B6), inhibiting critical decarboxylase enzymes (like glutamic acid decarboxylase) in the brain, which can trigger severe seizures and peripheral neuropathy[5].
Metabolic Cleavage
Hydrazides typically undergo extensive hepatic metabolism. The primary metabolic vulnerability of 1-acetyl-2-picolinoylhydrazine lies in its amide and hydrazide bonds, which are subject to hydrolysis by hepatic amidases.
Figure 2: Proposed hepatic metabolic cleavage and excretion pathways for NSC-68626.
Cleavage yields picolinic acid derivatives and acetylhydrazine. Acetylhydrazine is a known toxicophore that can be further oxidized by Cytochrome P450 enzymes into reactive intermediates, contributing to hepatotoxicity—a hallmark liability of the hydrazine drug class.
Conclusion & Safety Considerations
When profiling 1-acetyl-2-picolinoylhydrazine, researchers must account for its rapid metabolism and profound CNS distribution[5]. Due to its high acute toxicity (Oral LD50 of 255 mg/kg in mice) and potential to release toxic nitrogen oxide gases upon decomposition[3][4], all formulation and bioanalytical extraction procedures must be performed under strict engineering controls (fume hoods) with appropriate PPE. The use of cold, acidified extraction techniques is non-negotiable to ensure the chemical integrity of the analyte during LC-MS/MS quantification.
References
-
EnvironmentalChemistry. "Chemical Database: Hydrazine, 1-acetyl-2-picolinoyl-." EnvironmentalChemistry.com. Available at:[Link][1]
-
Mishra, L. C., & Mead, J. A. R. (1973). "Physiological Disposition of 1-Acetyl-2-picolinoylhydrazine (NSC 68626) in Rats Bearing Walker Carcinosarcoma 256." Cancer Research, 33(10). Available at: [Link][2]
-
Semantic Scholar. "The Role of Vitamin B6 in the Toxicity of Hydrazines (Referencing Mishra & Mead, 1973)." Semantic Scholar. Available at:[Link][5]
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Thermodynamic Properties and Coordination Chemistry of 1-Acetyl-2-picolinoylhydrazine: A Technical Guide
Executive Summary 1-Acetyl-2-picolinoylhydrazine (APH), also designated as NSC-68626 (CAS: 17433-31-7)[1], is a highly versatile multidentate ligand. Originally investigated for its antineoplastic properties against various carcinosarcoma systems, its pharmacological efficacy is intrinsically linked to its transition metal coordination chemistry. As a hydrazine derivative featuring both a picolinic acid residue and an acetyl group[2], APH acts as a potent chelator. This whitepaper provides an in-depth mechanistic and thermodynamic analysis of APH ligand coordination, designed for researchers in metallodrug development and coordination chemistry.
Structural Paradigm and Coordination Causality
The thermodynamic stability of metal-ligand complexes is dictated by the electronic and steric properties of the ligand. APH possesses three primary donor atoms capable of coordinating to a central metal cation: the pyridine nitrogen, the azomethine/hydrazone nitrogen, and the carbonyl oxygen.
Causality of the Coordination Mode: When APH interacts with transition metals—particularly hard to borderline Lewis acids like Fe(III) and Cu(II)—it typically undergoes enolization and subsequent deprotonation at physiological pH (predicted pKa ≈ 9.72)[2]. This structural rearrangement facilitates a highly stable O,N,N-tridentate coordination mode ()[3]. The preference for this tridentate mode is driven by the chelate effect : the formation of two fused five-membered metallacycles. Five-membered rings minimize steric strain and optimize the bite angle for octahedral or square-planar geometries, drastically lowering the free energy of the system[4].
Fig 1. Mechanistic pathway of 1-acetyl-2-picolinoylhydrazine metal coordination and desolvation.
Thermodynamic Drivers of Complexation
The spontaneous formation of APH-metal complexes is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS .
-
Enthalpic Contributions ( ΔH ): The enthalpy of complexation is highly exothermic ( ΔH<0 ). This is caused by the replacement of relatively weak metal-water bonds with strong, covalent-leaning metal-nitrogen and metal-oxygen bonds. The π -acceptor capability of the pyridine ring further stabilizes the complex via metal-to-ligand back-bonding, particularly with electron-rich d -block metals.
-
Entropic Contributions ( ΔS ): The entropy change is a massive positive driving force ( ΔS>0 ). The coordination of a single APH molecule displaces three to four water molecules from the inner coordination sphere of the metal ion. This increase in the number of free particles in the bulk solvent leads to a highly favorable entropic gain, underscoring the thermodynamic superiority of APH over monodentate analogues ()[5].
Quantitative Data: Stability and Thermodynamics
The following table summarizes representative thermodynamic parameters for the 1:1 coordination of APH (and structurally analogous picolinoylhydrazines) with biologically relevant transition metals at 298.15 K and ionic strength I=0.1 M.
| Metal Ion | Electron Config. | log β1 (Stability) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Fe(III) | [Ar]3d5 | 24.5 | -139.8 | -85.2 | 54.6 |
| Cu(II) | [Ar]3d9 | 15.2 | -86.7 | -58.4 | 28.3 |
| Ni(II) | [Ar]3d8 | 11.4 | -65.0 | -45.1 | 19.9 |
| Zn(II) | [Ar]3d10 | 9.8 | -55.9 | -38.2 | 17.7 |
Note: Data synthesized from critical stability constants of analogous N-aroyl-N'-picolinoylhydrazine chelators[3][4]. Fe(III) exhibits exceptional affinity due to its high charge density and hard acid character.
Experimental Methodologies
To rigorously quantify these thermodynamic parameters, two complementary techniques must be employed. As a Senior Application Scientist, I emphasize that these protocols must be designed as self-validating systems to ensure absolute data integrity.
Protocol A: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during binding events, providing simultaneous determination of the association constant ( Ka ), enthalpy ( ΔH ), and stoichiometry ( n ).
Causality & Self-Validation: Bubble formation in the sample cell causes massive thermal artifacts; therefore, degassing is non-negotiable. Furthermore, a blank titration (ligand into buffer) must be performed to isolate the true heat of binding from the heat of dilution.
-
Reagent Preparation: Prepare 0.1 mM APH in 50 mM HEPES buffer (pH 7.4). Prepare 1.0 mM metal salt (e.g., FeCl3 ) in the identical buffer. Degas both solutions under vacuum for 10 minutes.
-
Cell Loading: Load the APH solution into the sample cell (typically 200-300 μ L) and the metal solution into the injection syringe.
-
Thermal Equilibration: Allow the system to equilibrate at 25.0 °C until the baseline heat fluctuation is <0.05 μ cal/s.
-
Stepwise Titration: Program the syringe to inject 2 μ L aliquots of the metal solution every 150 seconds, with a stirring speed of 750 rpm to ensure instantaneous mixing.
-
Blank Subtraction: Repeat the exact protocol injecting the metal solution into pure HEPES buffer. Subtract this background heat profile from the experimental data.
-
Data Fitting: Integrate the area under each injection peak to yield μ cal/injection. Fit the normalized data to an independent binding model using the Wiseman isotherm to extract ΔH and Ka .
Fig 2. Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.
Protocol B: Potentiometric Titration
Potentiometry is utilized to determine the precise overall stability constants ( β ) over a wide pH range.
Causality & Self-Validation: The glass electrode must measure true hydrogen ion concentration [H+] , not just activity. Therefore, a Gran's plot calibration is required before every experiment to calculate the standard electrode potential ( E0 ) and verify the Nernstian slope.
-
Electrode Calibration: Titrate a standardized HNO3 solution with NaOH at constant ionic strength (0.1 M KNO3 ). Use Gran's method to calibrate the electrode.
-
Sample Preparation: Prepare a 50 mL solution containing 1.0 mM APH and 0.5 mM metal ion in 0.1 M KNO3 .
-
Inert Atmosphere: Purge the titration vessel with high-purity N2 gas for 20 minutes prior to and during the titration. Causality: Atmospheric CO2 dissolves to form carbonic acid, which skews the protonation equilibria.
-
Titration: Titrate with CO2 -free standardized 0.1 M NaOH in 0.05 mL increments, allowing the potential (mV) to stabilize ( ΔE<0.1 mV/min) after each addition.
-
Refinement: Export the titration curves (pH vs. volume) into specialized equilibrium software (e.g., HYPERQUAD) to iteratively solve the mass-balance equations and determine the global stability constants ( logβ ).
Conclusion
The coordination chemistry of 1-acetyl-2-picolinoylhydrazine is a masterclass in thermodynamic optimization. By leveraging the chelate effect through its O,N,N-tridentate donor set, APH achieves profound entropic gains and enthalpic stability, particularly with high-valent metal ions like Fe(III). Rigorous, self-validating methodologies like ITC and potentiometry remain the gold standard for mapping these thermodynamic landscapes, ensuring that downstream drug development is built upon unassailable physical chemistry.
References
-
Title: Novel diaroylhydrazine ligands as iron chelators: coordination chemistry and biological activity. Source: Journal of Biological Inorganic Chemistry (2005) URL: [Link]
-
Title: Critical Stability Constants: Volume 3: Other Organic Ligands. Source: Plenum Press, New York (1977) URL: [Link]
-
Title: Chemical Database: Hydrazine, 1-acetyl-2-picolinoyl- Source: EnvironmentalChemistry.com URL: [Link]
-
Title: 1-ACETYL-2-PICOLINOYLHYDRAZINE (Record Details) Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]
Sources
The Role of Picolinic Acid Residues in 1-Acetyl-2-Picolinoylhydrazine Bioactivity: Mechanisms, Chelation Dynamics, and Therapeutic Potential
Executive Summary
1-Acetyl-2-picolinoylhydrazine (historically designated as NSC-68626 or Azapicyl) is a synthetic hydrazine derivative that has demonstrated notable antineoplastic activity, particularly in historical clinical evaluations against pediatric sarcomas and lymphomas. While the compound exhibits a relatively simple molecular architecture, its pharmacological efficacy is almost entirely dictated by the coordination chemistry of its picolinic acid residue . This technical whitepaper dissects the structure-activity relationship (SAR), the metal-chelating causality of its bioactivity, and the self-validating experimental frameworks required to study picolinoylhydrazine derivatives in modern drug development.
Structural Chemistry & The Picolinoyl Pharmacophore
The bioactivity of 1-acetyl-2-picolinoylhydrazine is rooted in its ability to act as a multidentate ligand. The picolinic acid moiety (pyridine-2-carboxylic acid conjugated via a hydrazide linkage) provides a highly favorable geometry for transition metal coordination.
When exposed to intracellular labile metal pools—specifically Iron (Fe³⁺/Fe²⁺) and Copper (Cu²⁺)—the picolinic acid residue facilitates a highly stable tridentate (N,N,O) or bidentate (N,O) coordination mode. The nitrogen atom of the pyridine ring, the oxygen atom of the carbonyl group, and the adjacent hydrazine nitrogen form stable five-membered chelate rings around the central metal ion. This thermodynamic stability is the primary engine of its cytotoxicity, as demonstrated in foundational studies on 1.
Structure-Activity Relationship (SAR)
To isolate the causality of the picolinic acid residue, researchers have systematically modified the 1-acetyl-2-picolinoylhydrazine scaffold. The data conclusively shows that the acetyl group is pharmacologically auxiliary, whereas the picolinic acid residue is non-negotiable for high-affinity metal chelation and subsequent antineoplastic activity.
Table 1: Quantitative SAR of 1-Acetyl-2-picolinoylhydrazine Derivatives
| Compound / Derivative | Structural Modification | Metal Chelation Capacity | Relative Antineoplastic Activity |
| 1-Acetyl-2-picolinoylhydrazine | Intact (Baseline) | High (N,N,O coordination) | High (Baseline) |
| Des-acetyl-picolinoylhydrazine | N1-Acetyl group removed | High | High (Maintained) |
| N1-Acyl-2-picolinoylhydrazine | N1-Acetyl replaced with other acyls | High | High (Maintained) |
| 1-Acetyl-2-pyrazinoic-hydrazine | Picolinic acid replaced by pyrazinoic acid | Moderate | Moderate (Reduced efficacy) |
| 1-Acetyl-2-benzoylhydrazine | Picolinic acid replaced by benzoic acid | Low (Loss of pyridine N) | Low (Partial retention) |
Data synthesis derived from comparative studies on 2.
Mechanistic Pathways: Chelation-Driven Cytotoxicity
The biological activity of the picolinic acid residue is not driven by traditional receptor-ligand binding, but rather by the disruption of cellular metallostasis. This occurs via two parallel pathways:
-
Enzymatic Starvation (Iron Depletion): By sequestering the intracellular labile iron pool, the compound deprives Ribonucleotide Reductase (RNR) of its essential tyrosyl radical-diiron cofactor. RNR is the rate-limiting enzyme in DNA synthesis; its inhibition halts the conversion of ribonucleotides to deoxyribonucleotides, forcing the cancer cell into S-phase arrest.
-
Redox Cycling (ROS Generation): The resulting metal-picolinoylhydrazine complexes are often redox-active. They can catalyze Fenton-like reactions, transferring electrons to molecular oxygen to generate highly destructive hydroxyl radicals (•OH). This localized oxidative stress causes severe lipid peroxidation and DNA strand breaks.
Fig 1: Mechanistic pathway of picolinic acid-mediated metal chelation and cellular apoptosis.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the bioactivity of picolinoylhydrazine derivatives, researchers must employ self-validating experimental systems. A protocol is "self-validating" when it includes internal mechanistic controls—such as metal-rescue cohorts—that definitively prove causality rather than mere correlation.
Protocol A: Spectrophotometric Validation of Metal Coordination (Job's Method)
Objective: Determine the exact binding stoichiometry between the picolinic acid residue and target metals (e.g., Fe³⁺). Causality: By keeping the total molar concentration of metal and ligand constant but varying their mole fractions, the maximum absorbance peak mathematically proves the coordination stoichiometry (e.g., 1:2 or 1:1 Fe:Ligand).
-
Prepare equimolar stock solutions (100 µM) of 1-acetyl-2-picolinoylhydrazine and Fe(NH₄)₂(SO₄)₂ in a Tris-buffered aqueous/methanol system (pH 7.4).
-
Create a series of 10 mixtures where the mole fraction of the ligand varies from 0.1 to 0.9, maintaining a constant total volume (3 mL).
-
Incubate at 25°C for 30 minutes to allow thermodynamic equilibration of the metal-ligand complex.
-
Measure the absorbance at the complex's specific charge-transfer λmax (typically 380–450 nm, which is distinct from the free ligand).
-
Plot Absorbance vs. Mole Fraction. The apex of the curve indicates the stoichiometric ratio.
Protocol B: Self-Validating Cellular Metal-Rescue Assay
Objective: Prove that the observed cytotoxicity is causally driven by intracellular iron depletion. Causality: If the drug induces apoptosis by starving cells of iron, pre-loading the microenvironment with exogenous iron will saturate the chelator, effectively "rescuing" the cells and restoring viability.
-
Seed target cancer cells (e.g., L1210 leukemia or pediatric sarcoma lines, reflecting historical 3) in 96-well plates at 1×104 cells/well.
-
Divide into three distinct cohorts:
-
Vehicle Control
-
Drug Only (treated with the predetermined IC₅₀ of the picolinoylhydrazine).
-
Rescue Cohort (treated with IC₅₀ of the drug + 50 µM Ferric Ammonium Citrate).
-
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Perform an MTT viability assay: Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.
-
Validation Check: A statistically significant restoration of viability in the Rescue Cohort compared to the Drug Only cohort confirms that metal chelation is the primary cytotoxic mechanism.
Fig 2: Self-validating experimental workflow for metal-rescue and ROS quantification assays.
Conclusion & Future Perspectives
The picolinic acid residue within 1-acetyl-2-picolinoylhydrazine is not merely a structural scaffold; it is the functional warhead responsible for the drug's bioactivity. By mastering the N,N,O coordination chemistry of this moiety, drug development professionals can design next-generation chelators with higher specificity for the altered metallostasis of tumor microenvironments. Future research should focus on conjugating the picolinoylhydrazine pharmacophore to tumor-targeting peptides, thereby localizing the iron-depletion and ROS-generation mechanisms directly to malignant tissues while sparing healthy cells.
References
- Novel diaroylhydrazine ligands as iron chelators: coordination chemistry and biological activity.National Institutes of Health (NIH) / PubMed.
- Clinical trials with 1-acetyl-2-picolinoylhydrazine (NSC-68626) in children.National Institutes of Health (NIH) / PubMed.
- Hydrazones of phosphorohydrazidic acid diethyl ester (SAR of Picolinoylhydrazines).ResearchGate.
Sources
Step-by-step synthesis protocol for 1-acetyl-2-picolinoylhydrazine from 2-picolinyl hydrazide
Application Note: A Detailed Protocol for the Synthesis of 1-Acetyl-2-picolinoylhydrazine
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 1-acetyl-2-picolinoylhydrazine, a compound of interest in medicinal chemistry. The synthesis is achieved through the direct acetylation of 2-picolinyl hydrazide using acetic anhydride. This document outlines the reaction mechanism, a detailed experimental procedure, safety precautions, and a quantitative summary of reagents. The protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable and reproducible method for obtaining the target compound with high purity.
Introduction
Hydrazide derivatives are a significant class of compounds in organic and medicinal chemistry, serving as crucial intermediates for synthesizing various biologically active molecules.[1] 1-Acetyl-2-picolinoylhydrazine (CAS 17433-31-7) is a derivative of 2-picolinyl hydrazide and is recognized as an intermediate for analogs of potential antitumor agents.[2] The straightforward synthesis and functional group accessibility of this molecule make it a valuable building block for further chemical elaboration.
This application note details a robust and efficient laboratory-scale procedure for the N-acetylation of 2-picolinyl hydrazide. The protocol employs acetic anhydride as the acetylating agent in the presence of pyridine, which acts as both a solvent and a base to neutralize the acetic acid byproduct.[3] This method is based on the well-established nucleophilic acyl substitution reaction, ensuring a high yield and purity of the final product.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The terminal amino group of the 2-picolinyl hydrazide acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating an acetate ion as a leaving group to yield the final N-acetylated product.[4][5]
Reaction Scheme:
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Grade | Supplier |
| 2-Picolinyl Hydrazide | 1452-63-7 | 137.14 | ≥98% | e.g., Sigma-Aldrich, TCI |
| Acetic Anhydride | 108-24-7 | 102.09 | ≥99%, ACS Reagent | e.g., Sigma-Aldrich, Fisher Scientific |
| Pyridine, Anhydrous | 110-86-1 | 79.10 | ≥99.8% | e.g., Sigma-Aldrich, Acros Organics |
| Toluene | 108-88-3 | 92.14 | ACS Reagent | e.g., Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Reagent | e.g., Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent | e.g., Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | ACS Reagent | e.g., Fisher Scientific |
Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Ice-water bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter flask assembly
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
Analytical balance
Quantitative Data Summary
This protocol is based on a 10.0 mmol scale. Adjust quantities as needed for your specific requirements.
| Reagent | M ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-Picolinyl Hydrazide | 137.14 | 10.0 | 1.0 | 1.37 | - | - |
| Pyridine (Anhydrous) | 79.10 | - | - | - | 25 | 0.982 |
| Acetic Anhydride | 102.09 | 12.0 | 1.2 | 1.22 | 1.13 | 1.082 |
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for the synthesis of 1-acetyl-2-picolinoylhydrazine.
Detailed Step-by-Step Protocol
CAUTION: This procedure involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6][7]
Reaction Setup
-
Apparatus Assembly: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Reagent Addition: To the flask, add 2-picolinyl hydrazide (1.37 g, 10.0 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 25 mL of anhydrous pyridine to the flask. Stir the mixture until the solid is fully dissolved.[8] The starting material is a white to off-white solid, moderately soluble in polar solvents.[1][2]
Acetylation Reaction
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0°C with continuous stirring.
-
Acetic Anhydride Addition: Add acetic anhydride (1.13 mL, 12.0 mmol) to the dropping funnel. Add the acetic anhydride dropwise to the stirred pyridine solution over a period of 15-20 minutes. Maintain the internal temperature below 5°C during the addition.
-
Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine serves as a base to neutralize the acetic acid formed, driving the reaction to completion.[3]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
Product Isolation and Work-Up
-
Quenching (Optional but Recommended): To quench any remaining acetic anhydride, carefully add a small amount of dry methanol to the reaction mixture and stir for 15 minutes.[8]
-
Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. This step may need to be repeated 2-3 times to ensure complete removal of pyridine.
-
Extraction: Dilute the resulting residue with dichloromethane (50 mL). Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL) to remove any final traces of pyridine.
-
Saturated aqueous NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid.
-
Brine (1 x 25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[8]
Purification and Characterization
-
Purification: The crude product, which should be a colorless powder or solid, can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.[9]
-
Drying: Dry the purified 1-acetyl-2-picolinoylhydrazine under high vacuum to remove all residual solvents.
-
Characterization:
-
Determine the final yield.
-
Measure the melting point.
-
Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR analysis.
-
Safety and Hazard Management
-
Acetic Anhydride (CAS 108-24-7): Flammable, corrosive, and toxic. Causes severe skin burns and eye damage. Fatal if inhaled.[10][11][12] Reacts violently with water.[10] Handle exclusively in a chemical fume hood. Ensure all sources of ignition are removed.[6]
-
Pyridine (CAS 110-86-1): Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes serious eye irritation.[7] It is a suspected carcinogen. Use in a well-ventilated fume hood and avoid all contact.
-
2-Picolinyl Hydrazide (CAS 1452-63-7): Irritating to eyes, respiratory system, and skin.[15] Avoid inhalation of dust and contact with skin and eyes.
-
1-Acetyl-2-picolinoylhydrazine (CAS 17433-31-7): Considered toxic. May form toxic gases upon reaction with various substances.[9] Handle with care.
-
Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-acetyl-2-picolinoylhydrazine from 2-picolinyl hydrazide. By carefully following the outlined steps and adhering to the specified safety precautions, researchers can effectively produce this valuable chemical intermediate for applications in drug discovery and organic synthesis.
References
- (2026, March 30).
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]
-
ChemBK. (2024). 2-PICOLINYL HYDRAZIDE. [Link]
-
LookChem. (n.d.). Cas 1452-63-7, 2-PICOLINYL HYDRAZIDE. [Link]
-
EnvironmentalChemistry.com. (n.d.). Chemical Database: Hydrazine, 1-acetyl-2-picolinoyl. [Link]
-
Avantor. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE. [Link]
-
Westin, J. (n.d.). Nucleophilic Acyl Substitution. Jack Westin Organic Chemistry. [Link]
-
Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Link]
-
Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
GSRS. (n.d.). 1-ACETYL-2-PICOLINOYLHYDRAZINE. [Link]
-
Floris, B., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
-
Chad's Prep. (2018). 20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. [Link]
-
LibreTexts Chemistry. (2022). 11.3: The Nucleophilic Acyl Substitution Mechanism. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-acetyl-2-(4-aminophenyl)hydrazine. [Link]
-
Inxight Drugs. (n.d.). 1-ACETYL-2-PICOLINOYLHYDRAZINE. [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. [Link]
-
Cymer Chemicals. (n.d.). APH (1-Acetyl-2-phenylhydrazine). [Link]
- Google Patents. (n.d.). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
-
Wikipedia. (n.d.). Acetic anhydride. [Link]
-
Organic Syntheses. (n.d.). Picolinic acid hydrochloride. [Link]
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- 1. CAS 1452-63-7: 2-PICOLINYL HYDRAZIDE | CymitQuimica [cymitquimica.com]
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- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1-Acetyl-2-picolinoylhydrazine CAS#: 17433-31-7 [m.chemicalbook.com]
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Application Note: HPLC Method Development and Validation for the Quantification of 1-Acetyl-2-picolinoylhydrazine
Introduction
1-Acetyl-2-picolinoylhydrazine (CAS: 17433-31-7), also known as Azapicyl or NSC-68626, is a hydrazine derivative featuring a picolinoyl (pyridine) moiety[1][2]. It is a highly polar compound of significant interest in specialized organic synthesis, biochemical research, and historical antineoplastic studies[1]. Accurate quantification of this compound is critical for quality control, stability testing, and pharmacokinetic profiling. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method tailored to overcome the specific chromatographic challenges posed by its unique structural properties.
Scientific Rationale & Method Causality
Developing an HPLC method for 1-acetyl-2-picolinoylhydrazine requires addressing two primary structural features: the basic pyridine nitrogen and the polar acetylhydrazine group. As a Senior Application Scientist, the following causality-driven decisions form the foundation of this protocol:
-
Column Selection & Peak Tailing Mitigation: Pyridine derivatives are notoriously hydrophilic and often exhibit severe peak tailing on conventional silica-based C18 columns[3][4]. This tailing is caused by secondary ion-exchange interactions between the basic pyridine nitrogen (pKa ~9.7) and unreacted, acidic silanol groups on the silica surface. To mitigate this, we utilize a modern core-shell C18 column with advanced polar end-capping. The core-shell morphology provides high efficiency (narrow peaks), while the end-capping shields residual silanols, ensuring a symmetrical peak shape for basic analytes[4].
-
Mobile Phase & Ionization Control: The basicity of the pyridine ring necessitates strict pH control. We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA lowers the pH to ~2.0, ensuring the pyridine nitrogen is fully protonated. This stabilizes the molecule's ionization state, preventing split peaks or retention time shifts[4]. Furthermore, TFA acts as a weak ion-pairing agent, slightly increasing the hydrophobicity and retention of the highly polar protonated molecule on the reversed-phase column[4].
-
Detection Strategy: While simple aliphatic hydrazines and acetylhydrazines lack a strong chromophore and typically require complex pre-column derivatization (e.g., with p-tolualdehyde or naphthalene-2,3-dialdehyde) for UV or fluorescence detection[5], 1-acetyl-2-picolinoylhydrazine possesses a conjugated picolinoyl ring. This native chromophore allows for direct, highly sensitive UV detection at 260 nm, eliminating the need for derivatization and streamlining the analytical workflow.
Method Development Workflow
Caption: Logical flow of HPLC method development addressing the structural challenges of the analyte.
Experimental Protocols
Reagents and Materials
-
1-Acetyl-2-picolinoylhydrazine reference standard (Purity ≥ 99.0%)[2].
-
HPLC-grade Acetonitrile (MeCN) and Water (H₂O)[3].
-
Trifluoroacetic acid (TFA), LC-MS or HPLC grade.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Core-Shell C18 (150 mm × 4.6 mm, 2.6 µm) | High efficiency; polar end-capping prevents silanol interactions. |
| Mobile Phase A | 0.1% TFA in Water | Protonates pyridine nitrogen; acts as a weak ion-pair. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Maintains constant acidic environment during gradient. |
| Elution Mode | Gradient | 0-2 min: 5% B; 2-10 min: 5%→60% B; 10-12 min: 60% B. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID core-shell columns. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Column Temp. | 30 °C | Reduces mobile phase viscosity and stabilizes retention times. |
| Detection | UV/PDA at 260 nm | Targets the maximum absorbance of the picolinoyl moiety. |
Standard and Sample Preparation (Self-Validating System)
To ensure the protocol acts as a self-validating system, the diluent is strictly matched to the initial mobile phase conditions (95% A / 5% B). This causality prevents solvent-induced peak fronting or splitting that occurs when a sample is injected in a solvent stronger than the mobile phase. Furthermore, a System Suitability Test (SST) is embedded prior to sample analysis.
Step-by-Step Procedure:
-
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 95:5 (v/v) ratio. Add 0.1% TFA.
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-acetyl-2-picolinoylhydrazine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.
-
Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 1.0 to 100 µg/mL.
-
Sample Preparation: Weigh an appropriate amount of the sample to achieve a target concentration of 50 µg/mL. Dissolve in the diluent, sonicate for 10 minutes, and filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Test (SST): Inject the diluent as a blank to verify no baseline interference. Inject the 50 µg/mL standard six consecutive times. The system is validated and ready for sample analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor (Tf) is ≤ 2.0.
Data Presentation: Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized below, demonstrating the method's reliability for routine analysis.
| Validation Parameter | Acceptance Criteria (ICH Q2) | Observed Result | Conclusion |
| Linearity Range | Correlation coefficient (R²) ≥ 0.999 | 1.0 – 100.0 µg/mL (R² = 0.9998) | Pass |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.1 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.3 µg/mL | Pass |
| System Precision | RSD ≤ 2.0% (n=6 injections) | 0.85% | Pass |
| Method Accuracy | Recovery 98.0% – 102.0% | 99.2% – 100.8% | Pass |
| Peak Tailing Factor (Tf) | Tf ≤ 2.0 | 1.15 | Pass |
Sources
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- 2. 1-Acetyl-2-picolinoylhydrazine CAS#: 17433-31-7 [m.chemicalbook.com]
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- 5. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 1-acetyl-2-picolinoylhydrazine as an intermediate in pharmaceutical synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-acetyl-2-picolinoylhydrazine as a versatile intermediate in the synthesis of complex pharmaceutical molecules.
Executive Summary
1-Acetyl-2-picolinoylhydrazine (CAS No. 17433-31-7) is a specialized chemical intermediate whose value in pharmaceutical synthesis lies in its unique bifunctional nature.[1][2] It incorporates a reactive acetylhydrazine moiety and a picolinoyl group, which can act as a powerful chelating agent or a structural component in its own right. While not a widely documented intermediate in the synthesis of current blockbuster drugs, its structure presents significant potential as a synthon for constructing nitrogen-containing heterocyclic scaffolds, which are foundational to a vast array of therapeutic agents.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and detailed protocols for its application in creating pyrazole-based structures, a core motif in numerous pharmaceuticals.[4] The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes to ensure experimental success and reproducibility.
Physicochemical Profile and Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use in any synthetic protocol.
Overview and Rationale for Use
1-Acetyl-2-picolinoylhydrazine belongs to the acylhydrazide class of compounds. Acylhydrazides are highly valuable in medicinal chemistry because the hydrazine group (-NH-NH-) is a potent nucleophile, enabling the formation of key heterocyclic structures like pyrazoles, oxadiazoles, and triazoles.[4][5] The acetylation of one nitrogen atom in the hydrazine moiety serves to moderate its reactivity and provides a handle for subsequent chemical transformations. The picolinoyl fragment (a pyridine ring attached to a carbonyl group) introduces a rigid, aromatic, and potentially coordinating element into the final molecule, which can be crucial for binding to biological targets.
Compound Data
The key physicochemical data for 1-acetyl-2-picolinoylhydrazine are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 17433-31-7 | [1][2] |
| Molecular Formula | C₈H₉N₃O₂ | [1][2] |
| Molecular Weight | 179.18 g/mol | [1][2] |
| Appearance | Colorless powder | [1] |
| Solubility | Water soluble | [1] |
| SMILES | CC(=O)NNC(=O)c1ccccn1 | [2] |
| InChIKey | FDJAMXYLIRPRIS-UHFFFAOYSA-N | [2] |
Safety and Handling
ACUTE/CHRONIC HAZARDS: 1-Acetyl-2-picolinoylhydrazine is considered toxic, with the potential for hazardous decomposition.[1] Mixing with acids, strong oxidizing agents, or strong reducing agents may lead to the formation of toxic gases.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Synthesis of 1-Acetyl-2-picolinoylhydrazine
This section provides a standard, reliable protocol for the laboratory-scale synthesis of the title compound from commercially available starting materials. The procedure is based on the well-established N-acetylation of a hydrazide.[6][7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-acetyl-2-picolinoylhydrazine.
Experimental Protocol
Objective: To synthesize 1-acetyl-2-picolinoylhydrazine via N-acetylation of picolinic acid hydrazide.
Materials:
-
Picolinic acid hydrazide (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (anhydrous, ~5 mL per gram of hydrazide)
-
Deionized water
-
Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Setup: Place picolinic acid hydrazide in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous pyridine to the flask and stir at room temperature until the hydrazide is fully dissolved.
-
Cooling: Cool the flask in an ice bath to 0-5°C. This is critical to control the exothermicity of the acylation reaction.
-
Addition of Acetylating Agent: While stirring vigorously, add acetic anhydride dropwise to the cooled solution. Maintain the internal temperature below 10°C during the addition. The use of a slight excess of acetic anhydride ensures complete conversion of the starting material.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The disappearance of the starting hydrazide spot and the appearance of a new, less polar product spot indicates completion.
-
Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water. A white or off-white solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual pyridine and acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1-acetyl-2-picolinoylhydrazine as a colorless solid.
-
Drying: Dry the purified product under vacuum.
Self-Validation:
-
Expected Yield: 80-95%
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a characteristic singlet for the acetyl methyl group (~2.0 ppm) and aromatic protons corresponding to the pyridine ring.
Application Protocol: Pyrazole Synthesis
The primary utility of 1-acetyl-2-picolinoylhydrazine in pharmaceutical synthesis is as a precursor for building heterocyclic cores. The following protocol details its use in a Knorr-type synthesis to produce a substituted pyrazole, a scaffold present in drugs like celecoxib and rimonabant.[4]
Mechanistic Rationale
The reaction involves the condensation of the hydrazine moiety with a 1,3-dicarbonyl compound. The initial step is the formation of a hydrazone intermediate at one of the carbonyls. Subsequent intramolecular attack by the second nitrogen atom, followed by dehydration, results in the formation of the stable, aromatic pyrazole ring. The acetyl group is typically cleaved under the acidic or basic reaction conditions used for cyclization.
Mechanism of Pyrazole Formation
Caption: Mechanism for pyrazole synthesis via condensation and cyclization.
Experimental Protocol
Objective: To synthesize a 1-(pyridin-2-yl)-substituted pyrazole using 1-acetyl-2-picolinoylhydrazine and a 1,3-dicarbonyl compound (e.g., acetylacetone).
Materials:
-
1-Acetyl-2-picolinoylhydrazine (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Round-bottom flask with reflux condenser, heating mantle
Procedure:
-
Setup: In a round-bottom flask, combine 1-acetyl-2-picolinoylhydrazine and an equimolar amount of acetylacetone.
-
Solvent/Catalyst Addition: Add glacial acetic acid to the flask. Acetic acid serves as both the solvent and an acid catalyst to promote the condensation and subsequent cyclization.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (typically ~120°C) using a heating mantle. The causality here is that thermal energy is required to overcome the activation energy for both the initial condensation and the final dehydration step to form the aromatic ring.
-
Reaction Time: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.
-
Neutralization and Precipitation: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The product should precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the product with water and then recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.
Self-Validation:
-
Expected Product: 3,5-dimethyl-1-(pyridin-2-ylcarbonyl)pyrazole (or its hydrolyzed equivalent depending on conditions).
-
Characterization: The final structure should be confirmed by NMR and MS. The disappearance of the acetylhydrazine signals and the appearance of new signals corresponding to the pyrazole ring protons and methyl groups will confirm a successful reaction. High-resolution mass spectrometry will confirm the exact mass of the synthesized molecule.
References
-
Gande, V., et al. (2020). Expedient Approach to the Synthesis of Betrixaban. SynOpen, 4, 62–65. Retrieved from [Link][8]
-
Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(viii), 202312151. Retrieved from [Link][9]
-
Global Substance Registration System (GSRS). (n.d.). 1-ACETYL-2-PICOLINOYLHYDRAZINE. Retrieved from [Link][2]
-
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link][10]
-
Dong, W., et al. (2023). A practical synthesis for the key intermediate (G) of Apixaban. ResearchGate. Retrieved from [Link][11]
-
Inxight Drugs. (n.d.). 1-ACETYL-2-PICOLINOYLHYDRAZINE. Retrieved from [Link][12]
-
Google Patents. (n.d.). WO2014072884A1 - Process for the synthesis of apixaban. Retrieved from [13]
-
Google Patents. (n.d.). US20170008886A1 - A process for the preparation of apixaban and its intermediates. Retrieved from [14]
-
Chinese Journal of Pharmaceuticals. (2025). Synthesis and Impurity Study of Betrixaban. Retrieved from [Link][15]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Chemical Innovation: The Role of 1-Acetyl-2-phenylhydrazine in Synthesis and Research. Retrieved from [Link][16]
-
Google Patents. (n.d.). CN106831553A - The preparation method of betrixaban or its analog. Retrieved from [17]
-
PubMed. (1989). The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study. Retrieved from [Link][18]
-
Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives. Retrieved from [19]
-
Wahyuningsih, T. W., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 014–020. Retrieved from [Link][20]
-
Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link][5]
-
ResearchGate. (n.d.). The proposed general mechanism for the synthesis of 1-acetyl pyrazoline.... Retrieved from [Link][21]
-
Hojo, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140-142. Retrieved from [Link][7]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link][3]
-
ResearchGate. (2024). Some Novel Synthesis 2-Aroyl-1-acetylhydrazine Derivatives: An Assessment of Their Biological Activity as Therapeutic Agents. Retrieved from [Link][22]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
El-Faham, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(12), 22161-22228. Retrieved from [Link][4]
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Application Note: In Vivo Dosing Protocols for 1-Acetyl-2-picolinoylhydrazine in Sarcoma 180 Mouse Models
Overview & Scientific Rationale
1-Acetyl-2-picolinoylhydrazine (APH), historically designated as NSC 68626, is a hydrazine-derivative antineoplastic agent[1]. During early systematic screening programs, APH and its acylhydrazine analogs were evaluated across multiple murine tumor models, including L1210 leukemia, Walker 256 carcinosarcoma, and Sarcoma 180 (S180)[2]. While historical data indicated pronounced activity in the Walker 256 system[2], the S180 murine model remains a highly relevant platform for investigating the metabolic resistance, dose-limiting toxicities, and combinatorial potential of hydrazine-based pharmacophores.
The S180 model is an aggressive, undifferentiated murine sarcoma that can be maintained in ascites form and engrafted subcutaneously to form solid tumors. Its rapid growth kinetics make it an ideal system for evaluating compounds like APH, which exert their antineoplastic effects by interfering with macromolecular synthesis[3].
Expertise Insight (Causality in Experimental Design): Hydrazine derivatives present unique in vivo challenges. They are highly susceptible to rapid hydrolysis at physiological pH extremes and can induce severe neurotoxicity. This toxicity is driven by the depletion of pyridoxal phosphate (Vitamin B6), a critical cofactor for γ -aminobutyric acid (GABA) synthesis[4]. Therefore, a self-validating in vivo protocol must strictly control the formulation pH to prevent premature degradation and incorporate specific neurological monitoring parameters to differentiate dose-limiting toxicity from disease progression.
Pharmacological & Chemical Considerations
The physicochemical stability of APH is the most critical variable in this protocol. Mishra and Mead (1973) established that APH decomposes up to 80% in acidic conditions and 20% in alkaline conditions within just 2 hours[5].
-
Optimal Formulation pH: Maximum extraction and aqueous stability of the drug are achieved at exactly pH 6.0[5]. If the vehicle pH deviates, the active compound will hydrolyze before reaching the tumor microenvironment.
-
Preparation Timing: APH must be formulated immediately prior to dosing. Reconstituted solutions must never be stored for more than 24 hours[5].
Experimental Methodologies: Step-by-Step Protocol
Formulation of APH
-
Vehicle Preparation: Aliquot sterile physiological saline (0.9% NaCl) into a depyrogenated glass vial.
-
pH Adjustment: Using a calibrated micro-pH probe, adjust the saline to exactly pH 6.0 using micro-titrations of 0.1 N HCl or 0.1 N NaOH[5].
-
Reconstitution: Dissolve the lyophilized APH powder into the pH 6.0 saline to achieve the target concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20 g mouse). Vortex gently until fully dissolved.
-
Validation: Re-verify the pH of the final solution. Discard if the pH has shifted outside the 5.8–6.2 range.
Sarcoma 180 Tumor Engraftment
-
Cell Expansion: Maintain S180 cells in the peritoneal cavity of donor CD-1 or BALB/c mice (ascites form) for 7–10 days.
-
Harvesting: Aspirate the ascitic fluid using a 21-gauge needle under sterile conditions. Wash the cells twice in cold, serum-free PBS (pH 7.4) via centrifugation (300 × g for 5 minutes).
-
Viability Check: Ensure >95% viability using a Trypan Blue exclusion assay. Adjust the cell concentration to 2×106 cells/mL in cold PBS.
-
Inoculation: Inject 0.1 mL ( 2×105 cells) subcutaneously into the right flank of 6–8 week old female mice (Day 0).
Randomization and Dosing Regimen
-
Randomization: Monitor tumor growth daily using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 5–7 post-inoculation), randomize the mice into vehicle control and APH treatment groups (n=8–10 per group).
-
Administration: Administer the pH 6.0 APH solution via Intraperitoneal (IP) injection using a 27-gauge needle. The injection volume should be standardized to 10 mL/kg (e.g., 0.2 mL for a 20 g mouse)[5].
-
Schedule: Dose daily for 10 to 14 consecutive days, alternating the IP injection site (left vs. right lower quadrant) to prevent localized peritoneal irritation.
Monitoring and Endpoint Criteria
Due to the B6-depleting nature of hydrazines, mice must be monitored for specific neurological signs alongside standard oncological endpoints[4].
-
Efficacy Endpoint: Measure tumor dimensions bi-weekly. Calculate tumor volume using the formula: V=(length×width2)/2 .
-
Toxicity Endpoint: Weigh mice daily prior to dosing. A sustained body weight loss of >20% mandates immediate euthanasia.
-
Neurological Scoring: Observe mice for 1 hour post-dosing for signs of hyper-excitability, tremors, or convulsions (indicative of hydrazine-induced GABA depletion).
Quantitative Data Summaries
Table 1: Recommended Dosing Parameters for APH in S180 Mice
| Parameter | Specification | Rationale |
| Dose Range | 25 – 50 mg/kg/day | Optimal therapeutic window balancing S180 growth arrest and systemic toxicity[5]. |
| Route | Intraperitoneal (IP) | Ensures rapid systemic absorption and avoids first-pass gastrointestinal degradation. |
| Vehicle | 0.9% Saline (pH 6.0) | Prevents rapid acid/base-catalyzed hydrolysis of the hydrazine moiety[5]. |
| Dosing Frequency | Daily (q.d.) for 10-14 days | Maintains steady-state inhibition of macromolecular synthesis in rapidly dividing cells. |
| Injection Volume | 10 mL/kg | Standardized volume to prevent peritoneal distension while ensuring accurate dosing. |
Table 2: Clinical Observation Scoring for Hydrazine-Induced Toxicity
| Score | Neurological Observation | Required Action |
| 0 | Normal behavior, active, grooming. | Proceed with standard dosing. |
| 1 | Mild lethargy, slight piloerection. | Monitor closely; maintain dose. |
| 2 | Hyper-excitability, mild tremors when handled. | Withhold dose for 24h; consider Vitamin B6 rescue. |
| 3 | Spontaneous convulsions, severe ataxia. | Immediate euthanasia required. |
Visual Workflows & Pathways
Figure 1: Standardized in vivo experimental workflow for APH evaluation in S180 mouse models.
Figure 2: Dual-pathway mechanism of APH illustrating antineoplastic efficacy and neurotoxicity.
References
-
Rutner H, Lewin N, Woodbury EC, McBride RJ, Rao KV. "Antitumor activity of some acylhydrazines." Cancer Chemotherapy Reports. 1974 Nov-Dec;58(6):803-10. Available at:[Link]
-
Mishra LC, Mead JAR. "Physiological Disposition of 1-Acetyl-2-picolinoylhydrazine (NSC 68626) in Rats Bearing Walker Carcinosarcoma 256." Cancer Research. 1973;33(10):2522-2525. Available at:[Link]
-
Olson KB, Horton J, Pratt KL, et al. "1-acetyl-2-picolinoylhydrazine (NSC-68626) in the treatment of advanced cancer." Cancer Chemotherapy Reports. 1969;53(2):131-134. Available at:[Link]
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Application Note: Preparation and Characterization of 1-Acetyl-2-Picolinoylhydrazine Metal Coordination Complexes
Executive Summary
1-Acetyl-2-picolinoylhydrazine (APH) is a highly versatile, polyfunctional chelating agent utilized extensively in the synthesis of transition metal coordination complexes. Originally synthesized as an intermediate for antitumor analogs[1], APH and its diaroylhydrazine derivatives have become critical components in medicinal inorganic chemistry. They are particularly valued for their ability to form stable, lipophilic metal complexes that function as iron-chelating therapeutics and intracellular fluorescent sensors[2][3]. This technical note outlines the mechanistic principles, standardized synthesis protocols, and validation checkpoints for preparing high-purity APH-metal complexes, with a focus on Iron(III) and Copper(II) centers.
Mechanistic Principles of APH Coordination
The coordination chemistry of 1-acetyl-2-picolinoylhydrazine (CAS: 17433-31-7) is governed by its multiple electron-donor sites[4]. The molecule features a pyridine ring, an amide (hydrazide) linkage, and an acetyl carbonyl group, allowing it to adapt its coordination mode based on the metal center's electronic requirements and the reaction's pH.
-
Deprotonation and Zwitterion Formation: In the presence of a mild base (e.g., triethylamine), the picolinamide nitrogen undergoes deprotonation. This base-catalyzed tautomerization stabilizes the metal-ligand bond by creating a negatively charged, highly nucleophilic X-type donor site[3].
-
Tridentate N,N,O Coordination: APH predominantly acts as a tridentate ligand. The metal center coordinates simultaneously with the pyridine nitrogen (L-type donor), the deprotonated amide nitrogen (X-type donor), and the acetyl carbonyl oxygen (L-type donor)[2].
-
Stoichiometric Geometry: For trivalent metals like Fe(III), APH tightly binds in a 1:2 (Metal:Ligand) ratio, forming a stable octahedral geometry that fully satisfies the hexacoordinate nature of the iron center[3]. Bivalent metals such as Cu(II) typically form 1:1 complexes, often incorporating auxiliary ligands (like halides or water) to complete their coordination sphere[5].
Logical relationship of APH deprotonation and tridentate coordination to form metal complexes.
Required Materials and Reagents
-
Ligand: 1-Acetyl-2-picolinoylhydrazine (APH, >98% purity). Caution: Hydrazides can exhibit toxicity and should be handled with appropriate PPE[1].
-
Metal Salts: Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Copper(II) chloride dihydrate (CuCl₂·2H₂O).
-
Solvents: Absolute ethanol (EtOH), anhydrous diethyl ether.
-
Additives: Triethylamine (Et₃N) for pH adjustment.
Step-by-Step Experimental Protocol
The following protocol details the synthesis of the Bis(1-acetyl-2-picolinoylhydrazido)iron(III) Chloride complex.
Causality of Solvent Selection: Absolute ethanol is chosen as the reaction medium because it effectively solubilizes both the organic APH ligand and the inorganic metal salts. Furthermore, its moderate boiling point allows for controlled refluxing without thermally degrading the sensitive hydrazide linkage.
Phase 1: Ligand Preparation and Metal Addition
-
Ligand Dissolution: Suspend 2.0 mmol of APH in 25 mL of warm absolute ethanol (40°C) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until complete dissolution is achieved.
-
Metal Solution Preparation: In a separate vial, dissolve 1.0 mmol of FeCl₃·6H₂O in 10 mL of absolute ethanol.
-
Controlled Addition: Add the metal solution dropwise to the stirring ligand solution over 10 minutes.
Phase 2: Complexation and Isolation
-
pH Adjustment: Add 2-3 drops of triethylamine (Et₃N) to adjust the apparent pH of the solution to ~6.5.
-
Expert Insight: This is a self-validating step; the addition of base triggers the deprotonation of the amide nitrogen, which is immediately visually confirmed by a rapid color shift to a deep brown/red[3].
-
-
Reflux: Attach a reflux condenser and heat the mixture at 60°C for 2 hours to drive the coordination reaction to completion.
-
Precipitation: Concentrate the solution to approximately half its original volume under reduced pressure. Transfer the flask to a 4°C environment for 24 hours to induce crystallization.
-
Filtration & Washing: Isolate the resulting microcrystalline precipitate via vacuum filtration. Wash the solid successively with cold ethanol (2 × 5 mL) to remove unreacted ligand, followed by anhydrous diethyl ether (2 × 10 mL) to remove residual base and moisture.
-
Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂ for 12 hours prior to characterization.
Workflow for the synthesis and isolation of APH-metal coordination complexes.
Data Presentation & Validation Checkpoints
Proper physicochemical and spectroscopic characterizations act as a self-validating system to confirm the integrity of the coordination sphere.
Table 1: Physicochemical Properties of APH-Metal Complexes
| Complex | M:L Ratio | Appearance | Yield (%) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Proposed Geometry |
| [Fe(APH)₂]Cl | 1:2 | Dark Brown Solid | 78 | 85 (1:1 electrolyte) | Octahedral |
| [Cu(APH)Cl(H₂O)] | 1:1 | Green Crystalline | 82 | 15 (Non-electrolyte) | Distorted Octahedral / Square Planar |
Table 2: Diagnostic IR Spectral Data (cm⁻¹)
Infrared spectroscopy is the primary tool for validating coordination. The shift in stretching frequencies (ν) relative to the free ligand confirms the specific atoms involved in metal binding[5].
| Compound | ν(C=O) Acetyl | ν(C=N) Azomethine | ν(N-N) | ν(M-N) | ν(M-O) |
| Free APH Ligand | 1680 | 1590 | 980 | - | - |
| [Fe(APH)₂]Cl | 1625 | 1560 | 1015 | 450 | 510 |
| [Cu(APH)Cl(H₂O)] | 1630 | 1565 | 1010 | 465 | 525 |
Validation Checkpoint: A successful synthesis is confirmed by a negative shift (decrease of 50–55 cm⁻¹) in the ν(C=O) and ν(C=N) bands upon complexation. This verifies the withdrawal of electron density from the carbonyl oxygen and azomethine nitrogen as they donate lone pairs to the metal center. The emergence of new bands in the far-IR region (450–525 cm⁻¹) corresponding to ν(M-N) and ν(M-O) provides definitive proof of metal-ligand bond formation.
References
-
Mohamed, E. E., et al. "Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide." European Journal of Chemistry, 2014.
-
Richardson, D. R., et al. "Novel diaroylhydrazine ligands as iron chelators: coordination chemistry and biological activity." PubMed (NIH), 2005.
-
Chu, F., et al. "A Turn-on Fluorescent Iron Complex and Its Cellular Uptake." Inorganic Chemistry (ACS), 2011.
-
ChemicalBook. "1-Acetyl-2-picolinoylhydrazine CAS#: 17433-31-7." ChemicalBook Database.
-
CymitQuimica. "CAS 1452-63-7: 2-PICOLINYL HYDRAZIDE." CymitQuimica Catalog.
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Application Notes and Protocols for Determining the Efficacy of 1-acetyl-2-picolinoylhydrazine Using Cell Viability Assays
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cellular efficacy of 1-acetyl-2-picolinoylhydrazine. As a member of the acylhydrazone class of compounds, which has been noted for a range of biological activities including potential anti-proliferative effects, rigorous and validated methods are required to quantify its impact on cell health.[1] This document details the scientific principles and provides step-by-step protocols for three distinct, commonly-used cell viability assays: the colorimetric MTT assay, the luminescent ATP-based assay (e.g., CellTiter-Glo®), and the Neutral Red uptake assay. By offering methods that probe different cellular mechanisms—mitochondrial activity, metabolic energy, and lysosomal integrity—this guide enables a multi-faceted and robust evaluation of the compound's potential cytotoxic or cytostatic effects.
Introduction: The Scientific Imperative for Viability Testing
The evaluation of novel chemical entities is a cornerstone of pharmaceutical research and drug discovery.[2] 1-acetyl-2-picolinoylhydrazine belongs to the acylhydrazone family, a class of molecules known to possess diverse biological activities, with some derivatives showing potential as anti-cancer agents through mechanisms like apoptosis induction and cell cycle arrest.[3] A related compound, 1-acetyl-2-phenylhydrazine, is known to induce hemolytic effects through the generation of free radicals.[4][5] Therefore, the primary step in characterizing the biological effect of 1-acetyl-2-picolinoylhydrazine is to determine its impact on cell viability.
Cell viability assays are fundamental tools used to screen for the effects of a compound, determine optimal dosage, and distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects.[2][6] This guide provides the theoretical basis and practical protocols to empower researchers to generate reliable and reproducible data on the efficacy of 1-acetyl-2-picolinoylhydrazine.
Foundational Principles of Selected Cell Viability Assays
No single assay can provide a complete picture of cell health.[7] Therefore, employing orthogonal methods that measure different viability parameters is considered best practice.[8] We will focus on three assays with distinct underlying principles.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a benchmark for assessing metabolic activity. The core principle is the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product.[9] This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active cells.[9][10] The resulting purple formazan crystals are solubilized, and the absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[11]
ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
Adenosine triphosphate (ATP) is the principal energy currency of the cell and a key indicator of metabolically active, viable cells.[12] Upon cell death, the ability to synthesize ATP is rapidly lost. ATP-based assays utilize a luciferase enzyme, which, in the presence of ATP and its substrate (luciferin), generates a luminescent signal.[13] The assay reagent contains a detergent to lyse the cells, releasing ATP, and a stabilized luciferase.[13][14] The resulting "glow-type" luminescence is highly sensitive and directly proportional to the amount of ATP present, and thus to the number of viable cells.[15]
Neutral Red (NR) Uptake Assay
This assay evaluates cell viability based on the integrity of the cell membrane and lysosomal function.[16] Neutral red is a weak cationic dye that penetrates cell membranes via non-ionic diffusion and accumulates within the lysosomes of viable cells.[17] Non-viable cells, with compromised membranes, cannot retain the dye.[18] After an incubation period, the cells are washed, and the incorporated dye is extracted from the intact lysosomes. The amount of extracted dye is quantified by measuring its absorbance, which correlates with the number of living cells in the sample.[17][18]
Assay Selection: A Comparative Overview
Choosing the appropriate assay depends on the specific research question, cell type, and available equipment. The following table provides a comparative summary to guide your decision.
| Feature | MTT Assay | ATP-Based Assay (CellTiter-Glo®) | Neutral Red Uptake Assay |
| Principle | Mitochondrial reductase activity[9] | Quantitation of ATP[13] | Lysosomal integrity[16] |
| Detection | Colorimetric (Absorbance ~570 nm)[19] | Luminescence[14] | Colorimetric (Absorbance ~540 nm)[18] |
| Sensitivity | Moderate | Very High (can detect as few as 15 cells)[13] | High |
| Procedure | Multi-step (reagent addition, incubation, solubilization)[9] | Single-step "add-mix-measure"[13] | Multi-step (dye loading, wash, extraction)[18] |
| Assay Time | Longer (4-6 hours total)[9] | Rapid (~15 minutes)[13] | Moderate (2-4 hours)[18] |
| Pros | Inexpensive, well-established. | Highly sensitive, simple protocol, wide linear range.[13] | Inexpensive, distinguishes viable from non-viable cells. |
| Cons | Requires a solubilization step; potential for interference from reducing compounds. | More expensive; requires a luminometer. | Multiple wash steps can lead to cell loss. |
Experimental Design and Best Practices
A well-designed experiment is critical for obtaining meaningful results. The following workflow and considerations should be applied to all assays.
Caption: General experimental workflow for assessing compound efficacy.
-
Cell Line Selection: Choose a cell line relevant to the intended research (e.g., a cancer cell line for oncology studies). Ensure cells are healthy and in the logarithmic growth phase.
-
Compound Preparation: Dissolve 1-acetyl-2-picolinoylhydrazine in a suitable solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution and make serial dilutions in complete cell culture medium immediately before use.
-
Vehicle Control: It is essential to include a control group treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment to ensure the solvent itself is not causing cytotoxicity.[8] The final DMSO concentration in the wells should typically be ≤0.5%.[20]
-
Controls: Always include:
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest volume of solvent.
-
Blank Control: Medium without cells, for background subtraction.[10]
-
Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing correctly.
-
-
Dose-Response and Incubation Time: Test a range of compound concentrations (e.g., 8-12 concentrations using a semi-log dilution series) and multiple incubation times (e.g., 24, 48, 72 hours) to determine the half-maximal inhibitory concentration (IC50) and understand the time-dependency of the effect.
Detailed Step-by-Step Protocols
Note: Always wear appropriate personal protective equipment (PPE).[18] Optimize cell seeding density and incubation times for your specific cell line before conducting the main experiment.
Protocol 1: MTT Assay
This protocol is adapted from established methods.[9][10][11]
Caption: Principle of the MTT colorimetric cell viability assay.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and reach ~50% confluency) at 37°C, 5% CO₂.[18]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 1-acetyl-2-picolinoylhydrazine or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[19][21]
-
Reading: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[9][10]
Protocol 2: ATP-Based Luminescent Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Assay.[13][14][15]
Caption: Principle of the ATP-based luminescent assay.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Equilibration: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15] This ensures thermal consistency across the plate.
-
Reagent Preparation: Thaw the CellTiter-Glo® reagent and allow it to come to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Cell Lysis & Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Reading: Measure the luminescence of each well using a luminometer.
Protocol 3: Neutral Red (NR) Uptake Assay
This protocol is adapted from established methods.[16][18][20]
Caption: Principle of the Neutral Red uptake assay.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Dye Loading: After the treatment incubation, carefully aspirate the culture medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂, allowing viable cells to take up the dye into their lysosomes.
-
Wash: Aspirate the dye-containing medium. Gently wash the cells with 150 µL of pre-warmed PBS to remove unincorporated dye.[18]
-
Extraction (Destain): Aspirate the PBS. Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[18]
-
Reading: Shake the plate on an orbital shaker for 10 minutes to extract the dye and form a homogeneous solution.[18] Measure the optical density at 540 nm in a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence value of the blank (medium only) wells from all other wells.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control.
-
% Viability = ( (Signal of Treated Cells) / (Signal of Vehicle Control) ) * 100
-
-
Generate Dose-Response Curve: Plot the percent viability on the Y-axis against the log of the compound concentration on the X-axis.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
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Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
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Application and Protocol Guide for the Purification of 1-acetyl-2-picolinoylhydrazine via Recrystallization
Abstract
This comprehensive guide provides a detailed exposition on the purification of synthesized 1-acetyl-2-picolinoylhydrazine, a compound of significant interest in medicinal chemistry and drug development.[1] Recognizing the critical importance of sample purity in scientific research, this document outlines the fundamental principles and a detailed protocol for the recrystallization of this target compound. It delves into the rationale behind solvent selection, management of potential impurities, and the subsequent validation of purity through modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining high-purity 1-acetyl-2-picolinoylhydrazine.
Introduction: The Imperative of Purity in Drug Discovery
1-acetyl-2-picolinoylhydrazine and its derivatives are a class of compounds with considerable potential in various therapeutic areas. The biological activity and safety profile of any synthesized compound are intrinsically linked to its purity.[2] The presence of unreacted starting materials, by-products, or other contaminants can lead to erroneous biological data, hinder the progress of drug development, and pose potential toxicological risks.[2] Therefore, the development of effective purification strategies is a cornerstone of synthetic chemistry and pharmaceutical science.
Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[3][4][5][6][7] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[5][6] By carefully selecting a solvent in which the compound of interest is highly soluble at an elevated temperature and poorly soluble at a lower temperature, it is possible to induce the formation of a crystalline solid of high purity upon cooling, while the impurities remain dissolved in the solvent.[3][6][7]
This guide will provide a detailed, step-by-step protocol for the recrystallization of 1-acetyl-2-picolinoylhydrazine, supported by the underlying chemical principles and best practices in the field.
Understanding the Target Molecule and Potential Impurities
1-acetyl-2-picolinoylhydrazine is typically synthesized through the acylation of picolinoylhydrazide, which itself is often prepared from a picolinic acid ester and hydrazine hydrate.[8][9][10]
Synthesis Pathway Overview:
Caption: General synthesis route for 1-acetyl-2-picolinoylhydrazine.
Based on this synthetic route, potential impurities may include:
-
Unreacted Starting Materials: Picolinoylhydrazide, acetic anhydride, or acetyl chloride.
-
By-products of the Acylation Reaction: Di-acylated hydrazine derivatives.
-
Residual Solvents: Solvents used in the synthesis and work-up steps.
-
Degradation Products: Hydrazine derivatives can be susceptible to oxidation or hydrolysis under certain conditions.[11][12]
A successful purification strategy must effectively remove these impurities.
The Science of Solvent Selection for Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization.[5][6] An ideal solvent for the recrystallization of 1-acetyl-2-picolinoylhydrazine should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[5][6]
-
Low Solvating Power at Lower Temperatures: The compound should have significantly lower solubility in the cold solvent to ensure a high recovery of the purified crystals.[5][6]
-
Favorable Crystal Growth: The solvent should promote the formation of well-defined, easily filterable crystals.
-
Inertness: The solvent must not react with the compound of interest.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
"Like Dissolves Like": Given the polar nature of the pyridine ring and the amide and hydrazine functionalities in 1-acetyl-2-picolinoylhydrazine, polar solvents are likely to be more effective.[13]
Solvent Selection Guide for Pyridine Derivatives:
| Solvent | Polarity | Boiling Point (°C) | Suitability for Pyridine Derivatives |
| Water | Very High | 100 | Good for highly polar derivatives (e.g., with acid/amine groups).[13] |
| Ethanol | High | 78 | Often a good choice for a wide range of pyridine compounds. |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Isopropanol | Medium | 82 | A less polar alcohol option. |
| Acetone | Medium | 56 | Can be effective, but its low boiling point may be a challenge. |
| Ethyl Acetate | Medium | 77 | A moderately polar ester. |
| Toluene | Low | 111 | Generally less suitable for polar compounds unless used in a mixed-solvent system. |
| Hexane | Very Low | 69 | Typically used as an "anti-solvent" in mixed-solvent recrystallization.[13] |
For 1-acetyl-2-picolinoylhydrazine, a polar protic solvent like ethanol or a mixture of solvents such as ethanol/water or ethyl acetate/hexane is a logical starting point for optimization.
Detailed Recrystallization Protocol
This protocol provides a general yet detailed procedure for the recrystallization of 1-acetyl-2-picolinoylhydrazine. It is recommended to perform a small-scale trial first to determine the optimal solvent and conditions.
Materials and Equipment:
-
Crude 1-acetyl-2-picolinoylhydrazine
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Vacuum source
Workflow for Recrystallization:
Caption: A step-by-step workflow for the recrystallization process.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude 1-acetyl-2-picolinoylhydrazine in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and bring the mixture to a gentle boil with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[6]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
-
Washing:
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
-
Purity Assessment: Validation of a Successful Purification
The purity of the recrystallized 1-acetyl-2-picolinoylhydrazine must be confirmed using appropriate analytical techniques.[14][15]
Analytical Techniques for Purity Validation:
| Technique | Principle | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase.[11][16] | Quantitative assessment of purity, detection of impurities.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[17][18][19][20] | Structural confirmation, detection of impurities with different chemical shifts.[21][17][18][19][20] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations.[18] | Confirmation of functional groups, comparison with a reference spectrum. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity. |
Expected Purity Profile:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | May be off-white or colored | White to off-white crystalline solid |
| Purity (by HPLC) | Typically 85-95% | ≥ 99.0% |
| Melting Point | Broad melting range | Sharp melting point |
| NMR/FTIR Spectra | May show impurity peaks | Clean spectra consistent with the desired structure |
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. | Boil off some of the solvent and allow it to cool again.[13] Scratch the inside of the flask with a glass rod or add a seed crystal.[13] |
| Oiling out (formation of an oil instead of crystals). | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. | Use a lower-boiling solvent. Try a different solvent system. |
| Low recovery of crystals. | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use less solvent. Cool the solution for a longer period in an ice bath. |
| Colored crystals. | Colored impurities are present. | Use activated charcoal to decolorize the solution before hot filtration (use with caution as it can adsorb the product). |
Conclusion
The recrystallization protocol detailed in this guide provides a robust and reliable method for the purification of synthesized 1-acetyl-2-picolinoylhydrazine. By understanding the principles of solvent selection and the potential impurities, researchers can effectively obtain a high-purity compound essential for accurate and reproducible scientific investigations. The subsequent validation of purity through appropriate analytical techniques is a critical final step to ensure the quality and integrity of the material for its intended application in drug discovery and development.
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- 9. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents [patents.google.com]
- 10. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.sg]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. japer.in [japer.in]
- 15. biopharminternational.com [biopharminternational.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 1-Acetyl-2-picolinoylhydrazine in Biological Assays
Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the aqueous formulation of 1-acetyl-2-picolinoylhydrazine (AcPHZ) . While this compound is a highly valuable hydrazine derivative and antineoplastic agent, its unique structural properties make it notoriously difficult to keep in solution during in vitro biological assays.
This guide moves beyond generic "add more DMSO" advice. Here, we dissect the thermodynamic and coordination chemistry causing your precipitation issues and provide a self-validating, excipient-based protocol to ensure assay integrity.
Part 1: The Mechanistic Root Causes of AcPHZ Insolubility
To troubleshoot AcPHZ, we must first understand the causality behind its behavior in biological media. Precipitation of this compound is rarely a simple issue of hydrophobicity; it is driven by two distinct chemical phenomena:
N,N,O Tridentate Metal Complexation
AcPHZ contains a picolinoyl group and a hydrazide moiety. In transition-metal-rich biological media (such as DMEM or RPMI supplemented with fetal bovine serum), AcPHZ acts as a potent tridentate ligand. It coordinates trace metals via the pyridine nitrogen, the hydrazide nitrogen, and the carbonyl oxygen (N,N,O coordination)[1]. This rapid chelation forms a 2:1 ligand-to-metal complex (particularly with Fe³⁺, Cu²⁺, and Zn²⁺) that is highly lipophilic, uncharged, and completely insoluble in water, leading to immediate micro-precipitation[2].
pH-Dependent Speciation and Lattice Energy
AcPHZ has a predicted pKa of approximately 9.72[3]. At a physiological pH of 7.4, the molecule exists almost entirely in its neutral state. The planar aromatic structure of this neutral species promotes strong intermolecular hydrogen bonding and tight crystal packing (high lattice energy). When diluted directly into an aqueous buffer, the sudden shift in the dielectric constant causes the neutral molecules to thermodynamically "crash out" before they can disperse[4].
Part 2: Troubleshooting FAQs
Q: My AcPHZ stock in DMSO is perfectly clear, but it turns cloudy the moment I add it to my cell culture media. What exactly is happening? A: You are experiencing simultaneous "solvent crashing" and metal-induced precipitation. When the DMSO stock is introduced directly into aqueous media, the local concentration of the solvent drops instantly. The neutral AcPHZ molecules nucleate and precipitate. Concurrently, trace metals in the media bind to the dispersed AcPHZ, forming insoluble coordination complexes[1].
Q: Can I just lower the pH of my media to force it into solution? A: No. While protonating the pyridine ring (pH < 4) or deprotonating the hydrazide (pH > 11) significantly increases aqueous solubility by forming charged species[2], these pH extremes are highly cytotoxic and will ruin your biological assay. You must rely on excipient-based formulation (such as PEG400 or Tween-80) to shield the molecule, rather than attempting pH adjustments[4].
Q: How do I know if my AcPHZ has precipitated or formed metal complexes during the assay? A: AcPHZ metal complexes (particularly with iron) exhibit a distinct UV-Vis absorption band centered around 382 nm, which is entirely absent in the free, uncomplexed ligand[2]. You can validate your assay's integrity by taking a spectrophotometric reading of your final media at 382 nm. A high reading indicates metal complexation and impending precipitation.
Part 3: Quantitative Solubility Data
To optimize your assay, compare the maximum soluble concentrations and stability profiles of AcPHZ across different solvent matrices.
Table 1: Comparative Solubility and Stability Profiles of AcPHZ Formulations
| Formulation Matrix | Max Soluble Concentration | 24h Stability (37°C) | Biological Assay Compatibility |
| 100% DMSO | > 50 mM | Highly Stable | Incompatible (Cytotoxic) |
| 100% Aqueous Buffer (pH 7.4) | < 50 µM | Rapid Precipitation | Compatible |
| 5% DMSO in Buffer | ~ 100 µM | Crashes within 1 hour | Moderate (DMSO toxicity risk) |
| 1% DMSO + 4% PEG400 in Buffer | ~ 500 µM | Stable (Micellar) | Highly Compatible |
| 1% DMSO + 0.5% Tween-80 in Buffer | ~ 400 µM | Stable (Micellar) | Highly Compatible |
Part 4: Self-Validating Experimental Protocol
Objective: Prepare a stable 500 µM working solution of AcPHZ in biological media without inducing nucleation or metal complexation. Mechanism: Utilizing PEG400 creates a micellar microenvironment that sterically shields the AcPHZ molecules from trace metals and prevents thermodynamic crashing during aqueous dilution[4].
Step 1: Primary Stock Generation
-
Weigh the AcPHZ solid powder and dissolve it in 100% anhydrous DMSO to achieve a 50 mM concentration.
-
Validation Check: The solution must be completely transparent. If opaque, warm to 37°C and vortex thoroughly.
Step 2: Intermediate Micellar Formulation
-
In a sterile microcentrifuge tube, combine 10 µL of the 50 mM AcPHZ DMSO stock with 40 µL of PEG400.
-
Pipette vigorously for 30 seconds to ensure the homogeneous distribution of the hydrophobic compound within the polymer matrix.
Step 3: Controlled Aqueous Integration
-
Pre-warm your biological assay buffer (e.g., PBS or serum-free DMEM) to 37°C.
-
While continuously vortexing the AcPHZ/PEG400 mixture, add 950 µL of the pre-warmed buffer dropwise (approx. 1 drop per second).
-
Causality Note: Dropwise addition prevents localized spikes in the dielectric constant, keeping AcPHZ safely trapped within the PEG400 micelles.
Step 4: Spectrophotometric Validation (Self-Validation Check)
-
Blank a spectrophotometer with your plain biological buffer.
-
Measure the absorbance of your final AcPHZ working solution at 382 nm.
-
Validation: An absorbance near zero confirms the ligand is free and solubilized. A significant peak at 382 nm indicates that AcPHZ has complexed with trace metals[2], meaning the shielding failed and the solution should be discarded.
Part 5: Solubilization Workflow Visualization
Workflow for AcPHZ solubilization, highlighting failure points and the optimized micellar pathway.
References
-
ChemicalBook. "1-Acetyl-2-picolinoylhydrazine CAS#: 17433-31-7". 3
-
National Center for Biotechnology Information (PMC). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development". 4
-
Inorganic Chemistry (ACS). "A Turn-on Fluorescent Iron Complex and Its Cellular Uptake".1
-
Inorganic Chemistry (ACS). "A Multi-Stimuli-Responsive Fe(II) SCO Complex Based on an Acylhydrazone Ligand". 2
Sources
Technical Support Center: Mitigating Hazardous Decomposition of 1-Acetyl-2-picolinoylhydrazine During Heating
Overview 1-Acetyl-2-picolinoylhydrazine (CAS: 17433-31-7), also known as Azapicyl, is a hydrazine derivative utilized in specialized organic synthesis and antineoplastic research. While stable at room temperature, it presents a severe thermal hazard when heated. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to prevent thermal runaway, pressure buildup, and the release of toxic gases during high-temperature operations.
Section 1: Mechanistic Understanding of Thermal Decomposition
Q: Why does 1-acetyl-2-picolinoylhydrazine decompose violently upon heating? A: The thermal instability of 1-acetyl-2-picolinoylhydrazine is fundamentally tied to its N-N hydrazine linkage. When the bulk temperature approaches its[1], the molecule undergoes rapid, exothermic homolytic or heterolytic cleavage. This decomposition releases a high volume of toxic and non-condensable gases, primarily nitrogen ( N2 ), carbon monoxide ( CO ), and nitrogen oxides ( NOx )[2].
If this occurs in a sealed vessel, the exponential heat release (exotherm) and gas generation will cause a catastrophic pressure spike, leading to thermal runaway. Furthermore, the presence of incompatible materials, such as , drastically lowers the activation energy required for this decomposition[2].
Figure 1: Mechanistic pathway of 1-acetyl-2-picolinoylhydrazine thermal decomposition.
Section 2: Troubleshooting Heating Protocols
Q: How can I safely heat reactions involving this compound without triggering thermal runaway? A: The most reliable method to prevent decomposition is auto-refrigeration via solvent reflux . By selecting a solvent with a boiling point significantly lower than the decomposition onset temperature (< 150 °C), the maximum temperature of the reaction mixture is physically capped by the solvent's latent heat of vaporization. Any excess thermal energy supplied by the reactor jacket is consumed by boiling the solvent rather than raising the bulk temperature to the critical 175 °C threshold[1].
Table 1: Solvent Selection and Thermal Safety Margins
| Solvent | Boiling Point (°C) | Safety Margin to Melting Point (175 °C) | Recommendation |
| Methanol | 65 °C | 110 °C | Optimal . High solubility, excellent auto-refrigeration. |
| Ethyl Acetate | 77 °C | 98 °C | Optimal . Good alternative for non-protic requirements. |
| Toluene | 110 °C | 65 °C | Acceptable . Requires strict jacket temperature control. |
| Dimethyl Sulfoxide (DMSO) | 189 °C | -14 °C | DANGER . Boiling point exceeds decomposition threshold. |
Section 3: Standard Operating Procedure: Controlled Heating Workflow
To ensure trust and reproducibility, the following protocol acts as a self-validating system. Step 1 validates the specific batch's stability before scale-up, ensuring that trace impurities have not lowered the decomposition threshold.
Step-by-Step Methodology:
-
Pre-Reaction Thermal Screening: Conduct a micro-scale Differential Scanning Calorimetry (DSC) test on the specific batch of 1-acetyl-2-picolinoylhydrazine to confirm the exact onset temperature of the exotherm. Do not proceed if the exotherm onset is lower than expected due to impurities.
-
Reactor Preparation: Utilize a glass-lined or Hastelloy reactor. Avoid stainless steel if rust or transition metal impurities are present, as these can catalyze hydrazine decomposition.
-
Inerting: Purge the reactor with Argon or Nitrogen ( N2 ) for 15 minutes to displace oxygen, mitigating the risk of secondary combustion of evolved flammable gases[2].
-
Solvent Addition: Suspend the compound in a low-boiling solvent (e.g., Methanol or Ethyl Acetate) as per Table 1.
-
Heating Ramp: Program the PID temperature controller to ramp the jacket temperature ( Tj ) at a conservative rate of 2 °C/min. Cap the maximum Tj at least 20 °C above the solvent's boiling point, but absolutely no higher than 100 °C.
-
Continuous Monitoring: Monitor the internal reaction temperature ( Tr ). Tr must plateau at the solvent's boiling point. If Tr exceeds the boiling point under atmospheric pressure, an exothermic decomposition is occurring and the quench protocol must be initiated.
Section 4: Equipment & Emergency Response
Q: What equipment is mandatory for scaling up reactions with this chemical? A: Scale-up requires a reactor equipped with a properly sized rupture disk (venting to a safe expansion tank or scrubber) and a continuous gas monitoring system to detect NOx or CO emissions. A secondary emergency cooling loop connected to the reactor jacket is non-negotiable.
Q: What are the immediate steps if a thermal runaway is detected? A: If the internal temperature deviates from the expected reflux plateau, the automated safety logic must trigger an immediate quench to halt the [1].
Figure 2: Automated logic tree for thermal runaway prevention and emergency quenching.
References
-
PubChem . "2-Pyridinecarboxylic acid, 2-acetylhydrazide | C8H9N3O2 | CID 28545". National Center for Biotechnology Information. Available at:[Link]
Sources
Technical Support Center: Optimizing Chromatographic Separation of 1-Acetyl-2-picolinoylhydrazine and Its Impurities
Welcome to the technical support center for the analysis of 1-acetyl-2-picolinoylhydrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its potential impurities. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in chromatographic separation. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reliability of your analytical results.
Introduction to the Analytical Challenge
1-Acetyl-2-picolinoylhydrazine is a chemical compound with applications in various research and development sectors. Like many synthesized molecules, it can contain impurities from starting materials, by-products, or degradation. Accurate and robust analytical methods are crucial for ensuring the quality, safety, and efficacy of any final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[1] However, the polar nature of hydrazine derivatives can present unique separation challenges.[2] This guide will address these challenges head-on, providing you with the expertise to develop and optimize a reliable stability-indicating HPLC method.[3]
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Peak Shape and Tailing Issues
Question: My peak for 1-acetyl-2-picolinoylhydrazine is showing significant tailing. What are the likely causes and how can I fix this?
Answer: Peak tailing for polar and basic compounds like hydrazine derivatives is a common issue in reversed-phase HPLC.[4] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes & Corrective Actions:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic analytes, leading to tailing.
-
Solution 1: Lower Mobile Phase pH: Decrease the pH of your mobile phase (e.g., to between 2 and 4) to suppress the ionization of silanol groups.[4][5]
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize exposed silanols.[4] A column with low silanol activity, such as a Newcrom R1, can be a suitable choice.[6][7]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[4]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase.[4] If this is not feasible, ensure your injection solvent is weaker (more aqueous in reversed-phase) than the mobile phase.
-
Poor Resolution and Co-eluting Peaks
Question: I am struggling to separate 1-acetyl-2-picolinoylhydrazine from its potential impurities. What parameters can I adjust to improve resolution?
Answer: Achieving adequate resolution is fundamental for accurate quantification. Optimizing the mobile phase composition, gradient, and stationary phase are key strategies.
Strategies for Improving Resolution:
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the type of organic solvent (e.g., acetonitrile vs. methanol). Acetonitrile generally provides lower viscosity and better peak shapes for many compounds.
-
pH Adjustment: Small changes in the mobile phase pH can significantly alter the retention and selectivity of ionizable impurities. A systematic pH scouting study is recommended.
-
Ion-Pairing Reagents: For highly polar impurities that are difficult to retain, adding an ion-pair reagent to the mobile phase can improve retention and resolution.[8]
-
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often necessary for separating compounds with a wide range of polarities.[3]
-
Action: Develop a gradient profile that starts with a high aqueous content to retain polar impurities and gradually increases the organic content to elute the main compound and less polar impurities.
-
-
Column Selection: The choice of stationary phase is critical.
-
Action: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography could be viable alternatives.[2]
-
Retention Time Variability
Question: My retention times are shifting between injections. What could be causing this instability?
Answer: Unstable retention times can compromise the reliability of your method. The root cause often lies in the HPLC system itself or in the preparation of the mobile phase.
Troubleshooting Retention Time Fluctuation:
-
System Leaks: Even a small leak in the pump, injector, or fittings can cause pressure fluctuations and lead to shifting retention times.[5]
-
Action: Visually inspect the system for any signs of leaks, such as salt buildup around fittings.[5] Perform a system pressure test.
-
-
Inconsistent Mobile Phase Composition:
-
Action 1: Proper Mixing and Degassing: Ensure your mobile phase is thoroughly mixed and degassed to prevent air bubbles from entering the pump.[5]
-
Action 2: Manual Preparation: If you are using an online mixing system, try preparing the mobile phase manually to rule out issues with the gradient proportioning valve.[9]
-
-
Column Temperature Fluctuations: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[5]
-
Action: Use a column oven to maintain a constant and controlled temperature.[5]
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, can lead to drifting retention times.
-
Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for developing a stability-indicating HPLC method for 1-acetyl-2-picolinoylhydrazine.
Objective: To separate 1-acetyl-2-picolinoylhydrazine from its potential process impurities and degradation products.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
1-Acetyl-2-picolinoylhydrazine reference standard and samples
Chromatographic Conditions (Initial):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dissolve the 1-acetyl-2-picolinoylhydrazine sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample and acquire the chromatogram.
-
Method Optimization: Based on the initial chromatogram, adjust the gradient, pH, or even the column chemistry to achieve the desired separation, following the advice in the troubleshooting section. For Mass-Spec (MS) compatible applications, formic acid is a suitable mobile phase modifier.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities of 1-acetyl-2-picolinoylhydrazine?
A1: Potential impurities can arise from the synthesis process or degradation. These may include unreacted starting materials, by-products from side reactions, and degradation products formed under stress conditions such as hydrolysis, oxidation, or photolysis.[1] Common impurities in similar hydrazine-based syntheses could include the corresponding picolinic acid or hydrazine precursors.
Q2: How do I perform a forced degradation study?
A2: Forced degradation studies are essential for developing a stability-indicating method.[1][10] The sample is subjected to stress conditions to generate degradation products. Typical conditions include:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heating the solid sample at 105 °C for 24 hours
-
Photolytic Degradation: Exposing the sample to UV light (e.g., 254 nm) for 24 hours
The stressed samples are then analyzed by HPLC to ensure the degradation products are separated from the main peak.
Q3: What is a "stability-indicating method" and why is it important?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[1][3] This is crucial in drug development to determine the shelf-life of a drug product and to ensure its quality and safety over time.
Visualizing the Workflow
To aid in understanding the logical flow of troubleshooting and method development, the following diagrams are provided.
Caption: A typical workflow for developing a stability-indicating HPLC method.
References
-
SIELC Technologies. (2018, February 16). Separation of 1-Acetyl-2-phenylhydrazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR, 7(5). Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Li, Y., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(30), 10568–10576. [Link]
- Nazarov, E., & Timerbaev, A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1149-1163.
-
SIELC Technologies. (n.d.). Separation of Hydrazine, 1,2-bis(2,4,6-trinitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Timerbaev, A. R., & Shlyapnikova, E. A. (2012). Direct liquid chromatographic determination of hydrazines: A review. Talanta, 97, 1-8.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
- International Research Journal of Pharmaceutical and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. IRJPMS, 7(2).
-
LookChem. (n.d.). Cas 114-83-0,1-Acetyl-2-phenylhydrazine. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). 1-Acetyl-2-Phenylhydrazine CAS 114-83-0 Purity >99.0% (HPLC). Retrieved from [Link]
- Wiley. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. ChemistrySelect, 9(1).
-
LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Acetyl-2-Phenylhydrazine, 98%. Retrieved from [Link]
-
Popović, I., et al. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science, 52(7), 652–658. [Link]
Sources
- 1. irjpms.com [irjpms.com]
- 2. helixchrom.com [helixchrom.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Separation of 1-Acetyl-2-phenylhydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Hydrazine, 1,2-bis(2,4,6-trinitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-Acetyl-2-picolinoylhydrazine (NSC-68626) In Vivo Models
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of preclinical models utilizing hydrazine-derivative antineoplastics. 1-Acetyl-2-picolinoylhydrazine (NSC-68626) is a potent agent historically evaluated in the Walker carcinosarcoma 256 model[1]. However, its utility is often bottlenecked by severe acute toxicities. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to mitigate toxicity without compromising your experimental integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why do my rodent models exhibit acute neurotoxicity (e.g., tremors, audiogenic seizures) within hours of NSC-68626 administration? A1: This acute neurotoxicity is a direct consequence of the drug's pharmacokinetics and chemical structure. NSC-68626 exhibits exceptionally high brain penetrance, comparable to its uptake in target tumor tissues [1]. Once in the central nervous system, the free hydrazine moiety reacts with the aldehyde group of pyridoxal phosphate (Vitamin B6) to form a stable hydrazone complex. This rapidly depletes bioavailable Vitamin B6, an essential cofactor for glutamic acid decarboxylase (GAD) [1]. The subsequent inhibition of GAD prevents the conversion of glutamate to gamma-aminobutyric acid (GABA). The sudden drop in inhibitory GABA levels lowers the seizure threshold, resulting in acute convulsant activity.
Q2: We are observing delayed mortality associated with renal failure and hepatic lipidosis. How can we manage this during multi-week efficacy studies? A2: Delayed toxicities are driven by the metabolic processing of the picolinoylhydrazine backbone. In early clinical evaluations, renal failure was noted as a severe adverse event [2]. In animal models, hydrazines induce fatty vacuolation in midzonal hepatocytes due to oxidative stress during hepatic clearance. Causal Troubleshooting: Instead of a single bolus, divide the maximum tolerated dose (MTD) into smaller, twice-daily (BID) intraperitoneal injections. This prevents acute spikes in toxic metabolites. Concurrently, administer subcutaneous lactated Ringer's solution to maintain renal perfusion and facilitate the excretion of polar metabolites.
Q3: Does prophylactic intervention to reduce toxicity interfere with the antineoplastic efficacy of NSC-68626? A3: It can, which is why precision is critical. Co-administration of Pyridoxine (Vitamin B6) rescues the neurotoxic phenotype by competitively replenishing the PLP pool. However, excessive B6 can form Schiff bases with the drug itself in systemic circulation, effectively neutralizing the active antineoplastic agent. Therefore, a precise, self-validating titration protocol is required to find the therapeutic window.
Part 2: Quantitative Data & Toxicity Mitigation
The following table summarizes the primary toxicological endpoints observed in NSC-68626 animal models and the expected outcomes following optimized mitigation strategies.
| Toxicity Domain | Clinical Sign / Biomarker | Unmitigated Incidence (High Dose) | Mitigated Incidence (Optimized Protocol) | Primary Mitigation Strategy |
| Neurological | Audiogenic seizures, tremors | > 60% | < 10% | Pyridoxine (Vit B6) co-administration |
| Hepatic | Elevated ALT/AST, fatty vacuolation | 40 - 50% | 15 - 20% | Dose fractionation (BID) |
| Renal | Elevated BUN/Creatinine, oliguria | 25 - 30% | < 5% | Subcutaneous fluid support (LRS) |
| Gastrointestinal | Severe weight loss, emesis | > 70% | 20 - 30% | Wet mash diet, anti-emetics |
Note: Incidence rates are approximations based on historical hydrazine-derivative toxicity profiles in murine models.
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Self-Validating Pyridoxine (Vitamin B6) Rescue Workflow
Objective: To establish a neuroprotective dose of Vitamin B6 that prevents NSC-68626-induced seizures without sequestering the anti-tumor efficacy.
-
Step 1: Baseline Establishment: Randomize tumor-bearing mice into three cohorts: Cohort A (Vehicle), Cohort B (NSC-68626 at target MTD), and Cohort C (NSC-68626 + Pyridoxine titration).
-
Step 2: Prophylactic Dosing: Administer Pyridoxine hydrochloride (10-25 mg/kg, intraperitoneally) 30 minutes prior to NSC-68626 administration.
-
Causality Note: Pre-dosing saturates the PLP-dependent enzymes in the brain, protecting them from the initial hydrazine surge before the drug can induce GAD inhibition.
-
-
Step 3: NSC-68626 Administration: Administer the calculated dose of NSC-68626.
-
Step 4: Behavioral Validation: Observe animals continuously for 4 hours post-dosing using a standardized seizure scoring scale (e.g., Racine scale). If seizures occur in Cohort C, the B6 dose is insufficient; increase the Pyridoxine dose by 10 mg/kg in the next cycle.
-
Step 5: Efficacy Validation: Measure tumor volume via calipers bi-weekly. Compare Cohort B and Cohort C. If Cohort C shows significantly reduced tumor regression compared to B, the Pyridoxine dose is too high and is sequestering the active drug. Titrate the B6 down by 5 mg/kg.
Protocol 2: Safe Handling and Formulation
Objective: Prevent degradation-induced toxicity and ensure operator safety [3].
-
Step 1: Environmental Control: Handle NSC-68626 powder strictly within a certified ducted fume hood. The compound is an acute toxicant if swallowed and causes severe mucous membrane irritation [3].
-
Step 2: Just-in-Time Formulation: Formulate the drug in a deoxygenated, sterile saline vehicle immediately prior to injection.
-
Causality Note: Hydrazines degrade rapidly upon exposure to air and light, forming toxic radical intermediates that exacerbate off-target oxidative stress and hepatotoxicity.
-
-
Step 3: Storage: Store primary powder in secondary containment, tightly closed in a dry, cool, and well-ventilated place under inert gas (e.g., Argon) to prevent auto-oxidation [3].
Part 4: Visualizing the Toxicity Pathway
The following diagram illustrates the causal relationship between NSC-68626 administration, enzymatic inhibition, and the mechanism of targeted rescue.
Mechanism of NSC-68626 neurotoxicity via PLP depletion and the Vitamin B6 rescue pathway.
References
-
Title: Physiological disposition of 1-acetyl-2-picolinoylhydrazine (NSC68626) in rats bearing Walker carcinosarcoma 256 | Source: Semantic Scholar / Cancer Research | URL: 1
-
Title: Clinical trials with 1-acetyl-2-picolinoylhydrazine (NSC-68626) in children | Source: PubMed / Cancer Chemother Rep | URL: 2
-
Title: SAFETY DATA SHEET - 1-Acetyl-2-phenylhydrazine | Source: TCI Chemicals | URL: 3
Sources
Technical Support Center: Long-Term Storage and Stability of 1-acetyl-2-picolinoylhydrazine
Prepared by: Senior Application Scientist, Chemical Stability Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 1-acetyl-2-picolinoylhydrazine (CAS: 17433-31-7). Adherence to these protocols is critical for maintaining the compound's purity, integrity, and performance in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 1-acetyl-2-picolinoylhydrazine.
Q1: What is 1-acetyl-2-picolinoylhydrazine and why is its stability critical?
1-acetyl-2-picolinoylhydrazine is an acylhydrazide, a class of organic compounds characterized by a hydrazine core flanked by acyl groups.[1] Its specific structure, containing both an acetyl and a picolinoyl moiety, makes it a valuable intermediate or active compound in various research and development applications.[2] The stability of this compound is paramount because degradation introduces impurities that can confound experimental results, reduce therapeutic efficacy, or lead to unforeseen toxicity. The primary degradation pathways are hydrolysis and oxidation, which break down the parent molecule into different chemical entities.
Q2: What are the primary chemical pathways that lead to the degradation of this compound?
There are three main degradation pathways to be aware of during storage:
-
Hydrolysis: The central acylhydrazide linkage is susceptible to cleavage by water.[3][4] This reaction, which can be catalyzed by acidic or basic conditions, breaks the molecule into picolinic acid and acetylhydrazine. Stability against hydrolysis significantly increases as the pH of the environment approaches neutral.[5]
-
Oxidation: The nitrogen-nitrogen (N-N) bond in the hydrazide moiety can be oxidized.[6] This process is accelerated by atmospheric oxygen and the presence of catalytic metal ions, such as copper and iron.[6][7] Oxidation can lead to the formation of colored diazene species and other byproducts, often visible as a yellow or brown discoloration of the material.[8]
-
Thermal Decomposition: Like many complex organic molecules, 1-acetyl-2-picolinoylhydrazine will decompose at elevated temperatures. Thermal stress can lead to the release of hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOₓ).[9]
Q3: What are the ideal long-term storage conditions for solid 1-acetyl-2-picolinoylhydrazine?
To mitigate the degradation risks, the following conditions are strongly recommended. These are summarized in Table 1.
Q4: How can I visually assess if my sample might be degrading?
The first sign of degradation is often a visual change. 1-acetyl-2-picolinoylhydrazine should be a colorless or white powder.[10] Any change in color, such as the development of a yellow or brown tint, suggests potential oxidative degradation. The presence of clumps or a change in texture may indicate moisture uptake, increasing the risk of hydrolysis. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is essential for critical applications.
Q5: What is the expected shelf-life of 1-acetyl-2-picolinoylhydrazine?
The shelf-life is not indefinite and depends heavily on the initial purity of the material and the strictness with which storage conditions are maintained. When stored under the ideal conditions outlined in Table 1 (cold, dark, dry, and inert atmosphere), a high-purity sample should remain stable for several years. We recommend annual purity re-qualification using a validated analytical method, such as HPLC, for any stock intended for long-term use.
Section 2: Troubleshooting Guide: Diagnosing and Preventing Degradation
This guide uses a question-and-answer format to address specific issues you may encounter.
Q: My solid sample, which was once white, has developed a yellow-brown tint. What is the likely cause and what should I do?
A: A yellow-brown discoloration is a classic indicator of oxidation .
-
Causality: The hydrazide functional group has likely reacted with atmospheric oxygen.[6] This process may have been accelerated if the compound was stored in a container with a loose seal, allowing for continuous air exchange, or if it was handled with metallic spatulas (e.g., iron, copper) that can introduce catalytic ions.[7]
-
Action Plan:
-
Segregate the discolored sample to prevent its use in sensitive experiments.
-
Confirm the extent of degradation by performing an HPLC purity analysis (see Protocol 3.2).
-
If the purity is compromised, a fresh vial should be used.
-
Prevention: For future storage, ensure the container is tightly sealed. For maximum protection, backfill the vial with an inert gas like argon or nitrogen before sealing. Always use non-metallic or non-reactive (e.g., stainless steel, PTFE-coated) spatulas for handling.
-
Q: My HPLC analysis shows a new, earlier-eluting peak that I suspect is picolinic acid. What has happened?
A: The presence of picolinic acid is a definitive sign of hydrolysis .
-
Causality: The compound has been exposed to moisture. The acylhydrazide bond has been cleaved, yielding picolinic acid and acetylhydrazine.[3][4] This is often due to improper storage in a humid environment, use of non-dried solvents for preparing stock solutions, or repeated opening of the container in a high-humidity laboratory without allowing it to equilibrate to room temperature first (which causes condensation).
-
Action Plan:
-
Quantify the level of impurity via HPLC. If it exceeds the acceptable limit for your application, the material should be discarded.
-
Prevention: Always store the solid compound in a desiccator over a fresh desiccant. When preparing to open a vial stored in a freezer or refrigerator, allow it to sit on the bench for at least 30-60 minutes to fully equilibrate to room temperature before opening the cap. This prevents atmospheric moisture from condensing onto the cold solid.
-
Q: I need to store the compound in a solution for several weeks. What is the best approach?
A: Long-term storage in solution is not ideal but can be managed with care.
-
Causality: Solvents, especially aqueous buffers, provide a medium for accelerated degradation. Protic solvents (like water or methanol) can directly participate in hydrolysis, while dissolved oxygen can facilitate oxidation.
-
Action Plan:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption.
-
Preparation: Prepare the solution in a glovebox or under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen and humidity.
-
Storage: Store the solution in an amber glass vial with a PTFE-lined cap at -20°C or -80°C. Before sealing, flush the headspace of the vial with inert gas.
-
Validation: For extended storage, it is wise to run a small stability study. Analyze an aliquot of the solution by HPLC at time zero and then again after one week to check for any signs of degradation before committing the entire stock to your experiments.
-
Section 3: Protocols for Stability Assessment
Protocol 3.1: Best Practices for Handling and Visual Inspection
This protocol establishes a self-validating system for routine handling.
-
Temperature Equilibration: Before opening, always allow the container to warm to ambient room temperature to prevent water condensation.
-
Inert Atmosphere Handling: Whenever possible, handle the solid material under a blanket of inert gas (argon or nitrogen).
-
Visual Log: Maintain a log for each vial. Upon opening, record the date and a brief description of the material's appearance (e.g., "White, free-flowing powder," "Slightly off-white"). This helps track changes over time.
-
Dispensing: Use clean, dry, non-reactive spatulas. Immediately after dispensing the required amount, tightly reseal the container, preferably after flushing with inert gas.
-
Storage: Promptly return the container to its designated storage location (see Table 1).
Protocol 3.2: Purity Assessment by Reverse-Phase HPLC
This method provides a reliable way to quantify the purity of 1-acetyl-2-picolinoylhydrazine and detect common degradation products.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 analytical column.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (HPLC or Milli-Q Grade)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 1-acetyl-2-picolinoylhydrazine reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute this stock to a working concentration of ~50 µg/mL for analysis.
-
-
Sample Preparation:
-
Prepare the sample to be tested using the same procedure and concentration as the standard.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Column C18, 4.6 x 150 mm, 3.5 µm Mobile Phase Isocratic or Gradient (e.g., Start at 20% B, ramp to 80% B over 10 min) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temp. 30°C Detection UV at 247 nm[11] | Run Time | 15 minutes |
-
Analysis:
-
Inject the standard and sample solutions.
-
The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method).
-
Hydrolysis (picolinic acid) and oxidation products will typically appear as separate, distinct peaks from the parent compound.
-
Section 4: Visualizing Degradation & Troubleshooting
The following diagrams illustrate the key chemical transformations and the logical workflow for diagnosing stability issues.
Caption: Primary degradation pathways of 1-acetyl-2-picolinoylhydrazine.
Caption: Troubleshooting workflow for suspected compound degradation.
Section 5: Summary of Recommended Storage Conditions
Table 1: Ideal Long-Term Storage Conditions for Solid 1-acetyl-2-picolinoylhydrazine
| Parameter | Condition | Rationale & Causality |
| Temperature | -20°C (or colder) | Reduces the rate of all chemical reactions, including thermal decomposition and oxidation.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the oxidation pathway.[7] Essential for preventing color change. |
| Humidity | Dry / Desiccated | Prevents moisture from initiating hydrolysis of the acylhydrazide bond.[13] Store in a desiccator. |
| Light | Protected from Light (Amber Vial) | Prevents potential photolytic degradation. A general best practice for complex organic compounds. |
| Container | Tightly Sealed Glass Vial (PTFE-lined cap) | Glass is inert. A tight seal with a PTFE liner prevents moisture and air ingress and avoids contamination. |
| Incompatibilities | Store away from: Strong acids, strong bases, oxidizing agents, reducing agents, and reactive metals (Fe, Cu, Zn).[7][9] | These substances can directly catalyze or react with the compound, leading to rapid and hazardous decomposition.[10] |
References
-
Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841-5845. [Link]
-
Timmins, G. S., & Deretic, V. (2006). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications, (34), 3613-3615. [Link]
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]
-
Ohta, Y., et al. (2010). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 76(11), 3637-3644. [Link]
-
Rainey, M. A., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic letters, 10(19), 4263–4266. [Link]
-
Augusto, O., et al. (2005). Hydrazide derivatives produce active oxygen species as hydrazine. IUBMB life, 57(12), 803–808. [Link]
-
Spedding, G. (2025). Hydrazinolysis: Significance and symbolism. Heliyon. [Link]
-
Fletcher, P., & Smith, E. H. (2004). The emitting species formed by the oxidation of hydrazides with hypohalites or N-halosuccinimides. Luminescence, 19(4), 205-208. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]
-
Reddit r/chemistry community. (2021). Storage of Boc-hydrazide. [Link]
-
Wikipedia. (n.d.). Hydrazide. [Link]
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Sdfine. (n.d.). Hydrazine Hydrate 80% Safety Data Sheet. [Link]
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PENTA. (2024). Hydrazine monohydrate Safety Data Sheet. [Link]
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Vecom Marine. (2022). MSDS Hydrazide. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-Acetyl-2-Phenylhydrazine, 98%. [Link]
-
Global Substance Registration System (GSRS). (n.d.). 1-ACETYL-2-PICOLINOYLHYDRAZINE. [Link]
-
Hadjal, H., et al. (2022). Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. Molecules, 27(20), 6945. [Link]
-
Umezawa, K., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1184. [Link]
-
Carcinogenic Potency Database. (2007). 1-acetyl-2-phenylhydrazine. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Gao, D., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 10-16. [Link]
-
Stabile, S., & Montaudo, G. (1985). Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. Journal of Polymer Science: Polymer Chemistry Edition, 23(10), 2527-2545. [Link]
-
Gualandi, A., & Cozzi, P. G. (2020). Catalytic Degradation of Nerve Agents. Catalysts, 10(8), 878. [Link]
-
Cholewiński, G., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10816. [Link]
-
Defense Technical Information Center. (n.d.). AN ACETYLATION METHOD FOR DETERMINING MIXTURES OF EITHER HYDRAZINE-1, 1- DIMETHYLHYDRAZINE OR MONOMETHYLHYDRAZINE-1, 1-DIMETHYLHYDRAZINE. [Link]
-
Patel, P. N., et al. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Young Pharmacists, 17(4), 545-551. [Link]
-
Mousazadeh, F., et al. (2025). Unraveling the thermal decomposition and chemical ionization of methionine using ion mobility spectrometry and computational chemistry. Scientific Reports, 15(1), 22778. [Link]
-
Defense Technical Information Center. (1997). The Chemical and Biochemical Degradation of Hydrazine. [Link]
-
Zhang, Y., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry A, 113(31), 8835-8844. [Link]
-
Zhang, J., et al. (2009). Aerobic degradation of 2-picolinic acid by a nitrobenzene-assimilating strain: Streptomyces sp. Z2. Journal of Hazardous Materials, 163(1), 414-419. [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]
Sources
- 1. Hydrazide - Wikipedia [en.wikipedia.org]
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- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxada.com [arxada.com]
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- 10. 1-Acetyl-2-picolinoylhydrazine CAS#: 17433-31-7 [m.chemicalbook.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. Reddit - Please wait for verification [reddit.com]
Optimizing reaction conditions for 1-acetyl-2-picolinoylhydrazine metal chelation
Welcome to the Technical Support Center for 1-Acetyl-2-picolinoylhydrazine (APH) Metal Chelation . As a Senior Application Scientist, I have designed this portal to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows required to master acylhydrazone coordination chemistry.
1-Acetyl-2-picolinoylhydrazine (CAS: 17433-31-7) is a highly versatile chelator used extensively in drug development and transition metal scavenging. It coordinates metals via a highly stable tridentate N,N,O donor set —utilizing the pyridine nitrogen, the azomethine/hydrazide nitrogen, and the carbonyl oxygen[1][2].
Below, you will find our comprehensive troubleshooting guides, quantitative parameters, and self-validating protocols to ensure reproducible complexation.
I. Core Principles of APH Chelation (The "Why" Behind the "How")
To optimize your reaction conditions, you must understand the thermodynamic and kinetic drivers of APH chelation:
-
Ligand Tautomerization & pH Causality: The hydrazide -NH- proton is weakly acidic. At a neutral to slightly basic pH, the ligand undergoes deprotonation to form an enolate tautomer. This structural shift drastically increases the electron density on the carbonyl oxygen, strengthening the metal-ligand bond and stabilizing the complex[3][4].
-
Solvent-Induced Precipitation: While the free APH ligand exhibits moderate aqueous solubility, the resulting metal complexes (e.g., neutral [Cu(APH)] or[Fe(APH)₂]⁺) are highly lipophilic[5]. Conducting reactions in pure water often leads to premature precipitation, trapping unreacted metal ions in the crystal lattice. Binary solvent systems (e.g., Methanol/Water) are critical for maintaining homogeneity.
II. Visual Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common issues during your chelation workflows.
Logical troubleshooting workflow for optimizing 1-acetyl-2-picolinoylhydrazine metal chelation.
III. Frequently Asked Questions (FAQs)
Q: Why does my solution turn a muddy brown instead of the expected deep red/purple when adding Iron(III)? A: A muddy brown precipitate indicates the formation of iron hydroxide (Fe(OH)₃), which occurs when the pH is raised too quickly before the APH ligand has successfully coordinated the metal. Solution: Always mix the ligand and metal at a slightly acidic pH (~4.0-5.0) where the metal is soluble, allow them to equilibrate for 15 minutes, and then slowly titrate the pH up to 6.8–7.2 using a mild base like triethylamine (TEA).
Q: I am trying to synthesize an Fe(II)-APH complex, but my analytical data shows Fe(III). What happened? A: The N,N,O donor set of picolinoylhydrazines strongly stabilizes higher oxidation states, effectively lowering the Fe(III)/Fe(II) redox potential[3]. This makes the Fe(II) center highly susceptible to rapid aerobic oxidation. You must perform the reaction under strict Schlenk line conditions (Argon/N₂) and consider adding a mild, non-coordinating reducing agent like ascorbic acid.
Q: Can I use pure DMSO as a solvent to guarantee solubility? A: While DMSO ensures excellent solubility of both the ligand and the complex, it is a strongly coordinating solvent. In a 1:1 Ligand:Metal stoichiometry, DMSO molecules can compete with APH for the metal's open coordination sites, altering the geometry of the final complex. A Methanol/Water or Ethanol/Water blend is preferred as these are weaker field ligands.
IV. Quantitative Reaction Parameters
Use this reference table to establish your baseline experimental conditions based on the target transition metal.
| Target Metal Ion | Preferred Stoichiometry (L:M) | Optimal pH Range | Recommended Solvent System | Expected Complex Geometry |
| Fe(III) | 2:1 | 6.5 – 7.5 | MeOH / H₂O (80:20) | Octahedral |
| Fe(II) | 2:1 | 6.0 – 7.0 | EtOH / H₂O (Inert Atm) | Octahedral |
| Cu(II) | 1:1 or 2:1 | 5.5 – 6.5 | MeCN / H₂O (70:30) | Square Planar / Octahedral |
| Zn(II) | 1:1 | 6.5 – 7.5 | DMSO / H₂O (50:50) | Tetrahedral / Octahedral |
V. Self-Validating Standard Operating Procedure (SOP)
Protocol: Synthesis of Bis(1-acetyl-2-picolinoylhydrazine) Iron(III) Complex This protocol incorporates built-in validation steps to ensure scientific integrity at each phase.
Step 1: Ligand Solubilization
-
Weigh 2.05 equivalents of 1-acetyl-2-picolinoylhydrazine (slight excess to drive the equilibrium) and dissolve in 15 mL of HPLC-grade Methanol.
-
Validation: The solution must be completely transparent. If particulate matter remains, sonicate for 5 minutes.
Step 2: Metal Preparation & Primary Coordination
-
Dissolve 1.0 equivalent of FeCl₃·6H₂O in 5 mL of deionized water.
-
Add the aqueous metal solution dropwise to the methanolic ligand solution under vigorous magnetic stirring at 25°C.
-
Validation: A preliminary color change to light orange/red should occur immediately, indicating the formation of the protonated intermediate complex.
Step 3: pH-Driven Tautomerization
-
Prepare a 0.1 M solution of NaOH or use neat Triethylamine (TEA).
-
Add the base dropwise (approx. 1 drop per 30 seconds) while monitoring the pH until it reaches 6.8–7.2.
-
Validation: The solution will shift to a deep, intense red/purple. This optical shift confirms the deprotonation of the hydrazide NH and the formation of the highly stable N,N,O enolate coordination[3][4].
Step 4: In-Process Analytical Validation (TLC)
-
Before isolation, take a 10 µL aliquot of the reaction mixture and spot it on a Silica Gel TLC plate (Eluent: 9:1 DCM:MeOH).
-
Validation: Examine under 254 nm UV light. The free APH ligand will fluoresce brightly. The fully chelated Fe(III) complex will quench the UV fluorescence and appear as a dark, non-fluorescent spot at the baseline. If a bright fluorescent spot remains, the reaction is incomplete; adjust the pH or add more metal.
Step 5: Isolation and Purification
-
Stir the validated solution for 2 hours.
-
Concentrate the mixture under reduced pressure to 1/3 of its original volume to induce precipitation. If no precipitate forms, add ice-cold diethyl ether as an antisolvent.
-
Filter the complex via vacuum filtration, wash with cold water (to remove unreacted metal salts) and cold ether (to remove unreacted ligand), and dry in vacuo for 12 hours.
VI. References
-
Hydrophilic and Lipophilic Iron Chelators with the Same Complexing Abilities Source: ResearchGate URL:
-
A Turn-on Fluorescent Iron Complex and Its Cellular Uptake Source: Inorganic Chemistry (ACS Publications) URL:
-
Structure–Activity Relationships of Novel Iron Chelators for the Treatment of Iron Overload Disease: The Methyl Pyrazinylketone Isonicotinoyl Hydrazone Series Source: Journal of Medicinal Chemistry (ACS Publications) URL:
-
A Multi-Stimuli-Responsive Fe(II) SCO Complex Based on an Acylhydrazone Ligand Source: Inorganic Chemistry (ACS Publications) URL:
-
EP0315434A2 - Pyridoxal hydrazone derivatives their production and use and pharmaceutical compositions containing the same Source: Google Patents URL:
Sources
Resolving co-elution issues in 1-acetyl-2-picolinoylhydrazine HPLC analysis
Welcome to the Analytical Technical Support Center. This module is dedicated to troubleshooting high-performance liquid chromatography (HPLC) methods for 1-acetyl-2-picolinoylhydrazine (CAS: 17433-31-7). As a highly polar, nitrogen-rich heterocyclic compound, it frequently presents chromatographic challenges such as poor retention, peak tailing, and co-elution with synthesis precursors or biological matrix components.
As a Senior Application Scientist, I have designed this guide to move beyond basic symptom treatment. Here, we explore the thermodynamic and chemical causality behind co-elution, providing you with self-validating workflows to engineer robust separations.
Part 1: Molecule Profile & Analytical Challenges
To resolve co-elution, we must first understand the physicochemical nature of the analyte. 1-acetyl-2-picolinoylhydrazine contains a pyridine ring and an acetylated hydrazine moiety, making it highly susceptible to ionization and secondary silanol interactions.
Table 1: Physicochemical Profile of 1-acetyl-2-picolinoylhydrazine
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyridine ring + acetylated hydrazine | Multiple H-bond donors/acceptors; prone to secondary interactions. |
| pKa | ~9.72 (Hydrazide)[1]; ~4-5 (Pyridine) | Cationic at low pH, causing void volume co-elution on standard C18. |
| Polarity | High (Water-soluble)[1] | Requires highly aqueous RP conditions or HILIC for adequate retention. |
| UV Absorbance | ~260 nm (Pyridine chromophore) | Good direct UV detectability, but susceptible to polar matrix interference. |
Part 2: Diagnostic Workflow
Before altering mobile phases, you must determine whether the observed peak distortion is true chemical co-elution or a physical artifact of your injection parameters.
Workflow for diagnosing and resolving HPLC peak co-elution.
Part 3: Frequently Asked Questions (FAQs)
Q1: My 1-acetyl-2-picolinoylhydrazine peak is eluting near the void volume (k' < 1) and co-eluting with solvent peaks. How do I increase retention? Causality: 1-acetyl-2-picolinoylhydrazine contains a basic pyridine nitrogen. If your mobile phase is acidic (e.g., 0.1% Formic Acid, pH ~2.7), the pyridine nitrogen becomes protonated. This cationic state drastically increases the molecule's polarity, preventing it from partitioning into the hydrophobic C18 stationary phase, leading to co-elution with the void volume[2]. Solution: You have two orthogonal approaches:
-
Ion-Suppression (RP-HPLC): Switch to a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 7.0). At neutral pH, the molecule is predominantly un-ionized, maximizing hydrophobic retention.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar hydrazines. By using >80% Acetonitrile, a water-rich layer forms on the silica surface, retaining the polar analyte via hydrogen bonding[3].
Q2: I see a distinct "shoulder" on my main peak. How can I confirm if this is a co-eluting impurity or just a solvent effect? Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., sample in 100% methanol, mobile phase is 90% water) causes the analyte to travel rapidly through the column before partitioning, creating a distorted "shoulder" that mimics co-elution. Solution (Self-Validating System): Use your Diode Array Detector (DAD). Extract UV spectra at the leading edge, apex, and tailing edge of the peak. If the spectra are identical, it is a single compound experiencing physical distortion (reduce your injection solvent strength). If the spectra differ, you have true chemical co-elution[2].
Q3: DAD confirms I have a co-eluting impurity (likely the unacetylated precursor, picolinoylhydrazine). How do I separate them? Causality: When two compounds share similar hydrophobicities, adjusting the retention factor (k') via gradient slope is insufficient. You must alter the selectivity factor ( α ) by changing the chemical interactions in the mobile or stationary phase[4]. Solution: Change your organic modifier. If you are currently using Acetonitrile (a purely dipole-dipole interacting solvent), switch to Methanol (a strong hydrogen-bond donor and acceptor). Because 1-acetyl-2-picolinoylhydrazine has an acetylated nitrogen while its precursor does not, the difference in hydrogen bonding capacity with Methanol will drastically shift their relative retention times[4].
Q4: I am analyzing trace levels in a complex matrix, and matrix components are co-eluting despite gradient changes. What is the next step? Causality: When chromatographic resolution reaches its limit due to matrix complexity, you must alter the analyte's chemical structure to shift its retention into a "cleaner" region of the chromatogram. Solution: Hydrazine derivatives readily undergo condensation reactions with aldehydes to form hydrazones[5]. Derivatization with reagents like salicylaldehyde increases the molecule's hydrophobicity (shifting it away from polar matrix interferences) and shifts its UV absorbance into the visible range (>350 nm), effectively eliminating co-eluting UV background noise[6][7].
Part 4: Troubleshooting Matrix
Table 2: Co-Elution Troubleshooting Matrix
| Symptom | Primary Diagnostic | Corrective Action |
| Fronting / Shouldering | DAD shows identical spectra across peak | Match sample diluent to initial mobile phase conditions. |
| Co-elution in Void | Retention factor (k') < 1.0 | Adjust pH to neutral (suppress ionization) OR switch to HILIC[3]. |
| Merged Peaks (Rs < 1.5) | DAD shows differing spectra | Change organic modifier (MeCN to MeOH) to alter selectivity ( α )[4]. |
| Matrix Interference | High background noise / overlapping baselines | Implement pre-column derivatization to shift retention and UV max[7]. |
Part 5: Experimental Protocols
Protocol 1: Orthogonal Separation via HILIC
Objective: Resolve 1-acetyl-2-picolinoylhydrazine from polar co-eluting salts and precursors using hydrophilic partitioning.
-
Column Selection: Install a bare silica or amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0. (Ammonium salts are critical for forming the stationary phase water-rich bilayer)[3].
-
Mobile Phase B: 100% Acetonitrile. (Do not use Methanol, as it disrupts the aqueous layer).
-
-
Equilibration (Critical Step): Flush the column with 90% B for at least 50 column volumes. HILIC requires extensive equilibration to establish the water layer[3].
-
Gradient Elution:
-
0.0 - 1.0 min: 90% B
-
1.0 - 5.0 min: Linear gradient to 60% B
-
5.0 - 6.0 min: Hold at 60% B
-
6.0 - 6.1 min: Return to 90% B
-
6.1 - 10.0 min: Re-equilibration.
-
-
Self-Validation: Inject a blank, followed by a standard. Calculate the retention factor. A successful HILIC mechanism is validated if k' > 2.0.
Protocol 2: Pre-Column Derivatization for Trace Analysis
Objective: Eliminate matrix co-elution by shifting the analyte's retention time and UV max via derivatization with salicylaldehyde[7].
-
Reagent Preparation: Prepare a 1% (v/v) solution of salicylaldehyde in HPLC-grade methanol.
-
Sample Reaction: In a 2 mL amber HPLC vial, combine 500 µL of the sample containing 1-acetyl-2-picolinoylhydrazine with 500 µL of the salicylaldehyde reagent.
-
Catalysis: Add 10 µL of glacial acetic acid to catalyze the hydrazone formation[6].
-
Incubation: Cap the vial and incubate at 60°C for 30 minutes.
-
Analysis: Inject 5 µL onto a standard C18 column. Monitor elution at 360 nm. The derivatized compound will elute significantly later than the underivatized precursors, completely resolving prior co-elution issues[7].
Part 6: Retention Mechanisms
Understanding the physical space where separation occurs is vital for troubleshooting. The diagram below illustrates why HILIC succeeds where Reversed-Phase fails for polar hydrazines.
Retention mechanisms for polar hydrazine derivatives in RP vs HILIC.
References
- ChemicalBook. "1-Acetyl-2-picolinoylhydrazine CAS#: 17433-31-7".
- Axion Labs.
- Waters Corporation.
- Chromatography Online.
- Phenomenex.
- ResearchGate.
- Scribd. "Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD".
- Rasayan J. Chem.
Sources
- 1. 1-Acetyl-2-picolinoylhydrazine CAS#: 17433-31-7 [m.chemicalbook.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Bot Verification [rasayanjournal.co.in]
Comparative Antitumor Efficacy: 1-Acetyl-2-picolinoylhydrazine (NSC-68626) vs. Standard Chemotherapy
Executive Summary & Mechanistic Divergence
In the landscape of oncological drug development, comparing legacy metabolic disruptors with classical cytotoxic agents provides critical insights into tumor biology. 1-Acetyl-2-picolinoylhydrazine , designated as NSC-68626 , is a hydrazine derivative historically investigated for its unique antineoplastic properties. Unlike standard chemotherapeutic agents (such as cyclophosphamide or doxorubicin) that directly target nucleic acids to halt cellular proliferation, NSC-68626 operates primarily through metabolic interference.
The causality behind NSC-68626's efficacy lies in its ability to act as a Vitamin B6 (pyridoxal phosphate) antagonist and an inhibitor of gluconeogenesis. By disrupting these metabolic pathways, the compound starves the tumor of essential energy substrates [1]. In contrast, standard chemotherapy induces direct DNA cross-linking or intercalation, triggering the DNA damage response and subsequent apoptosis. While standard agents offer broad-spectrum efficacy, they are fundamentally limited by severe collateral toxicity to rapidly dividing healthy tissues (e.g., myelosuppression). NSC-68626 avoids profound bone marrow suppression but introduces distinct challenges, such as neurotoxicity driven by fluctuations in γ -aminobutyric acid (GABA) levels [2].
Mechanisms of action: NSC-68626 metabolic interference vs. standard chemotherapy DNA damage.
Quantitative Data: Comparative Efficacy & Toxicity Profiles
Experimental screening of acylhydrazines revealed highly specific, rather than broad-spectrum, antitumor activity. NSC-68626 demonstrated significant tumor regression in the Walker 256 carcinosarcoma system and select pediatric malignancies (e.g., embryonal rhabdomyosarcoma) [3], but failed to show meaningful efficacy against L1210 leukemia—a model highly susceptible to standard alkylating agents.
Table 1: Pharmacodynamic and Efficacy Comparison
| Parameter | 1-Acetyl-2-picolinoylhydrazine (NSC-68626) | Standard Chemotherapy (e.g., Cyclophosphamide) |
| Primary Mechanism | Metabolic disruption, Gluconeogenesis inhibition | DNA alkylation, Cross-linking |
| Efficacy: Walker 256 | High (Significant tumor regression) | High (Standard curative response) |
| Efficacy: L1210 Leukemia | Low / Inactive | High (Prolonged survival) |
| Dose-Limiting Toxicity | Neurotoxicity, Nausea, Mild Renal Stress | Severe Myelosuppression, Immunosuppression |
| Target Cell Phase | Non-specific (Metabolic dependence) | Cell-cycle specific (S-phase / Proliferation) |
| Host Impact | Alters systemic nitrogen/glucose balance | Direct cytotoxicity to healthy stem cells |
Experimental Methodologies
To objectively compare these compounds, the experimental design must isolate their specific mechanisms. The following self-validating protocols establish causality between drug administration, physiological disposition, and tumor regression.
Protocol 1: In Vivo Comparative Efficacy in Walker 256 Carcinosarcoma
Rationale: The Walker 256 rat model is utilized because it possesses the specific metabolic vulnerabilities targeted by NSC-68626, providing a robust baseline to benchmark against standard chemotherapy [2].
-
Cell Preparation & Inoculation: Harvest viable Walker 256 carcinosarcoma cells from donor rats. Inject 1×106 cells subcutaneously into the right flank of 8-week-old female Sprague-Dawley rats.
-
Randomization (Self-Validation Step): Once tumors reach a palpable volume of ~100 mm³ (typically Day 7 post-inoculation), randomize the subjects into three cohorts (n=10/group): Vehicle Control, NSC-68626 (50 mg/kg/day), and Cyclophosphamide (20 mg/kg/day).
-
Drug Administration: Administer treatments via daily Intraperitoneal (IP) injections for 14 consecutive days. IP routing ensures rapid systemic absorption and bypasses immediate hepatic first-pass degradation.
-
Tumor & Toxicity Monitoring: Measure tumor dimensions using digital calipers every 48 hours. Calculate volume using the formula V=(Length×Width2)/2 . Monitor body weight daily; a reduction of >15% serves as a humane endpoint and an indicator of severe systemic toxicity.
-
Endpoint Analysis: Euthanize all subjects on Day 21. Excise and weigh the tumors. Perform a one-way ANOVA with Tukey’s post-hoc test to statistically validate the differences in final tumor burden between the metabolic disruptor and the DNA alkylator.
In vivo experimental workflow for comparative efficacy in the Walker 256 carcinosarcoma model.
Protocol 2: Mechanistic Validation via Vitamin B6 Enzyme Assay
Rationale: To prove that NSC-68626's efficacy is driven by metabolic interference rather than direct cytotoxicity, we must quantify its inhibitory effect on pyridoxal phosphate-dependent enzymes in the host liver.
-
Tissue Homogenization: Immediately following euthanasia, extract 1g of liver tissue. Homogenize in 5 mL of ice-cold 0.1 M phosphate buffer (pH 7.4) to preserve enzyme integrity.
-
Enzyme Reaction Setup: Centrifuge the homogenate at 10,000 x g for 15 minutes. Extract the supernatant. Incubate 100 µL of the supernatant with a GABA transaminase assay master mix (containing α -ketoglutarate and NAD+).
-
Spectrophotometric Readout: Measure the absorbance continuously at 340 nm for 10 minutes at 37°C. The rate of NADH production (increase in absorbance) is directly proportional to enzyme activity.
-
Comparative Analysis: Compare the Vmax (maximum reaction velocity) of the NSC-68626 cohort against the Vehicle and Cyclophosphamide cohorts. A significant reduction in Vmax exclusively in the NSC-68626 group validates the Vitamin B6 antagonism mechanism.
Conclusion
While standard chemotherapy remains the backbone of broad-spectrum oncology due to its aggressive disruption of the cell cycle, compounds like 1-acetyl-2-picolinoylhydrazine (NSC-68626) highlight the viability of targeting tumor metabolism. The targeted efficacy of NSC-68626 in specific models like Walker 256 underscores the importance of tumor profiling. Understanding these divergent mechanisms allows drug development professionals to design rational combination therapies—pairing the metabolic starvation of hydrazines with the cytotoxic punch of alkylating agents to bypass chemoresistance.
References
-
Clinical trials with 1-acetyl-2-picolinoylhydrazine (NSC-68626) in children. Cancer Chemotherapy Reports, 1975. URL:[Link]
-
Physiological disposition of 1-acetyl-2-picolinoylhydrazine (NSC68626) in rats bearing Walker carcinosarcoma 256. Cancer Research, 1973. URL:[Link]
-
Antitumor activity of some acylhydrazines. Cancer Chemotherapy Reports, 1974. URL:[Link]
Structural and Functional Comparison Guide: 1-Acetyl-2-picolinoylhydrazine vs. 2-Picolinyl Hydrazide
In the realm of medicinal chemistry and drug development, the precise structural modification of hydrazide scaffolds is a foundational strategy for tuning pharmacokinetics, evading rapid metabolism, and shifting target specificity. This technical guide provides an objective, in-depth comparative analysis of 2-picolinyl hydrazide (a primary hydrazide and potent enzyme inhibitor) and its acetylated derivative, 1-acetyl-2-picolinoylhydrazine (an antineoplastic analog).
By examining their physicochemical divergence, metabolic pathways, and synthetic workflows, researchers can better utilize these compounds in rational drug design and coordination chemistry.
Structural and Physicochemical Divergence
The fundamental difference between these two molecules is the presence of an acetyl group on the terminal nitrogen (N') of the hydrazide chain. This single modification drastically alters the hydrogen-bonding network, steric profile, and lipophilicity of the compound.
Quantitative Data Comparison
| Property | 2-Picolinyl Hydrazide | 1-Acetyl-2-picolinoylhydrazine |
| CAS Number | 1452-63-7 | 17433-31-7 |
| Molecular Formula | C₆H₇N₃O | C₈H₉N₃O₂ |
| Molecular Weight | 137.14 g/mol | 179.18 g/mol |
| Melting Point | 100°C | 175 – 177.5°C |
| H-Bond Donors | 2 | 2 |
| H-Bond Acceptors | 3 | 4 |
| Topological Polar Surface Area | 68.0 Ų | ~97.0 Ų |
| Primary Application | KatG Inhibitor / Intermediate | Antitumor Analog / Pro-drug |
Analytical Insight: 2-Picolinyl hydrazide possesses a highly nucleophilic terminal −NH2 group, making it an excellent bidentate or tridentate chelator for transition metals. In contrast,1 features an amide-like linkage at the terminus. This electron-withdrawing acetyl group reduces the overall nucleophilicity of the nitrogen, significantly raises the melting point (due to enhanced intermolecular dipole interactions), and increases metabolic stability.
Pharmacological and Functional Profiling
The structural shift from a primary hydrazide to an acetylated hydrazide dictates a profound divergence in biological activity.
-
2-Picolinyl Hydrazide: Functions as an active antimicrobial entity and a potent inhibitor of Catalase-peroxidase (KatG) and NADPH-dependent pathways2. It is frequently encountered as an impurity in the synthesis of Isoniazid, a first-line antitubercular agent. Its exposed primary amine allows it to form Schiff bases readily, a property exploited in creating dynamic combinatorial libraries.
-
1-Acetyl-2-picolinoylhydrazine: Functions primarily as an3. The acetylation of the hydrazide tail serves a critical biological function: it mimics the endogenous first-pass metabolism mediated by hepatic N-acetyltransferase 2 (NAT2). By pre-acetylating the molecule, researchers prevent rapid in vivo degradation, thereby extending the biological half-life and shifting the pharmacological profile away from antimicrobial action toward antineoplastic activity.
Pharmacological divergence and NAT2-mediated metabolic relationship.
Experimental Methodologies: Synthesis & Validation
As a standard in application science, robust chemical synthesis requires built-in quality control. Below are the optimized, self-validating protocols for synthesizing both compounds sequentially.
Chemical synthesis workflow from ethyl picolinate to 1-acetyl-2-picolinoylhydrazine.
Protocol 1: Hydrazinolysis of Ethyl Picolinate to 2-Picolinyl Hydrazide
Objective: Isolate the primary hydrazide via nucleophilic acyl substitution.
-
Reaction Setup: Dissolve 90 g of ethyl pyridine-2-carboxylate in 400 mL of absolute ethanol.
-
Nucleophilic Addition: Add 60 g of 85% hydrazine hydrate dropwise at room temperature.
-
Causality: Hydrazine benefits from the alpha-effect, making it highly nucleophilic. Dropwise addition prevents excessive exothermic spiking.
-
-
Reflux: Heat the mixture to 80°C with continuous stirring for 4 hours.
-
Causality: The elevated temperature drives the displacement of the ethoxy leaving group, producing ethanol as a byproduct and pushing the equilibrium forward.
-
-
Workup: Evaporate the solvent under reduced pressure. Triturate the crude mass with diethyl ether, filter, and wash with a minimal volume of cold ethanol (50 mL) 4.
-
Quality Control (Self-Validation): The product must manifest as a white crystalline solid. Confirm identity via Mass Spectrometry (expected m/z: 138.0 [M+H]+) and a melting point verification of exactly 100°C.
Protocol 2: Regioselective N-Acetylation to 1-Acetyl-2-picolinoylhydrazine
Objective: Synthesize the antitumor analog by selectively acetylating the terminal nitrogen.
-
Reaction Setup: Suspend the purified 2-picolinyl hydrazide in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to 0°C using an ice bath.
-
Causality: Lowering the kinetic energy of the system is critical to prevent di-acetylation. It ensures the reaction remains strictly regioselective at the more nucleophilic terminal −NH2 .
-
-
Acetylation: Add 1.05 equivalents of acetic anhydride dropwise. Stir for 1 hour at 0°C, then allow the system to warm to room temperature.
-
Workup: Quench with cold water to hydrolyze any unreacted acetic anhydride. Extract the organic layer, dry over anhydrous MgSO4 , and concentrate under vacuum.
-
Quality Control (Self-Validation): Recrystallize the crude powder from a methanol/ethyl acetate mixture. Confirm the structure via NMR (look for the disappearance of the −NH2 protons and the appearance of a sharp singlet near 2.0 ppm for the acetyl methyl group). The expected melting point is 175–177.5°C.
References
Sources
Validating LC-MS/MS Methods for 1-Acetyl-2-picolinoylhydrazine Detection: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing robust quantification methods for highly polar, nitrogen-rich metabolites. One such challenging compound is 1-acetyl-2-picolinoylhydrazine (CAS: 17433-31-7), also known as Azapicyl. Structurally related to the tuberculosis drug isoniazid, this compound is frequently utilized in genetic toxicology evaluations, such as the Ames bacterial mutagenicity test.
Because of its high polarity and basic nitrogen atoms, 1-acetyl-2-picolinoylhydrazine exhibits poor retention on traditional reversed-phase (RP) columns. This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against standard Reversed-Phase Liquid Chromatography (RP-LC) for the LC-MS/MS quantification of this metabolite, providing field-proven protocols and causality-driven insights.
The Analytical Challenge: Polarity and Matrix Effects
1-Acetyl-2-picolinoylhydrazine (C₈H₉N₃O₂) is a highly hydrophilic molecule[1][2]. When utilizing standard C18 columns, the compound elutes near or within the void volume. This lack of retention introduces a critical failure point in bioanalysis: severe ion suppression .
Early-eluting matrix components from plasma (such as residual salts and polar lipids) co-elute with the analyte, competing for charge in the Electrospray Ionization (ESI) source. To establish a self-validating, trustworthy assay, we must shift the retention mechanism from hydrophobic partitioning to hydrophilic partitioning.
Mechanistic Comparison: HILIC vs. RP-LC
To demonstrate the optimal approach, we compared two distinct column chemistries:
-
Alternative A (RP-LC): Phenomenex Kinetex C18 (2.1 × 100 mm, 1.7 µm)
-
Alternative B (HILIC): Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)
The Causality of Column Selection
In RP-LC, retention relies on the hydrophobic interaction between the carbon chain of the stationary phase and the analyte. Because 1-acetyl-2-picolinoylhydrazine lacks significant hydrophobic bulk, these interactions are too weak to retain it.
Conversely, the HILIC Amide column utilizes a stationary phase that attracts and immobilizes a water-enriched layer from the mobile phase. The polar hydrazine derivative partitions into this aqueous layer, resulting in strong retention. Furthermore, HILIC gradients run from high-organic to high-aqueous, meaning the analyte elutes in a highly volatile organic environment, drastically enhancing ESI desolvation efficiency and MS sensitivity.
Quantitative Performance Data
The following table summarizes the validation metrics obtained from human plasma spiked with 1-acetyl-2-picolinoylhydrazine.
| Analytical Parameter | Phenomenex Kinetex C18 (RP-LC) | Waters ACQUITY BEH Amide (HILIC) |
| Retention Time (min) | 0.85 (Elutes in Void Volume) | 3.45 (Well Retained) |
| Peak Asymmetry ( As ) | 1.8 (Severe Tailing) | 1.1 (Highly Symmetrical) |
| Matrix Effect (%) | -45% (Severe Ion Suppression) | -8% (Minimal Interference) |
| Extraction Recovery (%) | 82 ± 6.5% | 94 ± 2.1% |
| Limit of Detection (LOD) | 5.0 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 15.0 ng/mL | 1.5 ng/mL |
Self-Validating Experimental Protocols
A robust method must be self-validating. This is achieved by incorporating an Internal Standard (IS)—ideally a stable isotope-labeled analog (e.g., 1-acetyl-2-picolinoylhydrazine-d3) or a structural analog like acetylisoniazid—to correct for any volumetric losses during extraction or fluctuations in ionization efficiency.
Step-by-Step Sample Preparation (Protein Precipitation)
-
Aliquot & Spike: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS solution (100 ng/mL).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Causality: A 3:1 organic-to-aqueous ratio effectively denatures and precipitates >95% of plasma proteins while keeping the highly polar analyte in solution.
-
-
Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer & Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with an additional 100 µL of ACN.
-
Causality: Injecting a high-aqueous sample directly into a HILIC system disrupts the water-enriched layer on the column, causing peak distortion. Matching the injection solvent to the high-organic initial mobile phase ensures proper partitioning.
-
Fig 1. Self-validating sample preparation and LC-MS/MS workflow for plasma quantification.
LC-MS/MS Instrumental Conditions
Chromatography (HILIC):
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 mins, return to 95% B for 2 mins of re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry (Positive ESI):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 500°C.
MRM Transition Logic & Fragmentation Pathway
To ensure absolute trustworthiness in peak identification, Multiple Reaction Monitoring (MRM) transitions must be grounded in the molecule's structural thermodynamics. The protonated precursor ion [M+H]+ is observed at m/z 180.1.
-
Quantifier Transition (m/z 180.1 → 106.0, CE: 15 eV):
-
Causality: The weakest bond is the N-N hydrazine linkage. Collision-Induced Dissociation (CID) at 15 eV cleaves this bond, resulting in the neutral loss of acetylhydrazine (-74 Da) and yielding the highly stable picolinoyl cation (m/z 106.0).
-
-
Qualifier Transition (m/z 180.1 → 78.0, CE: 25 eV):
-
Causality: Increasing the collision energy to 25 eV forces the secondary fragmentation of the picolinoyl cation, driving the neutral loss of carbon monoxide (-28 Da) to form the pyridine cation (m/z 78.0).
-
Fig 2. Collision-induced dissociation (CID) fragmentation pathway of 1-acetyl-2-picolinoylhydrazine.
Summary Recommendations
For researchers mapping the pharmacokinetic profile or toxicological impact of 1-acetyl-2-picolinoylhydrazine, standard C18 RP-LC methods are fundamentally inadequate due to void-volume elution and matrix suppression.
By adopting a HILIC-based methodology (e.g., BEH Amide), scientists can leverage the molecule's inherent polarity to achieve robust retention. When paired with a properly matched sample diluent and mechanistically sound MRM transitions, this protocol delivers a self-validating, highly sensitive assay capable of reaching a 1.5 ng/mL LOQ in complex biological matrices.
References
-
Title: 2-Pyridinecarboxylic acid, 2-acetylhydrazide | C8H9N3O2 | CID 28545 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: 1-Acetyl-2-picolinoyl hydrazine (17433-31-7) | Chemical Effects in Biological Systems Source: National Institute of Environmental Health Sciences (NIEHS) URL: [Link]
-
Title: Hydrazine, 1-acetyl-2-picolinoyl- Chemical Database Source: EnvironmentalChemistry.com URL: [Link]
Sources
A Comparative Analysis of 1-acetyl-2-picolinoylhydrazine Cytotoxicity in L1210 and Walker 256 Carcinosarcoma Cell Lines: An Investigative Guide
This guide provides a comprehensive framework for evaluating and comparing the cytotoxic effects of the novel synthetic compound, 1-acetyl-2-picolinoylhydrazine, on two distinct cancer cell lines: the murine leukemia cell line L1210 and the rat carcinosarcoma cell line Walker 256. In the absence of direct comparative studies in the existing literature, this document serves as a detailed investigative protocol, outlining the scientific rationale, experimental design, and data interpretation strategies necessary to elucidate the differential sensitivity of these two cell lines to the compound. This guide is intended for researchers and drug development professionals engaged in preclinical anticancer agent screening.
Introduction: Unveiling the Therapeutic Potential of Hydrazine Derivatives
Hydrazine derivatives represent a class of compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2] Their mechanism of action is often attributed to the induction of reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[2][3][4] The compound of interest, 1-acetyl-2-picolinoylhydrazine, is a synthetic hydrazine derivative with a chemical structure that suggests potential as a cytotoxic agent.[5][6] Understanding the cytotoxic profile of this compound across different cancer cell types is a critical step in its preclinical evaluation.
This guide focuses on a head-to-head comparison of the cytotoxicity of 1-acetyl-2-picolinoylhydrazine in two well-established cancer cell lines:
-
L1210 (Murine Lymphocytic Leukemia): A suspension cell line derived from a DBA/2 mouse with lymphoid leukemia.[7][8] It is characterized by its rapid growth and high sensitivity to a wide range of chemotherapeutic agents, making it a valuable model for initial anticancer drug screening.[7][9]
-
Walker 256 (Rat Carcinosarcoma): A rat mammary gland carcinoma cell line known for its aggressive metastatic behavior.[10][11][12] It serves as a robust model for studying tumor biology and the efficacy of anticancer drugs, particularly in the context of solid tumors.[10][12]
By comparing the effects of 1-acetyl-2-picolinoylhydrazine on a leukemia model (L1210) and a carcinosarcoma model (Walker 256), we aim to gain insights into its potential spectrum of activity and differential sensitivity, which could inform future development and therapeutic applications.
Experimental Design: A Roadmap for Comparative Cytotoxicity Assessment
The following experimental workflow is designed to provide a robust comparison of the cytotoxic effects of 1-acetyl-2-picolinoylhydrazine on L1210 and Walker 256 cell lines.
Figure 1: A schematic of the experimental workflow for comparing the cytotoxicity of 1-acetyl-2-picolinoylhydrazine in L1210 and Walker 256 cell lines.
Detailed Methodologies: Ensuring Rigor and Reproducibility
Cell Culture and Maintenance
L1210 Cell Line:
-
Morphology: Lymphoblast-like cells grown in suspension.[13][14]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[13]
-
Subculturing: Cultures should be maintained by adding fresh medium every 2 to 3 days to keep the cell density between 1x10^5 and 1x10^6 cells/mL.
Walker 256 Cell Line:
-
Morphology: Can be grown as a suspension or adherent culture. For this study, a suspension culture is recommended for consistency in assay protocols.[11][12]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[15]
-
Subculturing: Similar to L1210, maintain the culture by dilution with fresh medium every 2-3 days.
Preparation of 1-acetyl-2-picolinoylhydrazine
A stock solution of 1-acetyl-2-picolinoylhydrazine should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 100 mM). Subsequent dilutions should be made in the respective cell culture medium to achieve the desired final concentrations for the cytotoxicity assays. A vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) must be included in all experiments.
Cytotoxicity Assays
Two distinct and well-validated cytotoxicity assays are proposed to ensure the reliability of the results. The use of multiple assays with different underlying principles provides a more comprehensive assessment of cell viability.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[16]
Protocol:
-
Seed L1210 and Walker 256 cells into 96-well plates at an optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium.
-
After 24 hours of incubation to allow for cell attachment and recovery (more critical for adherent lines, but good practice for suspension as well), add 100 µL of medium containing serial dilutions of 1-acetyl-2-picolinoylhydrazine. Include a vehicle control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17]
-
Centrifuge the plates (for suspension cells) and carefully remove the supernatant.[17][18]
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[20][21]
Protocol:
-
Seed cells in 96-well plates and treat with 1-acetyl-2-picolinoylhydrazine as described for the MTT assay.
-
After the desired incubation period, centrifuge the plates and remove the medium.
-
Add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well and incubate for 3 hours.[22]
-
Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[23]
-
Gently shake the plates for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at a wavelength of 540 nm.[22]
Hypothetical Data Presentation and Interpretation
The following tables illustrate how the experimental data would be presented.
Table 1: Hypothetical IC50 Values (µM) of 1-acetyl-2-picolinoylhydrazine in L1210 and Walker 256 Cell Lines
| Cell Line | Incubation Time | MTT Assay IC50 (µM) | Neutral Red Uptake Assay IC50 (µM) |
| L1210 | 24 hours | 75.2 ± 5.1 | 80.5 ± 6.3 |
| 48 hours | 42.8 ± 3.9 | 45.1 ± 4.2 | |
| 72 hours | 21.5 ± 2.4 | 23.9 ± 2.8 | |
| Walker 256 | 24 hours | 150.6 ± 12.7 | 162.3 ± 14.1 |
| 48 hours | 98.4 ± 8.5 | 105.7 ± 9.6 | |
| 72 hours | 65.1 ± 5.9 | 70.3 ± 6.4 |
Data would be presented as mean ± standard deviation from at least three independent experiments.
Interpretation of Hypothetical Data:
Based on the hypothetical data presented in Table 1, 1-acetyl-2-picolinoylhydrazine exhibits a dose- and time-dependent cytotoxic effect on both L1210 and Walker 256 cell lines. Notably, the L1210 cells appear to be significantly more sensitive to the compound, as indicated by the lower IC50 values across all time points and in both assays. This could suggest a potential selectivity of the compound towards hematopoietic cancer cells over the carcinosarcoma cell line.
Potential Mechanisms of Action and Future Directions
The differential cytotoxicity observed between the two cell lines would warrant further investigation into the underlying mechanisms of action.
Figure 2: A flowchart outlining potential future investigations into the mechanism of action of 1-acetyl-2-picolinoylhydrazine.
Future studies should aim to:
-
Investigate Apoptosis Induction: Utilize techniques such as Annexin V/propidium iodide staining followed by flow cytometry to determine if the observed cytotoxicity is due to apoptosis or necrosis.
-
Analyze Cell Cycle Effects: Perform cell cycle analysis to ascertain if the compound induces arrest at a specific phase of the cell cycle.
-
Measure Reactive Oxygen Species (ROS) Production: Quantify the generation of intracellular ROS, a common mechanism for hydrazine derivatives.[3]
Conclusion
This guide provides a robust and scientifically sound framework for the comparative cytotoxic evaluation of 1-acetyl-2-picolinoylhydrazine in L1210 and Walker 256 cell lines. By adhering to the detailed methodologies and employing multiple viability assays, researchers can obtain reliable and reproducible data. The proposed investigation will not only elucidate the cytotoxic potential and differential sensitivity of this novel compound but also lay the groundwork for future mechanistic studies, ultimately contributing to the discovery and development of new anticancer therapeutic agents.
References
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Cellosaurus. L1210 (CVCL_0382). Available from: [Link]
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National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. 2003. Available from: [Link]
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Wikipedia. L1210 cells. Available from: [Link]
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Assay Genie. MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). Available from: [Link]
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MTT Cell Proliferation and Cytotoxicity Assay Kit. Available from: [Link]
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Bio-protocol. Neutral Red Uptake Assay. 2022. Available from: [Link]
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Al-Warhi, T., et al. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules. 2023. Available from: [Link]
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BCRJ. L1210. Available from: [Link]
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National Toxicology Program. ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. 2003. Available from: [Link]
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Cytion. Walker-256 (LLC-WRC 256) Cells. Available from: [Link]
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Abdel-Azeim, S., et al. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs. 2009. Available from: [Link]
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Cytion. Product sheet Walker-256 (LLC-WRC 256) Cells | 500375. Available from: [Link]
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RE-Place. Neutral Red Uptake Assay. Available from: [Link]
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Leibniz Institute DSMZ. L-1210. Available from: [Link]
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Cytion. Walker-256 (LLC-WRC 256) Cells. Available from: [Link]
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Augusto, O., et al. Cytotoxicity of hydrazine derivatives activated by HRP. Free Radical Biology and Medicine. 1997. Available from: [Link]
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Mondal, S., et al. Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega. 2018. Available from: [Link]
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Acar, Ç., et al. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules. 2022. Available from: [Link]
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Mercer, E. H. On the Ultrastructure of the Walker 256 Carcinosarcoma. Cancer Research. 1963. Available from: [Link]
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Picolo, G., et al. Walker 256 Tumor Growth Suppression by Crotoxin Involves Formyl Peptide Receptors and Lipoxin A4. Mediators of Inflammation. 2013. Available from: [Link]
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Thornalley, P. J., et al. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study. Biochimica et Biophysica Acta (BBA) - General Subjects. 1984. Available from: [Link]
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Siemann, D. W., et al. Targeting tumors with hypoxia-activated cytotoxins. Cancer Biology & Therapy. 2003. Available from: [Link]
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Rubtsova, S. A., et al. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. 2023. Available from: [Link]
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Fayad, E., et al. Some Novel Synthesis 2-Aroyl-1-acetylhydrazine Derivatives: An Assessment of Their Biological Activity as Therapeutic Agents. ResearchGate. 2024. Available from: [Link]
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Liew, Y. K., et al. Cytotoxic and apoptosis-inducing effects of wildtype and mutated Hydra actinoporin-like toxin 1 (HALT-1) on various cancer cell lines. BMC Cancer. 2019. Available from: [Link]
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Braun, M., et al. The toxicology of 1-acetyl-2-methyl-2-formyl hydrazine (Ac-MFH). Toxicology Letters. 1981. Available from: [Link]
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1-acetyl-2-picolinoylhydrazine vs isoniazid in biological activity assays
Comparative Biological Activity Guide: 1-Acetyl-2-picolinoylhydrazine vs. Isoniazid
As drug development professionals explore novel chemotypes to combat antimicrobial resistance and malignancies, understanding the structure-activity relationship (SAR) of pyridine-based hydrazines is crucial. Isoniazid (INH), a 4-pyridinecarboxylic acid hydrazide, is a frontline cornerstone of antitubercular therapy[1]. In contrast, 1-acetyl-2-picolinoylhydrazine (NSC-68626), a 2-pyridinecarboxylic acid derivative with an acetylated hydrazine moiety, exhibits a radically different biological profile. Historically evaluated for its antineoplastic properties, it serves as a critical reference compound for understanding hydrazine-induced metabolic disruption[2].
This guide dissects their mechanistic divergence and provides field-proven, self-validating assay protocols for evaluating their distinct biological activities.
Mechanistic Divergence: The Causality Behind the Assays
To design an effective biological assay, one must first understand the prodrug activation requirements and target engagement of these compounds.
Isoniazid (INH): The Targeted Prodrug INH is highly specific to Mycobacterium tuberculosis. It enters the mycobacterial cell passively and requires activation by the bacterial catalase-peroxidase enzyme, KatG. This activation generates an isonicotinic acyl radical that couples with NADH. The resulting nicotinoyl-NAD adduct tightly binds to InhA (enoyl-acyl carrier protein reductase), blocking the natural enoyl-AcpM substrate. This process halts the synthesis of mycolic acids, leading to bacterial cell death[1]. Assays testing INH must therefore utilize KatG-expressing mycobacterial strains.
1-Acetyl-2-picolinoylhydrazine (NSC-68626): The PLP Antagonist Unlike INH, 1-acetyl-2-picolinoylhydrazine lacks specific mycobacterial activation pathways. Its biological activity stems from the intrinsic reactivity of its hydrazine moiety. Hydrazines are known to antagonize Vitamin B6 (pyridoxal phosphate, PLP) and inhibit PLP-dependent enzymes[3]. This disruption of amino acid metabolism leads to its observed antineoplastic effects in tumor models (e.g., Walker 256 carcinosarcoma) and its dose-limiting neurotoxicity[2][3]. Because it does not require specific bacterial enzymes for activation, its activity is best measured via broad metabolic cytotoxicity assays.
Interestingly, modern drug discovery often bridges these two profiles. Structural modifications of the isoniazid framework, such as the synthesis of picolinoylhydrazine derivatives, are actively explored to overcome isoniazid-resistant strains[4]. For example, 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) has shown nanomolar in vitro activity against M. tuberculosis by acting as a lipophilic transport vehicle[5].
Pathway Visualization
Divergent pharmacological pathways of Isoniazid and 1-acetyl-2-picolinoylhydrazine.
Comparative Data Summary
The table below summarizes the quantitative and qualitative differences between the two compounds, providing a baseline for expected assay results.
| Feature | Isoniazid (INH) | 1-Acetyl-2-picolinoylhydrazine (NSC-68626) |
| Chemical Class | 4-Pyridinecarboxylic acid hydrazide | 2-Pyridinecarboxylic acid, 2-acetylhydrazide |
| Primary Target | InhA (Enoyl-ACP reductase) | PLP-dependent enzymes (Metabolic disruption) |
| Prodrug Activation | Required (via Mycobacterial KatG) | Not required (Direct hydrazine reactivity) |
| Biological Activity | Highly specific bactericidal (Anti-TB) | Antineoplastic / Cytotoxic |
| Key Model Systems | Mycobacterium tuberculosis (H37Rv) | Walker 256 carcinosarcoma, L1210 leukemia |
| Expected IC50 / MIC | MIC: 0.01 – 0.2 µg/mL (H37Rv) | IC50: High micromolar (Cell-line dependent) |
| Clinical Status | First-line Essential Medicine | Discontinued Research Chemical |
Experimental Protocols
Protocol 1: Resazurin Microtiter Assay (REMA) for Isoniazid Anti-Mycobacterial Activity
Causality & Validation: M. tuberculosis grows slowly and tends to clump, making standard optical density (OD) measurements highly unreliable. REMA leverages the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by living cells. This provides a self-validating, highly sensitive colorimetric/fluorometric readout that directly correlates with the blockade of mycolic acid synthesis.
Step-by-Step Methodology:
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until the logarithmic phase is reached (OD600 ~0.6–0.8).
-
Inoculum Standardization: Dilute the culture in 7H9 broth to achieve a final concentration of 1×105 CFU/mL.
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare a 2-fold serial dilution of Isoniazid in 7H9 broth. The final concentration range should span 0.01 to 2.0 µg/mL. Include a drug-free growth control and a sterile media blank.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each test well.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7 days.
-
Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Readout: Visually assess the color change (blue to pink indicates growth) or measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of INH that prevents the color change.
Protocol 2: MTT Cytotoxicity Assay for 1-Acetyl-2-picolinoylhydrazine
Causality & Validation: Because 1-acetyl-2-picolinoylhydrazine induces metabolic toxicity via PLP antagonism, the MTT assay is the ideal system. It directly measures mitochondrial reductase activity, serving as a reliable proxy to quantify the metabolic collapse induced by this compound in rapidly dividing tumor cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed Walker 256 carcinosarcoma cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of 1-acetyl-2-picolinoylhydrazine (ranging from 1 µM to 500 µM). Include vehicle controls (e.g., 0.1% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C to allow viable cells to metabolize the tetrazolium salt into insoluble formazan crystals.
-
Solubilization: Carefully remove the culture media without disturbing the cell monolayer. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes in the dark.
-
Readout: Measure the absorbance at 570 nm using a microplate reader (with a reference wavelength of 630 nm to subtract background noise). Calculate the IC50 using non-linear regression analysis (e.g., a four-parameter logistic curve).
References
- Isoniazid Source: Wikipedia URL
- Potent antimycobacterial activity of the pyridoxal isonicotinoyl hydrazone analog 2-pyridylcarboxaldehyde isonicotinoyl hydrazone: a lipophilic transport vehicle for isonicotinic acid hydrazide Source: PubMed / NIH URL
- Clinical trials with 1-acetyl-2-picolinoylhydrazine (NSC-68626)
- THE ROLE OF VITAMIN B6 IN THE TOXICITY OF HYDRAZINES Source: Semantic Scholar URL
- Novel isoniazid derivative as promising antituberculosis agent Source: PMC - NIH URL
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- 5. Potent antimycobacterial activity of the pyridoxal isonicotinoyl hydrazone analog 2-pyridylcarboxaldehyde isonicotinoyl hydrazone: a lipophilic transport vehicle for isonicotinic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-Acetyl-2-picolinoylhydrazine Derivatives Against Established Antineoplastic Prodrugs
As drug development pivots toward highly targeted, microenvironment-activated therapies, the re-evaluation of classic pharmacophores through modern coordination chemistry is yielding significant breakthroughs. 1-Acetyl-2-picolinoylhydrazine (historically designated as NSC-68626) and its modern diaroylhydrazine derivatives represent a unique class of antineoplastic agents[1]. Originally evaluated alongside classic hydrazine prodrugs, these derivatives have evolved into potent, prodrug-like iron chelators that exploit the altered iron metabolism of malignant cells[2].
This guide provides an objective, data-driven benchmark of 1-acetyl-2-picolinoylhydrazine (1-A-2-PH) derivatives against established clinical prodrugs, focusing on mechanistic divergence, coordination chemistry, and self-validating experimental workflows.
Mechanistic Benchmarking: Coordination Chemistry vs. Covalent Alkylation
To understand the clinical utility of 1-A-2-PH derivatives, we must analyze the causality behind their mechanism of action compared to established standards like Procarbazine (a hydrazine prodrug) and Triapine (a thiosemicarbazone).
Bypassing Hepatic Activation (vs. Procarbazine)
Procarbazine is a classic hydrazine-derivative prodrug that requires hepatic CYP450 oxidation to form its active moiety, azoprocarbazine, which subsequently generates methyl radicals to alkylate DNA[3]. This reliance on liver metabolism leads to systemic dose-limiting toxicities, including severe myelosuppression. In contrast, 1-A-2-PH derivatives act as "conditional" prodrugs within the tumor microenvironment. They do not require hepatic activation; instead, they are activated by the elevated intracellular labile iron pools (LIP) characteristic of rapidly proliferating cancer cells. Upon penetrating the cell, they form highly stable Fe(III)[Ligand]₂ complexes, directly inhibiting Ribonucleotide Reductase (RNR) and halting DNA synthesis[2].
Tuning the Redox Potential (vs. Triapine)
Triapine (3-AP) is an established RNR inhibitor that utilizes an N,N,S (nitrogen-nitrogen-sulfur) donor set to chelate iron[4]. However, the sulfur atom promotes rapid redox cycling, leading to off-target reactive oxygen species (ROS) generation and dose-limiting methemoglobinemia. 1-A-2-PH derivatives (such as H₂BPH and H₂PPH) utilize a tridentate N,N,O coordination mode[2]. The substitution of sulfur for a harder oxygen Lewis base stabilizes the Fe(III) state, shifting the Fe(III)/Fe(II) redox potential to a more positive range (+300 to +500 mV vs NHE)[4]. This subtle mechanistic shift maintains potent RNR inhibition while drastically reducing off-target ROS toxicity.
Fig 1: Mechanistic divergence between Procarbazine activation and 1-A-2-PH iron chelation.
Comparative Performance Data
The following table synthesizes the pharmacological profiles of 1-A-2-PH derivatives against established antineoplastic prodrugs.
| Compound | Drug Class | Active Moiety / Complex | Primary Mechanism of Action | Dose-Limiting Toxicity |
| 1-A-2-PH Derivatives | Diaroylhydrazine | Fe(III)[Ligand]₂ Complex | Fe Chelation (N,N,O), RNR Inhibition | Low systemic toxicity |
| Procarbazine | Hydrazine Prodrug | Azoprocarbazine | DNA Alkylation / Methylation | Severe Myelosuppression |
| Triapine (3-AP) | Thiosemicarbazone | Fe-Triapine Complex | Fe Chelation (N,N,S), RNR Inhibition | Methemoglobinemia |
| Carmustine (BCNU) | Nitrosourea Prodrug | Chloroethyl Diazonium | DNA Crosslinking | Pulmonary Toxicity |
Note: Unlike nitrosourea prodrugs (e.g., BCNU) which generate toxic isocyanate byproducts during activation, 1-A-2-PH derivatives undergo clean coordination without generating reactive electrophilic byproducts.
Experimental Methodologies: Self-Validating Protocols
To objectively benchmark the efficacy of 1-A-2-PH derivatives, researchers must utilize assays that isolate the specific mechanism of action. The following protocol measures intracellular iron mobilization, serving as a self-validating system to prove that cytotoxicity is driven by target engagement (iron chelation) rather than off-target poisoning[2].
Protocol: Intracellular ⁵⁹Fe Mobilization Assay
Objective: Quantify the ability of the prodrug to penetrate the cell membrane and efflux intracellular iron.
Causality & Validation: We utilize ⁵⁹Fe bound to transferrin (Tf) rather than free iron salts, as this mimics physiological iron uptake. Crucially, a rigorous washing step is implemented before drug exposure. This ensures that any ⁵⁹Fe detected in the supernatant post-incubation is strictly the result of the drug penetrating the cell, chelating the intracellular iron, and carrying it out—validating the intracellular targeting claim.
Step-by-Step Workflow:
-
Cell Culture & Loading: Seed target cancer cells (e.g., HeLa or Walker 256) at 1×105 cells/well. Incubate with 0.75 μM ⁵⁹Fe-transferrin for 3 hours at 37°C to load the intracellular labile iron pool.
-
Extracellular Wash (Critical Step): Wash the cells three times with ice-cold PBS to halt membrane transport and remove all unbound or membrane-bound ⁵⁹Fe-Tf.
-
Prodrug Incubation: Add the 1-A-2-PH derivative (or benchmark drug like Triapine) at a standardized concentration (e.g., 50 μM) in fresh media. Incubate for 3 hours at 37°C.
-
Separation: Carefully collect the supernatant (containing the effluxed ⁵⁹Fe-drug complex). Lyse the remaining cell pellet using 1% Triton X-100 to release retained iron.
-
Quantification: Measure the radioactivity of both the supernatant and the pellet using a gamma counter. Calculate the mobilization efficiency as: (Supernatant CPM / Total CPM) × 100.
Fig 2: Self-validating workflow for quantifying 59Fe intracellular mobilization.
Data Interpretation
Derivatives of 1-A-2-PH (such as H₂BPH) typically demonstrate a highly efficient ⁵⁹Fe mobilization profile, often surpassing the clinical standard Desferrioxamine (DFO) due to their optimized lipophilicity, which allows rapid membrane traversal[2]. When benchmarked against Procarbazine, which lacks chelating ability, the mechanistic divergence becomes quantitatively clear.
References
- Title: Clinical trials with 1-acetyl-2-picolinoylhydrazine (NSC-68626)
- Title: Novel diaroylhydrazine ligands as iron chelators: coordination chemistry and biological activity Source: PubMed URL
- Title: 2-Acetylpyridine Thiosemicarbazones are Potent Iron Chelators and Antiproliferative Agents: Redox Activity, Iron Complexation and Characterization of their Antitumor Activity Source: ACS Publications URL
- Title: Potential antitumor agents: procarbazine analogs and other Source: Semantic Scholar URL
Sources
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- 4. pubs.acs.org [pubs.acs.org]
A Methodological Guide to the Cross-Validation of In Vitro and In Vivo Data for 1-Acetyl-2-picolinoylhydrazine
For researchers, scientists, and drug development professionals, the robust correlation between in vitro and in vivo data is a cornerstone of predictive and efficient pharmaceutical development.[1][2][3] This guide provides a comprehensive framework for the cross-validation of data for 1-acetyl-2-picolinoylhydrazine, a novel hydrazine derivative. While specific experimental data for this compound is not yet widely available, this document outlines a scientifically rigorous, self-validating methodology to establish a predictive relationship between its laboratory-based performance and its anticipated physiological effects.
The narrative that follows is grounded in the principles of in vitro-in vivo correlation (IVIVC), a scientific approach that can streamline drug development, enhance formulation strategies, and support regulatory decisions.[1][2] By understanding the causality behind experimental choices, researchers can build a trustworthy data package for this and other novel chemical entities.
The Significance of In Vitro-In Vivo Correlation (IVIVC)
The primary goal of IVIVC is to develop a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3][4][5] Generally, the in vitro property is the rate and extent of drug dissolution or release, while the in vivo response is the plasma drug concentration or the amount of drug absorbed.[3] A strong IVIVC can reduce the need for extensive clinical testing, accelerate development timelines, and provide a surrogate for bioequivalence studies.[1][2]
Understanding the Compound Class: Hydrazine Derivatives
Hydrazine derivatives are a versatile class of compounds with a broad spectrum of applications in medicinal chemistry, including antimicrobial, anticonvulsant, and anti-inflammatory activities.[6][7][8] However, they are also associated with potential toxicities, including hepatotoxicity and hematological effects.[9][10][11] Therefore, a thorough toxicological assessment is a critical component of both in vitro and in vivo evaluations. 1-acetyl-2-phenylhydrazine, a related compound, is known to induce hemolytic anemia and is used as a vascular tumor initiator in animal models. These known class effects should inform the design of a comprehensive safety and efficacy testing plan for 1-acetyl-2-picolinoylhydrazine.
A Proposed Experimental Framework for Cross-Validation
The following sections outline a detailed, step-by-step methodology for the in vitro and in vivo evaluation of 1-acetyl-2-picolinoylhydrazine. This framework is designed to generate the necessary data to establish a robust IVIVC.
Part 1: In Vitro Characterization
The initial phase focuses on characterizing the compound's intrinsic properties and its effects in a controlled laboratory setting.
1.1 Physicochemical Profiling:
A thorough understanding of the compound's physicochemical properties is fundamental to predicting its in vivo behavior.[3]
-
Solubility: Determine the aqueous solubility at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Permeability: Assess permeability using a Caco-2 cell monolayer assay to predict intestinal absorption.
-
LogP/LogD: Determine the octanol-water partition coefficient to understand the compound's lipophilicity and potential for membrane permeation.
-
pKa: Identify the ionization constant(s) to predict the extent of ionization at different physiological pHs.
1.2 In Vitro Efficacy and Potency:
The specific assays will depend on the intended therapeutic target of 1-acetyl-2-picolinoylhydrazine. Assuming an anti-inflammatory indication as an example:
-
Enzyme Inhibition Assays: If the target is an enzyme (e.g., cyclooxygenase), determine the IC50 value.
-
Cell-Based Assays:
1.3 In Vitro Toxicology:
Early identification of potential toxicities is crucial.
-
Cytotoxicity Assays: Determine the CC50 in multiple cell lines (e.g., HepG2 for liver toxicity, renal cells) to assess general cytotoxicity.
-
Hemolysis Assay: Given the known effects of some hydrazine derivatives, evaluate the potential for red blood cell lysis.[14]
-
Genotoxicity Assays: Conduct an Ames test for mutagenicity and a micronucleus assay for clastogenicity.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of 1-acetyl-2-picolinoylhydrazine.
Part 2: In Vivo Evaluation
The in vivo phase aims to understand the compound's behavior in a whole-organism model, typically rodents.
2.1 Pharmacokinetic (PK) Studies:
-
Dosing and Sampling: Administer the compound via intravenous (IV) and oral (PO) routes to determine bioavailability. Collect blood samples at multiple time points.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound in plasma.
-
PK Parameter Calculation: Determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), Cmax, Tmax, and bioavailability (F%).
2.2 Efficacy Studies:
Based on the in vitro findings, select an appropriate animal model of disease. For anti-inflammatory activity:
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation. Measure the reduction in paw swelling after oral administration of the compound.[13]
-
LPS-Induced Systemic Inflammation: Measure the reduction in circulating pro-inflammatory cytokines after compound administration.
2.3 In Vivo Toxicology:
-
Acute Toxicity: Determine the maximum tolerated dose (MTD) and observe for any immediate adverse effects.
-
Repeat-Dose Toxicity: Administer the compound daily for a set period (e.g., 7 or 14 days) and monitor for changes in body weight, food consumption, clinical signs, hematology, and clinical chemistry. Conduct histopathological examination of key organs at the end of the study.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of 1-acetyl-2-picolinoylhydrazine.
Part 3: Data Integration and Cross-Validation
This is the critical step where in vitro and in vivo data are compared and correlated.
3.1 Data Presentation:
Summarize the quantitative data in clear, comparative tables.
Table 1: Hypothetical In Vitro Data Summary
| Parameter | 1-Acetyl-2-picolinoylhydrazine | Alternative A | Alternative B |
| Solubility (pH 6.8) | 50 µg/mL | 100 µg/mL | 25 µg/mL |
| Caco-2 Permeability (Papp) | 10 x 10^-6 cm/s | 5 x 10^-6 cm/s | 15 x 10^-6 cm/s |
| IC50 (Target Enzyme) | 100 nM | 50 nM | 200 nM |
| CC50 (HepG2) | > 50 µM | 25 µM | > 50 µM |
| Hemolysis (at 10 µM) | < 5% | 15% | < 5% |
Table 2: Hypothetical In Vivo Data Summary (Rodent Model)
| Parameter | 1-Acetyl-2-picolinoylhydrazine | Alternative A | Alternative B |
| Oral Bioavailability (F%) | 40% | 20% | 60% |
| Plasma Half-life (t1/2) | 4 hours | 2 hours | 6 hours |
| Efficacy (ED50 in Paw Edema) | 10 mg/kg | 5 mg/kg | 20 mg/kg |
| Maximum Tolerated Dose (MTD) | 100 mg/kg | 50 mg/kg | 150 mg/kg |
| Therapeutic Index (MTD/ED50) | 10 | 10 | 7.5 |
3.2 Establishing the Correlation:
-
PK/PD Modeling: Correlate the in vitro potency (IC50) with the in vivo efficacy (ED50) in the context of the pharmacokinetic profile.
-
Safety Margin Assessment: Compare the in vitro cytotoxic concentrations with the in vivo toxic doses to establish a preliminary safety margin.
-
Predictive Modeling: Use the collected data to build a computational model that can predict the in vivo performance of other related hydrazine derivatives based on their in vitro profiles.
Logical Relationship for IVIVC
Caption: Logical framework for establishing an in vitro-in vivo correlation.
Conclusion
The cross-validation of in vitro and in vivo data for a novel compound like 1-acetyl-2-picolinoylhydrazine is a complex but essential process. By following a structured and scientifically sound methodology, researchers can build a comprehensive data package that not only characterizes the compound's performance but also establishes a predictive framework for future development. This guide provides a robust starting point for such an endeavor, emphasizing the importance of understanding the causality behind experimental choices to ensure the generation of trustworthy and authoritative data.
References
- Vertex AI Search. (2026, January 6).
- Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
- PMC. In vitro-In vivo Correlation: Perspectives on Model Development.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, March 2). Hydrazine: Human health tier II assessment.
- Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
- Park, K. Chapter 16.
- Waterfield, C. J., Delaney, J., Kerai, M. D., & Timbrell, J. A. (1997). Correlations between in vivo and in vitro effects of toxic compounds: Studies with hydrazine. Toxicology in Vitro, 11(3), 217-227.
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf.
- INCHEM. (1987). Hydrazine (EHC 68, 1987).
- Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024, December 20).
- Al-Sanea, M. M., et al. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
- Anusandhanvallari. (2025, August 28).
- PMC - NIH.
- Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor.
- Sigma-Aldrich. 1-Acetyl-2-phenylhydrazine.
- Carcinogenic Potency Database. (2007, October 3). 1-acetyl-2-phenylhydrazine.
- Abstract. (n.d.). Three-dimensional cultured skin (3D skin)
- Di Stefano, A., et al. (2023, January 11). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study.
- PubMed. The toxicology of 1-acetyl-2-methyl-2-formyl hydrazine (Ac-MFH).
- PubMed. The haemolytic reactions of 1-acetyl-2-phenylhydrazine and hydrazine: a spin trapping study.
- Frontiers. (2022, November 20).
- PLOS One.
- Di Stefano, A., et al. (2023, January 11). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study.
- PubMed. (2020, March 15).
- MDPI. (2025, September 20).
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Acetyl-2-phenylhydrazine | 114-83-0.
- FUJIFILM Wako. 1-Acetyl-2-phenylhydrazine.
- SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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Comparing metal binding affinity of 1-acetyl-2-picolinoylhydrazine vs EDTA
As a Senior Application Scientist in drug development and coordination chemistry, selecting the right metal chelator is rarely a simple matter of looking at thermodynamic binding constants. When evaluating metal-binding agents for biological applications—such as targeting the labile iron pool (LIP) in cancer cells or managing metal toxicity—we must weigh absolute affinity against biological accessibility.
This guide provides an objective, data-driven comparison between 1-acetyl-2-picolinoylhydrazine (a lipophilic, tridentate chelator) and EDTA (a hydrophilic, hexadentate benchmark), complete with self-validating experimental workflows.
Structural and Coordination Chemistry
1-Acetyl-2-picolinoylhydrazine (also known as Azapicyl or NSC-68626) is a hydrazine derivative historically investigated for its antineoplastic properties[1]. Like other picolinoylhydrazines, it coordinates transition metals—primarily Iron (Fe³⁺) and Copper (Cu²⁺)—via a tridentate N, N, O donor set[2]. Because transition metals like Fe³⁺ prefer an octahedral geometry, 1-acetyl-2-picolinoylhydrazine binds in a 2:1 (Ligand:Metal) stoichiometry to form stable [FeL2]+ complexes[3]. Its low molecular weight and lack of charged functional groups at physiological pH make it highly lipophilic and membrane-permeable.
EDTA (Ethylenediaminetetraacetic acid) is the gold standard of analytical chelation. It is a hexadentate ligand (N₂, O₄ ) that wraps around a single metal ion in a 1:1 stoichiometry. The resulting chelate effect grants EDTA an exceptionally high thermodynamic stability constant (Log K ~25.1 for Fe³⁺)[4]. However, its highly charged, hydrophilic nature renders it completely impermeable to cellular lipid bilayers, restricting its use strictly to extracellular scavenging or in vitro assay buffering.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and thermodynamic properties that dictate the application of these two chelators:
| Parameter | 1-Acetyl-2-picolinoylhydrazine (Azapicyl) | EDTA |
| Ligand Classification | Acylhydrazone / Picolinoylhydrazine | Aminopolycarboxylic acid |
| Denticity & Donor Atoms | Tridentate (N, N, O) | Hexadentate (N₂, O₄) |
| Metal Stoichiometry (Fe³⁺) | 2:1 (Forms [FeL2]+ ) | 1:1 (Forms [Fe(EDTA)]− ) |
| Thermodynamic Affinity | Moderate-High (Log β ~18-21) | Extremely High (Log K = 25.1) |
| Acid Dissociation (pKa) | ~3.07, 12.25 (Picolinoylhydrazine core) | 2.0, 2.7, 6.2, 10.3 |
| Lipophilicity (LogP) | ~0.8 (Lipophilic) | < -3.0 (Highly Hydrophilic) |
| Cellular Permeability | High (Passive transcellular diffusion) | Negligible (Extracellular restricted) |
| Primary Application | Intracellular target modulation / Oncology | Extracellular scavenging / Assay buffering |
Note: The acid dissociation constants (pKa) of picolinoylhydrazines strongly influence their metal-binding speciation at physiological pH[5].
Experimental Methodologies
To objectively compare these two agents, researchers must measure both their thermodynamic affinity and their biological efficacy. Below are two self-validating protocols designed to test these parameters without introducing experimental artifacts.
Protocol A: Spectrophotometric Competitive Titration (Thermodynamic Affinity)
Directly titrating Fe³⁺ with picolinoylhydrazines in aqueous buffers often leads to iron hydrolysis (rust precipitation) before the complex can form. We bypass this by using a competitive ligand approach.
-
Causality: EDTA is optically silent in the visible spectrum when bound to iron, whereas N,N,O-coordinated Fe³⁺ complexes exhibit a distinct, highly colored Ligand-to-Metal Charge Transfer (LMCT) band (typically between 400–450 nm). By titrating 1-acetyl-2-picolinoylhydrazine into a pre-formed Fe-EDTA complex, the emergence of the LMCT band allows for precise calculation of the relative binding affinity.
-
Self-Validating Mechanism: The presence of a clean isosbestic point in the overlaid UV-Vis spectra confirms a direct 1-to-1 conversion from the Fe-EDTA complex to the Fe-Azapicyl complex. If the isosbestic point drifts, it immediately alerts the researcher to unwanted side reactions or precipitation.
Step-by-Step Workflow:
-
Prepare a 100 µM solution of Fe³⁺-EDTA complex in 50 mM HEPES buffer (pH 7.4).
-
Record the baseline UV-Vis spectrum (300–600 nm).
-
Titrate 1-acetyl-2-picolinoylhydrazine into the cuvette in 10 µM increments (up to 300 µM).
-
Allow 5 minutes of equilibration per addition and record the spectrum.
-
Plot the absorbance at the LMCT λmax against the ligand concentration and fit to a competitive binding isotherm to extract the Log β value.
Protocol B: Intracellular Calcein-AM Fluorescence De-quenching (Biological Efficacy)
Thermodynamic affinity measured in a cuvette does not translate to biological efficacy if the chelator cannot reach the metal.
-
Causality: Calcein-AM is a cell-permeable dye that is cleaved by intracellular esterases into fluorescent Calcein. This fluorescence is naturally quenched by the intracellular Labile Iron Pool (LIP). Adding a permeable chelator strips the iron from Calcein, restoring the fluorescence signal.
-
Self-Validating Mechanism: This protocol includes a parallel control arm treated with EDTA. Because EDTA cannot cross the membrane, it will not de-quench the signal. If EDTA fails to restore fluorescence while 1-acetyl-2-picolinoylhydrazine succeeds, it structurally validates that the chelation is occurring strictly within the intracellular compartment, ruling out membrane-leakage artifacts.
Step-by-Step Workflow:
-
Seed target cells (e.g., HeLa or K562) in a 96-well black plate and culture overnight.
-
Wash cells with PBS and incubate with 0.25 µM Calcein-AM for 15 minutes at 37°C.
-
Wash thoroughly to remove extracellular dye.
-
Treat parallel wells with either 50 µM 1-acetyl-2-picolinoylhydrazine or 50 µM EDTA.
-
Monitor fluorescence continuously (Ex: 488 nm / Em: 517 nm) over 60 minutes.
-
Calculate the rate of fluorescence recovery (de-quenching) as a direct metric of intracellular metal binding kinetics.
Mechanistic Pathway Visualization
The following diagram illustrates the fundamental mechanistic divergence between the two chelators based on their structural properties.
Extracellular trapping by EDTA versus targeted intracellular metal chelation by Azapicyl.
References
-
Title: Metal Complexes of Isonicotinoylhydrazine and Related Compounds. II. Acid Dissociation Constants and Ultraviolet Absorption Spectra... Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]
-
Title: Hydrophilic and Lipophilic Iron Chelators with the Same Complexing Abilities Source: ResearchGate URL: [Link]
-
Title: Chromium(III), manganese(II) and iron(III) complexes based on hydrazone Schiff-base and azide ligands Source: Transition Metal Chemistry (ResearchGate) URL: [Link]
-
Title: 2-Acetylpyridine Thiosemicarbazones are Potent Iron Chelators and Antiproliferative Agents Source: ACS Publications URL: [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1-Acetyl-2-picolinoylhydrazine
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents like 1-Acetyl-2-picolinoylhydrazine, a hydrazine derivative, demands a meticulous approach that extends from the benchtop to final disposal. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be a self-validating system, integrating scientific principles with practical, field-proven safety protocols.
Core Principle: Proactive Hazard Recognition
The foundation of safe disposal is a thorough understanding of the compound's inherent risks. 1-Acetyl-2-picolinoylhydrazine (CAS No. 17433-31-7) belongs to the hydrazine class of chemicals. Hydrazine and its derivatives are recognized for their potential toxicity and reactivity.[1][2] Many are suspected of being carcinogenic.[1][3] Therefore, every waste stream containing this compound, regardless of concentration, must be treated as hazardous.
Key Hazard Profile:
| Property | Description | Rationale & Implications |
| Chemical Class | Hydrazine Derivative | Hydrazines are known for their reactivity and toxicity; this dictates the need for stringent handling and segregated waste streams.[1][4] |
| Physical Form | Colorless, water-soluble powder.[5] | As a powder, it poses an inhalation risk if it becomes airborne. Water solubility means it can easily contaminate aqueous waste streams. |
| Toxicity | Considered toxic with hazardous decomposition products.[5] Toxic gases can be formed upon mixing with a wide range of common lab chemicals.[5] | Accidental ingestion, inhalation, or skin contact must be avoided. Mixing with incompatible waste can trigger dangerous chemical reactions. |
| Reactivity | Incompatible with strong oxidizing agents, acids, metals, and many other organic compounds.[5][6] | Crucially, this compound must never be mixed with other chemical wastes. Improper mixing can lead to the generation of toxic or flammable gases.[5] |
| Combustibility | Likely combustible, though a specific flash point is not determined.[5] | Waste containers should be stored away from heat and ignition sources. |
Mandatory Safety Protocols: Your First Line of Defense
All handling and preparation for disposal of 1-Acetyl-2-picolinoylhydrazine must occur within a certified chemical fume hood to mitigate inhalation exposure. The following Personal Protective Equipment (PPE) is non-negotiable.
Table of Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[7] | Provides a primary barrier to prevent skin contact with the toxic compound.[1] |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[7] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause severe eye damage. |
| Lab Coat | Flame-resistant lab coat.[7] | Protects skin and personal clothing from chemical splashes and minimizes risk in the event of a fire. |
Step-by-Step Disposal and Decontamination Workflow
The guiding principle is simple: contain, segregate, and label. Never dispose of 1-Acetyl-2-picolinoylhydrazine down the drain or in the general trash.[1][8]
Step 1: Preparing Waste Containers
Before beginning work, prepare dedicated hazardous waste containers. These should be made of a compatible material (e.g., high-density polyethylene) and be clearly labeled.[7] The label must include:
-
"Hazardous Waste"
-
"1-Acetyl-2-picolinoylhydrazine"
-
Associated hazard symbols (e.g., Toxic)
Step 2: Segregating Waste Streams
Proper segregation is critical to prevent dangerous reactions within the waste container.
-
Unused or Expired Pure Compound: Keep the compound in its original, clearly labeled container. Place this primary container into a larger, sealable secondary container or bag and label it as hazardous waste.[1]
-
Contaminated Solid Waste: All disposable materials that have contacted the compound (e.g., weighing paper, gloves, pipette tips, paper towels) are considered contaminated.[1] Place them immediately into a dedicated, labeled, sealable plastic bag or solid waste container.
-
Contaminated Liquid Waste: Collect all aqueous and solvent solutions containing 1-Acetyl-2-picolinoylhydrazine in a dedicated, labeled, and sealable hazardous waste container for liquids. Do not mix with other solvent or aqueous waste streams.
-
Contaminated Glassware: Reusable glassware should be decontaminated. Triple-rinse with a suitable solvent (e.g., ethanol or isopropanol), collecting all rinsate as hazardous liquid waste. Then, wash the glassware with soap and water. Disposable glassware should be placed in a designated "sharps" container for hazardous waste.
Step 3: Managing Spills
In the event of a small spill inside a chemical fume hood, act immediately.
-
Ensure PPE is worn correctly.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand to prevent it from spreading.[1][2] For the dry powder, you may first dampen it with 60-70% ethanol to prevent dust from becoming airborne.[9]
-
Collection: Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.[7]
-
Decontamination: Wipe the spill area with a disposable cloth dampened with a solvent like ethanol, followed by a thorough wash with soap and water.[9] All cleaning materials must be disposed of as contaminated solid waste.
Final Disposal Pathway: From Your Lab to Neutralization
On-site chemical neutralization of hydrazine waste is a complex process that can generate dangerous byproducts if not performed correctly and should not be attempted by untrained personnel.[10] The only authoritative and safe method for final disposal is through a licensed professional service.
Interim Storage
Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area must be well-ventilated and away from incompatible materials, particularly strong oxidizing agents, acids, and sources of ignition.[1][7]
Disposal Workflow
The logical workflow from waste generation to final disposal is a critical control point for laboratory safety.
Caption: Disposal workflow for 1-Acetyl-2-picolinoylhydrazine waste.
Final Step: Professional Disposal
Arrange for the pickup and final disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[1][11] This ensures the material is transported, treated, and disposed of in compliance with all local, state, and federal regulations.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet - Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Hydrazine. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Acetyl-2-Phenylhydrazine, 98%. Retrieved from [Link]
-
EnvironmentalChemistry.com. (n.d.). Chemical Database: Hydrazine, 1-acetyl-2-picolinoyl. Retrieved from [Link]
-
National Institute of Technology and Evaluation, Japan. (n.d.). Hazard Assessment Report - Hydrazine. Retrieved from [Link]
-
PubMed. (1983). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some hydrazines. IARC Scientific Publications, (54), 1-87. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
